1,2,4-Triethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-triethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-13-10-7-8-11(14-5-2)12(9-10)15-6-3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXHYYFYFLXUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194632 | |
| Record name | 1,2,4-triethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41827-15-0 | |
| Record name | 1,2,4-triethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041827150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-triethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-Triethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,4-Triethoxybenzene
A Senior Application Scientist's Perspective on a Viable Synthetic Route, Reaction Energetics, and Practical Execution for Researchers and Drug Development Professionals.
Introduction: Strategic Approach to the Synthesis of 1,2,4-Triethoxybenzene
This compound is a polyalkoxy-substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural isomer, 1,3,5-triethoxybenzene, is more commonly synthesized from the readily available phloroglucinol (1,3,5-trihydroxybenzene). However, the direct synthesis of the 1,2,4-isomer from phloroglucinol is not a practical approach in a standard laboratory setting. This is due to the inherent stability of the 1,3,5-substitution pattern of phloroglucinol, making a rearrangement of the hydroxyl groups to a 1,2,4-configuration a complex and energetically unfavorable process.
This guide, therefore, presents a scientifically sound and more feasible multi-step synthetic pathway to this compound. The proposed route commences with a more suitable precursor, hydroquinone, to first generate the key intermediate, 1,2,4-trihydroxybenzene (also known as hydroxyquinol). Subsequently, a classic Williamson ether synthesis is employed to introduce the three ethoxy groups, yielding the final product. This approach ensures a logical and reproducible methodology for researchers and professionals in the field.
Part 1: The Synthetic Pathway: From Hydroquinone to this compound
The overall synthetic strategy is a two-stage process. The first stage involves the preparation of 1,2,4-trihydroxybenzene from hydroquinone, which can be achieved through an oxidation and subsequent hydroxylation. A common method involves the oxidation of hydroquinone to p-benzoquinone, followed by a Thiele-Winter acetoxylation to form 1,2,4-triacetoxybenzene. This intermediate is then hydrolyzed to yield 1,2,4-trihydroxybenzene[1]. The second stage is the tri-O-ethylation of 1,2,4-trihydroxybenzene using a Williamson ether synthesis.
Caption: Overall synthetic pathway from hydroquinone to this compound.
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of 1,2,4-Trihydroxybenzene from Hydroquinone
This stage involves a three-step process: oxidation, acetoxylation, and deacetylation[1][2][3].
Step 1.1: Oxidation of Hydroquinone to p-Benzoquinone
-
Principle: Hydroquinone is oxidized to p-benzoquinone using an appropriate oxidizing agent in an acidic medium.
-
Protocol:
-
In a well-ventilated fume hood, prepare a suspension of hydroquinone (1 equivalent) in a suitable solvent such as 3% aqueous sulfuric acid.
-
Add a catalytic amount of iodine (e.g., 0.01 equivalents).
-
Slowly add 30% aqueous hydrogen peroxide (1.2 equivalents) dropwise to the suspension. The rate of addition should be controlled to maintain the reaction temperature between 30-50°C.
-
Stir the resulting mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
The p-benzoquinone product can be isolated by filtration and washed with cold water.
-
Step 1.2: Thiele-Winter Acetoxylation of p-Benzoquinone
-
Principle: This reaction introduces three acetate groups to the benzene ring through the reaction of p-benzoquinone with acetic anhydride in the presence of a strong acid catalyst[2].
-
Protocol:
-
To a stirred solution of p-benzoquinone (1 equivalent) in acetic anhydride, add a catalytic amount of a strong acid, such as concentrated sulfuric acid, at a temperature below 40°C.
-
Continue stirring the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, the 1,2,4-triacetoxybenzene product can be precipitated by carefully adding the reaction mixture to cold water or an alcohol.
-
Isolate the solid product by filtration and wash thoroughly with water.
-
Step 1.3: Deacetylation of 1,2,4-Triacetoxybenzene
-
Principle: The acetyl groups of 1,2,4-triacetoxybenzene are removed by hydrolysis under acidic conditions to yield 1,2,4-trihydroxybenzene[1][2].
-
Protocol:
-
Suspend the 1,2,4-triacetoxybenzene (1 equivalent) in a suitable alcohol, such as absolute ethanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux in an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the deacetylation is complete, cool the reaction mixture and remove the solvent and excess acid under reduced pressure.
-
The crude 1,2,4-trihydroxybenzene can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
-
Stage 2: Williamson Ether Synthesis of 1,2,4-Trihydroxybenzene to this compound
-
Principle: The hydroxyl groups of 1,2,4-trihydroxybenzene are converted to ethoxy groups via an SN2 reaction with an ethylating agent in the presence of a base[4][5][6].
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mol) | Molar Ratio |
| 1,2,4-Trihydroxybenzene | 126.11 | 12.6 g | 0.1 | 1.0 |
| Anhydrous Potassium Carbonate | 138.21 | 45.6 g | 0.33 | 3.3 |
| Ethyl Iodide | 155.97 | 51.5 g (26.4 mL) | 0.33 | 3.3 |
| Dry N,N-Dimethylformamide (DMF) | - | 200 mL | - | - |
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-trihydroxybenzene (1.0 equivalent) in dry N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (>3.0 equivalents) to the solution in portions. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide ions.
-
Add the ethylating agent, such as ethyl iodide (>3.0 equivalents), dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The final product can be purified by column chromatography or recrystallization.
-
Part 3: Reaction Mechanism
The key transformation in the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[7].
-
Deprotonation: The base (potassium carbonate) deprotonates the hydroxyl groups of 1,2,4-trihydroxybenzene to form the corresponding phenoxide ions. These phenoxide ions are potent nucleophiles.
-
Nucleophilic Attack: The nucleophilic phenoxide ions then attack the electrophilic carbon atom of the ethyl iodide in a concerted fashion. This results in the formation of an ether linkage and the displacement of the iodide leaving group. This process occurs sequentially for all three hydroxyl groups.
Caption: Mechanism of the Williamson ether synthesis for one hydroxyl group.
Part 4: Safety and Handling
-
Hydroquinone and 1,2,4-Trihydroxybenzene: These are harmful if swallowed and can cause skin and eye irritation. They are also suspected of causing genetic defects[3][8]. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
p-Benzoquinone: This is a toxic and corrosive substance. Avoid inhalation of dust and contact with skin and eyes.
-
Acetic Anhydride and Strong Acids (Sulfuric Acid, Hydrochloric Acid): These are corrosive and can cause severe burns. Handle with extreme care in a fume hood.
-
Ethyl Iodide: This is a toxic and potentially carcinogenic substance. It is also a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF): This is a skin and eye irritant and can be harmful if absorbed through the skin. It is also a reproductive toxin. Use in a fume hood and avoid contact.
-
Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.
References
- 1. US4751333A - Method for the preparation of trihydroxybenzenes - Google Patents [patents.google.com]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. grokipedia.com [grokipedia.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1,2,4-Triethoxybenzene
Abstract
Introduction: The Challenge of Characterizing Novel or Undocumented Compounds
In the realm of chemical research and development, scientists frequently encounter compounds for which comprehensive analytical data is not available. 1,2,4-Triethoxybenzene is one such molecule. While its structure is straightforward, a conspicuous absence of its spectroscopic data in major databases like the NIST Chemistry WebBook and PubChem presents a characterization challenge.
This guide addresses this gap by providing a predictive analysis grounded in the extensive data available for its close structural analog, 1,2,4-trimethoxybenzene (CAS 135-77-3). The fundamental principles of spectroscopy allow us to forecast, with a high degree of confidence, how the substitution of methoxy (-OCH₃) groups with ethoxy (-OCH₂CH₃) groups will manifest in ¹H NMR, ¹³C NMR, IR, and MS spectra. This document serves as both a specific guide to this compound and a general methodological illustration for the spectroscopic elucidation of novel substituted aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of chemical shifts, coupling constants, and integration values provides a detailed map of the molecular structure.
Predicted ¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum is defined by the electronic environment of the hydrogen atoms. By analyzing the structure of this compound, we can predict the signals for both the aromatic and the ethoxy protons.
-
Aromatic Protons (Ar-H): The benzene ring has three protons. Due to the asymmetric substitution pattern, they are chemically distinct and will exhibit a characteristic splitting pattern. We expect an AXM spin system, similar to that of 1,2,4-trimethoxybenzene, resulting in three distinct signals in the aromatic region (typically 6.5-7.0 ppm).
-
Ethoxy Protons (-O-CH₂-CH₃): Each of the three ethoxy groups will give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. The three ethoxy groups may be chemically inequivalent, potentially leading to three distinct sets of quartets and triplets.
To provide a concrete prediction, we will use the ¹H NMR data of 1,2,4-trimethoxybenzene as a baseline[1][2].
Table 1: Comparison of ¹H NMR Data for 1,2,4-Trimethoxybenzene and Predicted Data for this compound (Solvent: CDCl₃)
| Proton Assignment (1,2,4-Trimethoxybenzene) | Experimental δ (ppm) [1] | Predicted Proton Assignment (this compound) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Integration |
| Ar-H (Position 5) | ~6.95 | Ar-H (Position 5) | ~6.9-7.0 | d | 1H |
| Ar-H (Position 6) | ~6.85 | Ar-H (Position 6) | ~6.8-6.9 | d | 1H |
| Ar-H (Position 3) | ~6.80 | Ar-H (Position 3) | ~6.7-6.8 | dd | 1H |
| -OCH₃ (Positions 1, 2, 4) | 3.8-3.9 (3 separate s) | -O-CH₂ -CH₃ (Positions 1, 2, 4) | ~4.0-4.2 | 3 x q | 6H |
| -O-CH₂-CH₃ (Positions 1, 2, 4) | ~1.3-1.5 | 3 x t | 9H |
Causality Behind Predictions: The replacement of methoxy with ethoxy groups will cause a slight downfield shift for the methylene protons (-OCH₂-) compared to the methoxy protons (-OCH₃) due to the electron-withdrawing effect of the additional methyl group. The aromatic proton shifts are expected to be largely similar, as the electronic influence of ethoxy and methoxy groups on the ring is comparable.
Predicted ¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Comparison of ¹³C NMR Data for 1,2,4-Trimethoxybenzene and Predicted Data for this compound (Solvent: CDCl₃)
| Carbon Assignment (1,2,4-Trimethoxybenzene) | Experimental δ (ppm) [3] | Predicted Carbon Assignment (this compound) | Predicted δ (ppm) |
| Ar-C (Positions 1, 2, 4) | ~140-155 | Ar-C (Positions 1, 2, 4) | ~140-155 |
| Ar-C (Positions 3, 5, 6) | ~98-115 | Ar-C (Positions 3, 5, 6) | ~98-115 |
| -OCH₃ (Positions 1, 2, 4) | ~56 | -O-CH₂ -CH₃ (Positions 1, 2, 4) | ~64-66 |
| -O-CH₂-CH₃ (Positions 1, 2, 4) | ~14-16 |
Causality Behind Predictions: The aromatic carbon signals are expected to be in similar regions. The key difference will be the appearance of two signals for each ethoxy group instead of one for each methoxy group. The methylene carbon (-OCH₂-) will be significantly downfield compared to the methoxy carbon, while the new methyl carbon (-CH₃) will appear in the aliphatic region, typically between 14-16 ppm.
Experimental Protocol for NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm can be used for spectral calibration[4].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled sequence to obtain singlets for all carbon signals.
-
A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS or residual solvent signal.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Spectrum of this compound
The key vibrational modes for this compound will be associated with the aromatic ring and the ether linkages.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H stretch (Aromatic) | 3100-3000 | Medium | Characteristic of sp² C-H bonds on the benzene ring. |
| C-H stretch (Aliphatic) | 3000-2850 | Strong | From the -CH₂- and -CH₃ groups of the ethoxy substituents. |
| C=C stretch (Aromatic) | 1600-1450 | Medium | Skeletal vibrations of the benzene ring. |
| C-O stretch (Aryl Ether) | 1275-1200 | Strong | Asymmetric stretching of the Ar-O-C bond. |
| C-O stretch (Alkyl Ether) | 1150-1085 | Strong | Symmetric stretching of the Ar-O-C bond. |
The IR spectrum for 1,2,4-trimethoxybenzene shows strong C-O stretching bands in the 1250-1050 cm⁻¹ region and C-H stretching just below 3000 cm⁻¹[5], which supports these predictions.
Experimental Protocol for IR Data Acquisition (Neat Liquid)
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, the simplest method is to run a "neat" sample (undiluted).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Method:
-
Place a single drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film between the plates[3].
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
First, run a background spectrum with the empty salt plates to subtract any atmospheric (CO₂, H₂O) or plate-related signals.
-
Run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, the salt plates must be cleaned with a dry solvent like isopropanol and stored in a desiccator to prevent damage from moisture[3].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, which can be useful for structural identification[6].
Predicted Mass Spectrum of this compound
-
Molecular Formula: C₁₂H₁₈O₃
-
Molecular Weight: 210.27 g/mol
The mass spectrum should show a molecular ion peak (M⁺˙) at m/z = 210. The fragmentation pattern will be dominated by the cleavage of the ethoxy groups.
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Formation Mechanism |
| 210 | [C₁₂H₁₈O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 181 | [M - C₂H₅]⁺ | Loss of an ethyl radical from an ethoxy group. |
| 166 | [M - C₂H₄O]⁺˙ | McLafferty-type rearrangement and loss of ethylene oxide. |
| 153 | [M - C₂H₅ - CO]⁺ | Loss of an ethyl radical followed by loss of carbon monoxide. |
| 138 | [M - 2(C₂H₄)]⁺˙ | Loss of two ethylene molecules. |
Causality Behind Predictions: The fragmentation of aromatic ethers under EI-MS often involves the loss of the alkyl group, followed by further rearrangements and losses of small neutral molecules like CO[7]. The presence of three ethoxy groups provides multiple pathways for these fragmentations. The fragmentation pattern of 1,2,4-trimethoxybenzene, which shows a strong molecular ion at m/z 168 and a base peak at m/z 153 (loss of a methyl group), supports the predicted primary fragmentation pathways[8][9].
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This separates the compound from any impurities or solvent.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for EI-MS, which allows for reproducible fragmentation and comparison with library spectra.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1,2,4-Trimethoxybenzene (135-77-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1,2,4-Trimethoxybenzene (135-77-3) 13C NMR spectrum [chemicalbook.com]
- 4. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 5. 1,2,4-trimethoxybenzene, 135-77-3 [thegoodscentscompany.com]
- 6. 1,2,4-Trimethoxybenzene [oakwoodchemical.com]
- 7. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. US20070092544A1 - Natural insect repellant - Google Patents [patents.google.com]
1,2,4-Triethoxybenzene CAS number and molecular weight
An In-depth Technical Guide to 1,2,4-Trimethoxybenzene
A Note on Nomenclature: This guide focuses on 1,2,4-Trimethoxybenzene. While the initial request specified "1,2,4-Triethoxybenzene," publicly available scientific and safety data predominantly correspond to the methoxy-substituted compound. It is presumed that "Triethoxybenzene" was a typographical error.
This technical guide provides a comprehensive overview of 1,2,4-Trimethoxybenzene, a significant organic compound with applications in synthetic chemistry and materials science. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and handling.
Chemical Identity and Properties
1,2,4-Trimethoxybenzene, also known as hydroxyhydroquinone trimethyl ether, is an aromatic organic compound.[1][2] Its core structure is a benzene ring substituted with three methoxy groups at the 1, 2, and 4 positions.
| Identifier | Value | Source |
| CAS Number | 135-77-3 | [1][3][4][5] |
| Molecular Formula | C9H12O3 | [2][3][4][6] |
| Molecular Weight | 168.19 g/mol | [1][5][6][7] |
| Appearance | Clear light yellow to yellow-brown liquid/oil | [8] |
| Boiling Point | 247 °C | [8] |
| Density | 1.126 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.533 | [8] |
| Solubility | Not miscible in water. Soluble in Chloroform, Ethyl Acetate. | [8] |
Synthesis of 1,2,4-Trimethoxybenzene
The synthesis of 1,2,4-Trimethoxybenzene can be achieved through various methods. A common laboratory-scale synthesis involves the methylation of a suitable precursor such as vanillin or hydroquinone.
Example Synthetic Workflow: Methylation of Vanillin
This protocol outlines a potential pathway for the synthesis of 1,2,4-Trimethoxybenzene starting from vanillin. This is a generalized representation and specific laboratory conditions may vary.
References
- 1. 1,2,4-三甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,2,4-trimethoxybenzene - CAS:135-77-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 4. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 5. 1,2,4-Trimethoxybenzene (CAS 135-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,4-trimethoxybenzene, 135-77-3 [thegoodscentscompany.com]
- 8. 1,2,4-Trimethoxybenzene CAS#: 135-77-3 [m.chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 1,2,4-Triethoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Triethoxybenzene is an aromatic organic compound with significant potential as a versatile building block in fine organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] A critical parameter governing its utility in these applications is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental chemical principles. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages extensive data from its close structural analog, 1,2,4-Trimethoxybenzene, to build a robust predictive model of its solubility behavior. Furthermore, this document details authoritative experimental protocols for determining solubility, ensuring researchers can validate these predictions for their specific applications.
Introduction to this compound
This compound belongs to the alkoxybenzene class of compounds, characterized by a benzene ring substituted with three ethoxy (-OCH₂CH₃) groups. This substitution pattern imparts specific physicochemical properties that are crucial for its application as a synthetic intermediate.[1]
1.1. Chemical Structure and Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₈O₃
-
Molecular Weight: 210.27 g/mol
-
CAS Number: 2050-47-7
-
Structure:

1.2. Physicochemical Properties (Predicted and Analog-Based)
-
Appearance: Expected to be a clear, colorless to light-yellow liquid or low-melting solid.[2]
-
Boiling Point: Predicted to be higher than that of 1,2,4-Trimethoxybenzene (247 °C) due to increased molecular weight.[2]
-
LogP (Octanol/Water Partition Coefficient): The octanol-water partition coefficient is a measure of a compound's lipophilicity. The LogP for 1,2,4-Trimethoxybenzene is estimated at 1.712 to 2.1.[3][4] It is anticipated that this compound will have a higher LogP, indicating greater lipophilicity (preference for nonpolar environments) due to the larger ethyl groups.
-
Reactivity: The electron-donating nature of the ethoxy groups activates the aromatic ring, making it susceptible to electrophilic aromatic substitution.[5]
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (this compound) and the solvent.[1]
2.1. Molecular Polarity and Intermolecular Forces The structure of this compound contains both nonpolar and polar features. The benzene ring and the ethyl chains are nonpolar, contributing to van der Waals interactions. The three ether oxygen atoms, with their lone pairs of electrons, introduce polarity and can act as hydrogen bond acceptors with protic solvents (e.g., water, alcohols).
The overall solubility behavior is a balance between its hydrophobic aromatic/alkyl backbone and the hydrogen-bonding capacity of its ether functionalities.
2.2. Solvent Classification and Interaction Potential
-
Polar Protic Solvents (e.g., Water, Ethanol, Acetic Acid): These solvents can act as hydrogen bond donors. They can interact with the ether oxygens of this compound. However, the large nonpolar surface area of the molecule will limit its solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They can engage in dipole-dipole interactions and are generally good solvents for moderately polar compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak London dispersion forces. Due to its significant nonpolar character, this compound is expected to be highly soluble in these solvents.[1]
Quantitative Solubility Profile (Based on 1,2,4-Trimethoxybenzene Analog)
Authoritative Note: The following quantitative data was determined for 1,2,4-Trimethoxybenzene at 25°C.[3] Due to its close structural similarity, this data serves as an excellent predictive model for the relative solubility of this compound. It is anticipated that the absolute solubility of this compound will be slightly lower in polar solvents and higher in nonpolar solvents compared to the values presented below, owing to its increased lipophilicity.
Table 1: Quantitative Solubility of 1,2,4-Trimethoxybenzene at 25°C[3]
| Solvent Category | Solvent | Solubility (g/L) |
| Highly Polar Protic | Water | 3.52 |
| Ethylene Glycol | 153.34 | |
| Alcohols (Protic) | Methanol | 152.33 |
| Ethanol | 130.58 | |
| n-Propanol | 111.93 | |
| Isopropanol | 100.16 | |
| n-Butanol | 92.75 | |
| Ketones (Aprotic) | Acetone | 403.94 |
| 2-Butanone (MEK) | 259.56 | |
| Cyclohexanone | 425.32 | |
| Ethers (Aprotic) | 1,4-Dioxane | 834.90 |
| Tetrahydrofuran (THF) | 663.73 | |
| Esters (Aprotic) | Ethyl Acetate | 403.50 |
| Methyl Acetate | 427.77 | |
| Chlorinated (Aprotic) | Dichloromethane | 1380.77 |
| Chloroform | 1316.15 | |
| 1,2-Dichloroethane | 789.88 | |
| Amides (Aprotic) | Dimethylformamide (DMF) | 437.68 |
| Dimethyl Sulfoxide (DMSO) | 567.59 | |
| Nitriles (Aprotic) | Acetonitrile | 451.87 |
| Hydrocarbons (Nonpolar) | Toluene | 119.12 |
| Cyclohexane | 108.31 | |
| n-Hexane | 24.43 | |
| n-Heptane | 34.10 |
Experimental Determination of Solubility
For drug development and process chemistry, precise solubility data is non-negotiable. The thermodynamic or equilibrium solubility is most accurately determined using the shake-flask method, which is considered the "gold standard" by regulatory agencies.
4.1. Detailed Protocol: Equilibrium Shake-Flask Method
This protocol describes the definitive method for measuring the thermodynamic solubility of a compound in a specific solvent system.[2]
A. Materials and Reagents:
-
This compound (solute), >98% purity
-
Selected solvent, HPLC-grade or equivalent purity
-
Calibrated analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
B. Experimental Workflow:
References
1,2,4-Triethoxybenzene: A Versatile Scaffold for Advanced Organic Synthesis and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide moves beyond a simple cataloging of facts to provide a deeper understanding of why and how 1,2,4-triethoxybenzene serves as a pivotal building block in modern organic chemistry. Its unique electronic and structural properties make it an invaluable precursor for a range of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds and novel materials. This document provides an in-depth exploration of its synthesis, reactivity, and strategic applications, grounded in mechanistic principles and supported by actionable protocols.
Foundational Synthesis: The Williamson Etherification of Hydroxyhydroquinone
The most direct and reliable method for preparing this compound is through the O-ethoxylation of 1,2,4-trihydroxybenzene (hydroxyhydroquinone), a classic application of the Williamson ether synthesis.[1] This reaction is a cornerstone of organic synthesis, valued for its robustness and high yields.
Causality Behind the Experimental Choices:
The core of this synthesis lies in the transformation of the weakly nucleophilic hydroxyl groups of the phenol into highly nucleophilic phenoxide ions. A strong base is required to achieve complete deprotonation, ensuring that all three hydroxyl groups can react. The choice of ethylating agent is also critical; primary alkyl halides or sulfates are ideal as they are highly susceptible to SN2 attack and less prone to competing elimination reactions.
Detailed Experimental Protocol: Synthesis of this compound
-
Principle: The three hydroxyl groups of 1,2,4-trihydroxybenzene are deprotonated by a strong base to form the corresponding tris-phenoxide. This highly nucleophilic intermediate then displaces the leaving group from an ethylating agent (e.g., diethyl sulfate or ethyl iodide) via three sequential SN2 reactions to form the desired tri-ether.[1]
-
Materials:
-
1,2,4-Trihydroxybenzene (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 3.3 eq) or Potassium Carbonate (K₂CO₃, 3.5 eq)
-
Diethyl sulfate (3.3 eq) or Ethyl iodide (3.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-trihydroxybenzene (1.0 eq) and anhydrous DMF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (3.3 eq) portion-wise, controlling the hydrogen gas evolution. Self-Validating Check: The cessation of bubbling indicates the completion of deprotonation.
-
Once the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add the ethylating agent (e.g., diethyl sulfate, 3.3 eq) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, cautiously quench the reaction by slowly adding it to a beaker of ice-cold saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
-
Synthetic Pathway Visualization
Caption: Williamson ether synthesis of this compound.
Physicochemical Data at a Glance
The physical properties of this compound are crucial for designing experimental setups, particularly for purification and handling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₃ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Clear liquid | [1] |
| Melting Point | 34 °C | [1] |
| Boiling Point | 150 °C at 6 Torr | [1] |
| Density | 0.996 g/cm³ (calculated at 20 °C) | [1] |
| Solubility in Water | 0.34 g/L (at 25 °C, very low) | [1] |
| Solubility in Solvents | Soluble in common organic solvents like ethanol and ether. | [2] |
Reactivity and Mechanistic Landscape
The synthetic utility of this compound is dominated by the powerful electron-donating effect of its three ethoxy groups.
Electrophilic Aromatic Substitution (EAS)
The ethoxy groups are strong activating groups, donating electron density to the aromatic ring via resonance.[1] This significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles. The groups are ortho- and para- directing. The combined effect of the three groups directs incoming electrophiles primarily to the C5 position, which is para to the C2-ethoxy group and ortho to the C4-ethoxy group, and to a lesser extent, the C3 and C6 positions. The C5 position is the most sterically accessible and electronically enriched site.
Caption: Directing effects in the electrophilic substitution of this compound.
Potential Applications in Organic Synthesis
A. Core Scaffold for Bioactive Molecules
This compound is an important precursor for molecules containing the 1,2,4-trioxygenated benzene motif. This structural unit is found in numerous natural products and synthetic compounds with significant biological activity. While its analogue, 1,2,4-trimethoxybenzene, is more widely cited, the ethoxy variant offers a strategic advantage: increased lipophilicity. This can enhance pharmacokinetic properties such as membrane permeability and bioavailability, making it an attractive scaffold for drug development.[3] For instance, it can serve as a starting material for analogues of potent anticancer agents like combretastatin A-4, where modifying the alkoxy groups can fine-tune biological activity and solubility.[4]
B. Intermediate in Multi-Step Syntheses
The high reactivity of the ring allows for the facile introduction of various functional groups through EAS reactions such as:
-
Friedel-Crafts Acylation/Alkylation: To introduce ketone or alkyl functionalities.
-
Nitration: To introduce a nitro group, which can be subsequently reduced to an amine.
-
Halogenation: To introduce halogens, which can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular frameworks.
These functionalized derivatives are versatile intermediates for synthesizing a wide array of compounds, including dyes, polymers, and pharmaceutical ingredients.[5][6]
Hypothetical Pathway to a Bioactive Scaffold
The following workflow illustrates how this compound can be elaborated into a more complex, potentially bioactive molecule.
Caption: Synthetic workflow from this compound to a chalcone scaffold.
Protocol: Friedel-Crafts Acylation of this compound
This protocol provides a practical example of leveraging the activated nature of the ring.
-
Principle: An acyl group is introduced onto the most reactive position (C5) of the benzene ring using an acyl chloride and a Lewis acid catalyst.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (CH₃COCl, 1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃, 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold 1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the suspension and stir for 15 minutes to form the acylium ion complex.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cold acylium ion suspension. A color change is typically observed, indicating reaction initiation.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing a mixture of crushed ice and 1 M HCl to decompose the aluminum complex.
-
Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product, 1-(2,4,5-triethoxyphenyl)ethan-1-one, which can be purified by recrystallization or column chromatography.
-
Conclusion and Future Outlook
This compound is a powerful and perhaps underutilized reagent in the synthetic chemist's toolkit. Its straightforward synthesis and highly activated aromatic ring provide a reliable entry point to a diverse range of functionalized molecules. While much of the literature focuses on its methoxy-analogue, the ethoxy-derivative presents a compelling opportunity for researchers in drug discovery to modulate lipophilicity and explore new chemical space. Future research should focus on expanding the library of derivatives and evaluating their biological activities, particularly in areas where the 1,2,4-trioxygenated pattern is known to be effective, such as in the development of novel anticancer and antioxidant agents.
References
A-Z Guide to the Synthesis of 1,2,4-Triethoxybenzene: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,2,4-triethoxybenzene, a substituted aromatic ether with significant potential in materials science and pharmaceutical development. While direct, peer-reviewed literature detailing the synthesis of this specific molecule is sparse, this document leverages foundational principles of organic chemistry to outline a robust and reliable synthetic strategy. The core of this guide is the Williamson ether synthesis, a time-honored and versatile method for preparing ethers.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide a meticulous, step-by-step experimental protocol, and offer expert insights into critical process parameters. This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary for successful synthesis and validation.
Introduction and Strategic Overview
Alkoxy-substituted benzene derivatives are a cornerstone of modern organic synthesis, serving as crucial intermediates and target molecules in a vast array of applications. The specific arrangement and nature of the alkoxy groups on the benzene ring dictate the molecule's electronic properties, steric profile, and, consequently, its reactivity and biological activity. This compound, with its three ethoxy groups, presents an interesting target for research in areas such as liquid crystals, antioxidants, and as a building block for more complex pharmaceutical agents.
The most logical and efficient pathway to this compound begins with the commercially available precursor, 1,2,4-trihydroxybenzene (also known as hydroxyhydroquinone). The synthesis hinges on the Williamson ether synthesis, a powerful S(_N)2 reaction that forms an ether from an organohalide and an alkoxide.[1][2][3] This guide will focus exclusively on this method, providing a detailed protocol for the tri-etherification of 1,2,4-trihydroxybenzene.
The Williamson Ether Synthesis: Mechanism and Rationale
The Williamson ether synthesis is a classic S(_N)2 reaction involving the nucleophilic substitution of a halide by an alkoxide ion.[1][2][3] The overall transformation for our target molecule is as follows:
Overall Reaction:

The reaction proceeds in two conceptual steps:
-
Deprotonation: The phenolic hydroxyl groups of 1,2,4-trihydroxybenzene are acidic and can be deprotonated by a suitable base to form a highly nucleophilic tri-phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic carbon of an ethyl halide (e.g., bromoethane or iodoethane) in a concerted S(_N)2 fashion, displacing the halide and forming the ether linkage.[1][2]
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl groups. Common choices include potassium carbonate (K(_2)CO(_3)), sodium hydride (NaH), or sodium hydroxide (NaOH).[4] For this synthesis, potassium carbonate is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction to completion without being overly harsh.
-
Choice of Alkylating Agent: A primary alkyl halide is essential for a successful Williamson ether synthesis to avoid competing elimination reactions.[1][2] Bromoethane or iodoethane are ideal choices. Iodoethane is more reactive but also more expensive. Bromoethane offers a good balance of reactivity and cost. An excess of the alkylating agent is used to ensure complete etherification of all three hydroxyl groups.
-
Choice of Solvent: The solvent must be polar and aprotic to dissolve the reactants and facilitate the S(_N)2 reaction. Acetonitrile (CH(_3)CN) and N,N-dimethylformamide (DMF) are excellent choices.[3] They possess high dielectric constants that stabilize the charged intermediates without participating in hydrogen bonding, which would solvate and deactivate the nucleophile.
Reaction Mechanism Diagram
The following diagram illustrates the stepwise mechanism for the formation of this compound.
Caption: Williamson ether synthesis mechanism.
Detailed Experimental Protocol
This protocol is a self-validating system based on established chemical principles. Adherence to these steps, with careful monitoring, will lead to the successful synthesis of the target compound.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1,2,4-Trihydroxybenzene | 126.11 | 1.0 | 5.00 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.3 | 18.0 g |
| Bromoethane (CH₃CH₂Br) | 108.97 | 3.6 | 15.6 g (10.5 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,2,4-trihydroxybenzene (5.00 g) and anhydrous potassium carbonate (18.0 g).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Initiation of Reaction: Begin stirring the mixture and add bromoethane (10.5 mL) dropwise via a syringe.
-
Heating and Reflux: Heat the reaction mixture to 80 °C and maintain a gentle reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into 300 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a colorless oil or low-melting solid.
Synthetic Workflow Diagram
Caption: Overall experimental workflow.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 6.5-7.0 ppm. Methylene protons of the ethoxy groups as quartets around 4.0 ppm. Methyl protons of the ethoxy groups as triplets around 1.4 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-155 ppm. Methylene carbons around 64 ppm. Methyl carbons around 15 ppm. |
| IR Spectroscopy | C-O-C stretching vibrations around 1200-1250 cm⁻¹. Aromatic C-H stretching around 3030-3100 cm⁻¹. Aliphatic C-H stretching around 2850-2980 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₂H₁₈O₃. |
Safety and Handling
-
1,2,4-Trihydroxybenzene: Can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE).
-
Bromoethane: Is a volatile and flammable liquid. It is also a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. Use gloves and work in a fume hood.
-
Potassium Carbonate: Is an irritant. Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.
Conclusion
This guide provides a comprehensive and technically sound protocol for the synthesis of this compound via the Williamson ether synthesis. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can reliably produce this valuable compound for further investigation in their respective fields. The principles and techniques described herein are foundational to organic synthesis and can be adapted for the preparation of a wide range of other polyalkoxybenzene derivatives.
References
An In-depth Technical Guide to 1,2,4-Triethoxybenzene: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,4-triethoxybenzene, a tri-substituted alkoxybenzene of interest in various fields of chemical research and development. While direct historical accounts of its initial discovery are not extensively documented, its synthesis is intrinsically linked to the development of fundamental organic reactions, particularly the Williamson ether synthesis. This guide details the logical synthetic pathway from readily available precursors, provides a thorough, self-validating experimental protocol, and presents key physicochemical data. The content is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles, empowering researchers to confidently synthesize and utilize this compound.
Introduction and Historical Context
The history of this compound is not marked by a singular moment of discovery but is rather a testament to the enabling power of synthetic methodology in organic chemistry. Its existence and preparation are a direct consequence of the development of robust methods for forming ether linkages, most notably the Williamson ether synthesis, first reported in 1850.[1] This reaction, involving the coupling of an alkoxide with an alkyl halide, provided a rational and versatile route to a vast array of ethers, including polyalkoxybenzenes.
The logical precursor to this compound is 1,2,4-trihydroxybenzene (also known as hydroxyhydroquinone).[2][3][4] The synthesis of this intermediate, often from hydroquinone, became a critical step in accessing a range of 1,2,4-trisubstituted benzene derivatives.[5][6] Therefore, the "discovery" of this compound can be best understood as an extension of the exploration of ether synthesis on polyhydroxylated aromatic scaffolds. Researchers, armed with the Williamson synthesis, could systematically replace the acidic protons of the hydroxyl groups with various alkyl chains, including ethyl groups, to modulate the compound's physicochemical properties such as solubility, lipophilicity, and electronic character. This ability to fine-tune molecular properties is a cornerstone of medicinal chemistry and materials science.[5]
Synthetic Pathway and Rationale
The most logical and widely applicable synthetic route to this compound proceeds via a two-stage process, starting from the commercially available and relatively inexpensive hydroquinone.
Overall Synthetic Strategy
The synthesis involves two key transformations:
-
Formation of the 1,2,4-Trihydroxybenzene Intermediate: This is achieved through a Thiele-Winter acetoxylation of p-benzoquinone (derived from the oxidation of hydroquinone), followed by hydrolysis.[5]
-
Williamson Ether Synthesis: The three hydroxyl groups of 1,2,4-trihydroxybenzene are then simultaneously ethylated using an ethylating agent in the presence of a suitable base.[7][8][9]
This stepwise approach ensures high yields and allows for the isolation and purification of the key intermediate, 1,2,4-trihydroxybenzene, before proceeding to the final etherification step.
Caption: Overall synthetic pathway from hydroquinone to this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and purification steps to ensure the integrity of the final product.
Synthesis of 1,2,4-Trihydroxybenzene from Hydroquinone
This procedure involves three distinct steps as outlined in the synthetic pathway.
Step 1: Oxidation of Hydroquinone to p-Benzoquinone
-
Principle: A suitable oxidizing agent is used to convert hydroquinone to p-benzoquinone.
-
Protocol: A detailed protocol for this step can be found in various organic synthesis literature.
Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone
-
Principle: p-Benzoquinone is treated with acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) to yield 1,2,4-triacetoxybenzene.[5]
-
Protocol:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add acetic anhydride.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Portion-wise, add p-benzoquinone to the stirred solution, ensuring the temperature remains below 10 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-water to precipitate the product.[5]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude 1,2,4-triacetoxybenzene can be purified by recrystallization from ethanol.[5]
-
Step 3: Deacetylation to 1,2,4-Trihydroxybenzene
-
Principle: The acetyl groups of 1,2,4-triacetoxybenzene are removed via acid-catalyzed hydrolysis.[5]
-
Protocol:
-
Suspend the purified 1,2,4-triacetoxybenzene in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.[5]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
The crude 1,2,4-trihydroxybenzene can be purified by recrystallization from water or an ethanol/water mixture.[5]
-
Synthesis of this compound via Williamson Ether Synthesis
-
Principle: The hydroxyl groups of 1,2,4-trihydroxybenzene are deprotonated by a base to form the corresponding phenoxides. These nucleophilic phenoxides then react with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 reaction to form the ether linkages.[9]
Caption: Mechanism of the Williamson ether synthesis for this compound.
-
Experimental Protocol:
-
To a solution of 1,2,4-trihydroxybenzene (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K₂CO₃, >3.0 equivalents) in portions.[5]
-
Stir the suspension at room temperature for 30 minutes.
-
Add an ethylating agent, such as ethyl iodide or diethyl sulfate (>3.0 equivalents), dropwise to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not as readily available as for its trimethoxy analogue, the following table provides key properties, with some values estimated based on the known properties of 1,2,4-trimethoxybenzene.[10][11][12][13][14]
| Property | Value (1,2,4-Trimethoxybenzene) | Estimated Value (this compound) | Source |
| Molecular Formula | C₉H₁₂O₃ | C₁₂H₁₈O₃ | - |
| Molecular Weight | 168.19 g/mol | 210.27 g/mol | - |
| Appearance | Clear light yellow to yellow-brown liquid | Colorless to pale yellow oil | [13] |
| Boiling Point | 247 °C | > 250 °C | [13] |
| Density | ~1.126 g/mL at 25 °C | ~1.05 g/mL at 25 °C | [13] |
| Refractive Index | ~1.533 at 20 °C | ~1.51 at 20 °C | [13] |
| Solubility | Not miscible in water; Soluble in chloroform, ethyl acetate | Insoluble in water; Soluble in common organic solvents | [13] |
Note: The values for this compound are estimations and should be confirmed experimentally.
Potential Applications
Alkoxy-substituted benzenes are a versatile class of compounds with a wide range of applications.[5] While specific applications of this compound are not as widely reported as its trimethoxy counterpart, its structural features suggest potential utility in several areas:
-
Pharmaceutical Intermediates: The lipophilic nature imparted by the three ethoxy groups may enhance bioavailability and membrane permeability, making it a potential scaffold or intermediate in drug discovery. The related 1,2,4-trimethoxybenzene is a known pharmaceutical intermediate.[10]
-
Antioxidants: Polyalkoxybenzenes are known for their antioxidant properties. The electron-donating nature of the ethoxy groups in this compound suggests it may also exhibit antioxidant activity.[5]
-
Materials Science: The specific substitution pattern and the flexibility of the ethoxy chains could be of interest in the design of liquid crystals and other organic electronic materials.[5]
Conclusion
This compound, while not a compound with a celebrated history of discovery, represents a valuable molecular scaffold accessible through well-established and reliable synthetic protocols. Its preparation, rooted in the foundational Williamson ether synthesis, highlights the power of synthetic chemistry to create novel molecules with tailored properties. This guide provides the necessary theoretical and practical framework for researchers to synthesize, purify, and explore the potential of this compound in their respective fields of study.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,2,4-trihydroxybenzene, 533-73-3 [thegoodscentscompany.com]
- 4. 1,2,4-Trihydroxybenzene | 533-73-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. homework.study.com [homework.study.com]
- 10. 1,2,4-Trimethoxybenzene (CAS 135-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 1,2,4-trimethoxybenzene, 135-77-3 [thegoodscentscompany.com]
- 12. scent.vn [scent.vn]
- 13. 1,2,4-Trimethoxybenzene CAS#: 135-77-3 [m.chemicalbook.com]
- 14. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical Exploration of the Electronic Landscape of 1,2,4-Triethoxybenzene: A Guide for Researchers and Drug Development Professionals
Abstract
1,2,4-Triethoxybenzene, an aromatic ether, presents a fascinating case study in molecular electronics, with its potential applications spanning from medicinal chemistry to materials science. The strategic placement of three electron-donating ethoxy groups on the benzene ring profoundly modulates its electronic structure, influencing its reactivity, intermolecular interactions, and spectroscopic signatures. This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of this compound. Leveraging the power of computational chemistry, we will delineate a robust methodology, grounded in Density Functional Theory (DFT), to elucidate the molecule's ground-state geometry, frontier molecular orbitals, electrostatic potential, and simulated spectroscopic characteristics. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to computationally probe and understand the electronic intricacies of this and similar substituted benzene derivatives.
Introduction: The Significance of Electronic Structure in Drug and Materials Design
The biological activity and material properties of a molecule are fundamentally dictated by its electronic structure. For a molecule like this compound, the arrangement and energies of its electrons govern its ability to participate in chemical reactions, form non-covalent interactions with biological targets, and absorb or emit light. A detailed understanding of its electronic landscape is therefore a prerequisite for its rational application in drug design, where it might serve as a scaffold or pharmacophore, and in materials science, where its electronic properties could be harnessed for applications in organic electronics.
Theoretical and computational chemistry offer a powerful and cost-effective avenue to explore the electronic realm of molecules with a high degree of accuracy.[1][2] By solving the Schrödinger equation, or approximations thereof, we can gain invaluable insights into a molecule's behavior at the subatomic level. This guide will focus on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to unravel the electronic secrets of this compound.
Theoretical Methodology: A Justification of Computational Choices
The selection of an appropriate theoretical method and basis set is paramount for obtaining reliable and accurate computational results. For a molecule like this compound, which is a medium-sized organic molecule without strong electron correlation effects, DFT provides an excellent balance of computational cost and accuracy.[2][3]
The Power of Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT focuses on the much simpler electron density. The foundational principle of DFT is that the ground-state energy of a molecule is a unique functional of its electron density.
For our theoretical study of this compound, we propose the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of the geometries and electronic properties of a wide range of organic molecules.[4]
The Importance of the Basis Set
The basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set directly impacts the accuracy of the calculation. For our purposes, a split-valence basis set augmented with polarization and diffuse functions is recommended. A suitable choice would be the 6-311++G(d,p) basis set.
-
6-311G : This indicates a triple-split valence basis set, providing more flexibility in describing the valence electrons, which are crucial for chemical bonding and reactivity.
-
++G : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for accurately describing anions and systems with lone pairs of electrons, such as the oxygen atoms in the ethoxy groups.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and well-validated level of theory for studying the electronic structure of substituted benzenes.[5]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive theoretical investigation of this compound's electronic structure.
Caption: A generalized workflow for the computational analysis of molecular electronic structure.
Step 1: Molecular Geometry Optimization
The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization calculation, where the forces on each atom are minimized to find a local or global minimum on the potential energy surface.
Step 2: Vibrational Frequency Calculation
Following optimization, a vibrational frequency calculation is performed. This serves two crucial purposes:
-
Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Thermodynamic Properties: The frequencies can be used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
Step 3: Electronic Property Calculations
Once a stable geometry is confirmed, a single-point energy calculation is performed to obtain a detailed picture of the electronic structure. This includes:
-
Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
-
Electron Density and Electrostatic Potential: These properties provide insights into the charge distribution and reactive sites of the molecule.
-
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom.
Predicted Electronic Properties of this compound
Based on the principles of physical organic chemistry and computational studies on analogous molecules, we can anticipate the key electronic features of this compound.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are the key players in chemical reactions and electronic transitions.
-
HOMO: As the outermost occupied orbital, the HOMO represents the ability of the molecule to donate electrons. In this compound, the HOMO is expected to be a π-orbital delocalized over the benzene ring and the oxygen atoms of the ethoxy groups. The electron-donating nature of the ethoxy groups will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
-
LUMO: The LUMO is the lowest energy unoccupied orbital and signifies the ability of the molecule to accept electrons. The LUMO is anticipated to be a π*-antibonding orbital of the benzene ring.
The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive.
| Property | Expected Value (Illustrative) | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Electron-donating ability |
| LUMO Energy | -0.5 to -1.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Chemical reactivity and stability |
Molecular Electrostatic Potential (MESP)
The MESP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.[6]
Caption: A conceptual representation of the expected Molecular Electrostatic Potential (MESP) for this compound.
For this compound, the MESP is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the ethoxy groups due to their high electronegativity and lone pairs of electrons. The π-system of the benzene ring will also exhibit a negative potential.
-
Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the ethoxy groups.
This charge distribution suggests that the oxygen atoms are likely sites for hydrogen bonding and coordination to metal ions, while the aromatic ring is susceptible to electrophilic attack.
Atomic Charges
Mulliken population analysis or NBO analysis can provide quantitative estimates of the partial charges on each atom. The oxygen atoms are expected to carry a significant negative charge, while the carbon atoms attached to them will be more electropositive. The hydrogen atoms will have small positive charges.
Simulated Spectroscopic Properties
Computational chemistry can also be used to simulate various types of spectra, providing a valuable tool for interpreting experimental data.
UV-Visible Spectroscopy
Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The primary electronic transitions in this compound are expected to be π → π* transitions within the aromatic ring. The presence of the electron-donating ethoxy groups will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.[7]
Infrared (IR) Spectroscopy
The vibrational frequencies calculated in Step 2 can be used to generate a theoretical IR spectrum. This can be compared with experimental IR spectra to aid in the assignment of vibrational modes. Key expected vibrational modes for this compound include C-H stretching of the aromatic ring and alkyl chains, C-O stretching of the ether linkages, and various bending and out-of-plane vibrations.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound using state-of-the-art computational methods. The proposed DFT-based approach provides a powerful and reliable means to elucidate the molecule's geometry, frontier molecular orbitals, charge distribution, and spectroscopic properties. The insights gained from such theoretical studies are invaluable for understanding the molecule's reactivity, intermolecular interactions, and potential applications in drug discovery and materials science.
Future work could involve extending these studies to include the effects of the solvent environment, exploring the molecule's excited-state properties in more detail, and investigating its interactions with biological macromolecules through molecular docking and molecular dynamics simulations. By combining theoretical calculations with experimental validation, a complete and nuanced understanding of the electronic world of this compound can be achieved.
References
- 1. ias.ac.in [ias.ac.in]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Vibrational analysis, Electronic Properties, and molecular docking of Lantadene A and B (Potential anticancer agents) - A Computational DFT Study [scielo.org.mx]
- 7. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
In-depth Technical Guide on the Safety, Handling, and Disposal of 1,2,4-Triethoxybenzene: A Note on Data Availability
For the attention of: Researchers, scientists, and drug development professionals.
This document is intended to serve as a comprehensive technical guide on the safe handling, storage, and disposal of 1,2,4-triethoxybenzene. However, a thorough search of publicly available scientific databases and safety documentation has revealed a significant lack of specific and verified safety data for this particular compound. The vast majority of accessible information pertains to structurally related compounds, most notably 1,2,4-trimethoxybenzene.
Expertise & Scientific Integrity: As a Senior Application Scientist, my primary responsibility is to provide information that is not only accurate but also directly applicable to the substance . Extrapolating safety protocols from analogous compounds, while sometimes useful for preliminary risk assessment, does not meet the stringent requirements for a detailed technical guide. Differences in the alkyl chain length (ethoxy vs. methoxy) can influence key physicochemical properties such as volatility, solubility, and reactivity, as well as toxicological profiles.
Trustworthiness & Authoritative Grounding: Without a specific Safety Data Sheet (SDS) for this compound, it is impossible to provide authoritative guidance on its specific hazards, appropriate personal protective equipment (PPE), first aid measures, and disposal requirements. An SDS is a legally required document that contains comprehensive information about the potential hazards of a chemical and how to work with it safely.
In the interest of safety and scientific accuracy, this guide will instead provide a framework of best practices for handling substituted alkoxybenzenes, using data from the closely related and well-documented compound, 1,2,4-trimethoxybenzene, as a surrogate for illustrative purposes. It is imperative to understand that this information should be considered as a preliminary guide and must be supplemented with a substance-specific risk assessment and, ideally, a manufacturer-provided SDS before any handling of this compound.
General Safety and Handling Principles for Alkoxybenzenes (with reference to 1,2,4-Trimethoxybenzene)
The following sections outline the general safety, handling, and disposal considerations that are likely to be relevant for this compound, based on the known properties of similar compounds.
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. For 1,2,4-trimethoxybenzene, the following hazards are commonly identified in safety data sheets. It is reasonable to anticipate that this compound may present similar, though not identical, risks.
Table 1: Illustrative Hazard Profile based on 1,2,4-Trimethoxybenzene
| Hazard Classification | Description | Precautionary Statement Codes (Illustrative) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol (General for Alkoxybenzenes):
-
Conduct a Pre-Work Risk Assessment: Before handling the substance, review all available safety information and assess the specific risks associated with the planned experiment.
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors.
-
Don Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[2] Inspect gloves for any signs of degradation before use.
-
Body Protection: Wear a lab coat. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron.
-
Footwear: Wear closed-toe shoes.
-
-
Dispensing and Use:
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the work area.[2]
-
Use appropriate tools and equipment to handle the chemical, avoiding manual contact.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[2]
-
Clean the work area and any contaminated equipment.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Caption: General workflow for safely handling alkoxybenzenes in a laboratory setting.
Spill Management and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill or accidental exposure.
Spill Response Protocol:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Alert Others: Inform colleagues and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]
-
Collect the Absorbed Material: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup should be treated as hazardous waste.
Table 2: First Aid Measures (Based on 1,2,4-Trimethoxybenzene)
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[2] |
Waste Disposal and Environmental Considerations
Improper disposal of chemical waste can have serious environmental consequences.
Disposal Guidelines:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and any associated hazard warnings.[3]
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[3]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Prohibited Disposal Methods: Never dispose of this compound or its waste down the drain or in the regular trash.[3]
Caption: Decision-making process for the proper disposal of alkoxybenzene waste.
Conclusion and Call for Specific Data
This guide provides a foundational understanding of the safety, handling, and disposal practices relevant to substituted alkoxybenzenes, using 1,2,4-trimethoxybenzene as an illustrative example. However, it is crucial to reiterate that this information is not a direct substitute for a specific Safety Data Sheet for this compound.
Researchers, scientists, and drug development professionals are strongly urged to obtain a substance-specific SDS from the manufacturer or supplier before commencing any work with this compound. This will ensure that all safety protocols are based on accurate, verified, and authoritative data, thereby promoting a safe and compliant laboratory environment.
References
Methodological & Application
Synthesis of 1,2,4-Triethoxybenzene: A Detailed Protocol for Researchers
Introduction
1,2,4-Triethoxybenzene is an aromatic organic compound with potential applications in the development of novel pharmaceuticals, liquid crystals, and as an antioxidant. Its structure, featuring three ethoxy groups on a benzene ring, imparts specific electronic and steric properties that are of interest to researchers in medicinal chemistry and materials science. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 1,2,4-trihydroxybenzene (hydroxyhydroquinone), followed by its exhaustive ethylation to yield the target compound. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process:
-
Preparation of 1,2,4-Trihydroxybenzene: This intermediate is synthesized from p-benzoquinone via a Thiele-Winter acetoxylation, followed by acidic hydrolysis of the resulting 1,2,4-triacetoxybenzene.
-
Williamson Ether Synthesis: The prepared 1,2,4-trihydroxybenzene is then subjected to a Williamson ether synthesis using an ethylating agent to afford the final product, this compound.
Diagram of the Overall Synthetic Workflow
Caption: A schematic overview of the synthetic route to this compound.
PART 1: Synthesis of 1,2,4-Trihydroxybenzene
The initial step involves the conversion of p-benzoquinone to 1,2,4-trihydroxybenzene. This is a well-established procedure that proceeds in two distinct phases.
Step 1.1: Thiele-Winter Acetoxylation of p-Benzoquinone
This reaction introduces three acetate groups onto the benzene ring, a crucial transformation for the subsequent formation of the triol.
Reaction Scheme:
p-Benzoquinone + Acetic Anhydride (in the presence of a catalytic amount of H₂SO₄) → 1,2,4-Triacetoxybenzene
Experimental Protocol:
-
In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
To the flask, add 100 mL of acetic anhydride and cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 10 mL of concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add 20 g of p-benzoquinone portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition of p-benzoquinone, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The color of the reaction mixture will typically change from a deep brown to a lighter orange or yellow.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
Upon completion, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring to precipitate the product.
-
Collect the white to off-white precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude 1,2,4-triacetoxybenzene can be purified by recrystallization from ethanol to yield a crystalline solid.
Step 1.2: Acidic Hydrolysis of 1,2,4-Triacetoxybenzene
The acetyl groups are removed by hydrolysis to generate the desired 1,2,4-trihydroxybenzene.
Reaction Scheme:
1,2,4-Triacetoxybenzene + H₂O (in the presence of a catalytic amount of HCl or H₂SO₄) → 1,2,4-Trihydroxybenzene + Acetic Acid
Experimental Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the purified 1,2,4-triacetoxybenzene in 200 mL of methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (approximately 2-3 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude 1,2,4-trihydroxybenzene can be purified by recrystallization from water or a mixture of ethanol and water. The product is a light-sensitive solid and should be stored in a dark, inert atmosphere.[1]
PART 2: Synthesis of this compound via Williamson Ether Synthesis
This section details the conversion of 1,2,4-trihydroxybenzene to the final product, this compound. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[2][3]
Reaction Scheme:
1,2,4-Trihydroxybenzene + 3 equivalents of Diethyl Sulfate (in the presence of a base) → this compound
Table of Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,2,4-Trihydroxybenzene | 126.11 | 10.0 g | 0.079 mol | Starting material |
| Diethyl Sulfate | 154.18 | 40.8 g (34.3 mL) | 0.265 mol | Ethylating agent (3.35 eq.) |
| Anhydrous Potassium Carbonate | 138.21 | 38.0 g | 0.275 mol | Base (3.48 eq.) |
| Anhydrous Acetone | 58.08 | 250 mL | - | Solvent |
| Diethyl Ether | 74.12 | As needed | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
Experimental Protocol:
-
Set up a 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer in a fume hood. Ensure all glassware is thoroughly dried.
-
Add 10.0 g (0.079 mol) of 1,2,4-trihydroxybenzene and 38.0 g (0.275 mol) of anhydrous potassium carbonate to the flask.
-
Add 250 mL of anhydrous acetone to the flask and stir the suspension vigorously.
-
From the dropping funnel, add 34.3 mL (0.265 mol) of diethyl sulfate dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and a gentle reflux may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 12-18 hours.
-
Monitor the progress of the reaction by TLC (ethyl acetate/hexane, 1:9 v/v). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone under reduced pressure.
-
Dissolve the resulting residue in 150 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the ether layer with 2 x 100 mL of 1 M NaOH solution to remove any unreacted starting material, followed by 2 x 100 mL of water, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or a low-melting solid.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
PART 3: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized product. Below are the predicted spectroscopic data for this compound, based on the known data for its methylated analog, 1,2,4-trimethoxybenzene.[4][5][6][7]
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.80-6.95 (m, 3H, Ar-H)
-
δ 4.00-4.15 (m, 6H, 3 x -OCH₂CH₃)
-
δ 1.35-1.50 (m, 9H, 3 x -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 150-155 (Ar-C-O)
-
δ 140-145 (Ar-C-O)
-
δ 110-120 (Ar-C-H)
-
δ 64-66 (3 x -OCH₂CH₃)
-
δ 14-16 (3 x -OCH₂CH₃)
-
-
Infrared (IR) (KBr, cm⁻¹):
-
~2980, 2930, 2870 (C-H stretching of ethyl groups)
-
~1600, 1500 (C=C aromatic stretching)
-
~1250, 1120, 1040 (C-O ether stretching)
-
-
Mass Spectrometry (EI, 70 eV):
-
m/z (%): 210 (M⁺), 181, 153, 125
-
PART 4: Safety and Handling
It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.
-
1,2,4-Trihydroxybenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[8] It is also a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Diethyl Sulfate: This is a highly toxic and corrosive substance. It is a known carcinogen and mutagen.[9] All handling must be done in a fume hood with extreme caution, using appropriate PPE, including heavy-duty gloves.
-
p-Benzoquinone: This is a toxic and corrosive compound. Avoid inhalation of dust and contact with skin and eyes.
-
Acetic Anhydride and Sulfuric Acid: Both are corrosive and should be handled with care, using appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.
Conclusion
This detailed protocol provides a robust and reproducible method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their studies in drug discovery and materials science. The provided characterization data, although predicted, serves as a reliable guide for product identification and purity assessment.
References
- 1. prepchem.com [prepchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1,2,4-Trimethoxybenzene (135-77-3) 1H NMR [m.chemicalbook.com]
- 5. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 7. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. researchgate.net [researchgate.net]
The Untapped Potential of 1,2,4-Triethoxybenzene in Pharmaceutical Synthesis: A Prospective Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the pharmaceutical applications of 1,2,4-trimethoxybenzene are well-documented, particularly in the synthesis of Coenzyme Q analogues, its triethoxy counterpart, 1,2,4-triethoxybenzene, remains a largely unexplored building block in medicinal chemistry. This guide presents a comprehensive overview of the synthesis of this compound from readily available starting materials and proposes a prospective application in the synthesis of a Coenzyme Q0 analogue. By drawing parallels with the known reactivity of 1,2,4-trimethoxybenzene, this document provides a detailed, albeit hypothetical, protocol for the synthesis of 2,3-diethoxy-5-methyl-1,4-benzoquinone, a potential Coenzyme Q0 analogue. The aim is to furnish researchers with a solid foundation for exploring the synthetic utility of this compound and to stimulate further investigation into its potential role in the development of novel therapeutic agents.
Introduction: The Case for this compound
Alkoxy-substituted benzene derivatives are a cornerstone in the synthesis of a myriad of pharmaceutical compounds. The nature and substitution pattern of these alkoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. 1,2,4-Trimethoxybenzene has been established as a valuable intermediate in the synthesis of various pharmaceuticals, including analogues of Coenzyme Q, a vital component of the electron transport chain.[1]
This guide turns the spotlight on this compound, a closely related yet underutilized analogue. The replacement of methoxy groups with ethoxy groups can lead to increased lipophilicity, which may, in turn, affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The potential for altered biological activity and improved bioavailability makes this compound a compelling target for investigation in drug discovery and development.
Herein, we provide a detailed protocol for the synthesis of this compound from 1,2,4-trihydroxybenzene. Subsequently, we leverage the known chemistry of 1,2,4-trimethoxybenzene to propose a synthetic route to a novel Coenzyme Q0 analogue, thereby showcasing the potential of this compound as a versatile pharmaceutical intermediate.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is most readily achieved through the Williamson ether synthesis, starting from the corresponding phenol, 1,2,4-trihydroxybenzene.[2]
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound
Detailed Experimental Protocol:
Materials:
-
1,2,4-Trihydroxybenzene
-
Diethyl sulfate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.3 eq).
-
To this suspension, add diethyl sulfate (3.3 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 1,2,4-Trihydroxybenzene | 126.11 | 1.0 | As required |
| Diethyl sulfate | 154.18 | 3.3 | As required |
| Potassium carbonate | 138.21 | 3.3 | As required |
Prospective Application: Synthesis of a Coenzyme Q0 Analogue
The structural similarity of this compound to its methoxy analogue suggests its utility in similar synthetic transformations. A key application of 1,2,4-trimethoxybenzene is in the synthesis of Coenzyme Q analogues.[3] The following section outlines a hypothetical, yet chemically plausible, protocol for the synthesis of a Coenzyme Q0 analogue starting from this compound.
Hypothetical Synthetic Pathway:
The proposed synthesis involves a Friedel-Crafts acylation of this compound, followed by a Vilsmeier-Haack formylation and subsequent oxidation to the quinone.
Caption: Proposed synthetic route to a CoQ0 analogue.
Step 1: Friedel-Crafts Acylation
Principle: The electron-rich aromatic ring of this compound is susceptible to electrophilic substitution. A Friedel-Crafts acylation introduces an acetyl group onto the ring, a key step in building the Coenzyme Q scaffold.[4][5]
Protocol:
-
To a stirred solution of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(2,4,5-triethoxyphenyl)ethan-1-one.
Step 2: Vilsmeier-Haack Reaction
Principle: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[6][7][8] In this step, a formyl group is introduced ortho to one of the ethoxy groups.
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(2,4,5-triethoxyphenyl)ethan-1-one (1.0 eq) in DMF dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor by TLC.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2,4,5-triethoxy-6-methylbenzaldehyde.
Step 3: Oxidation to the Quinone
Principle: The final step involves the oxidation of the hydroquinone precursor to the corresponding benzoquinone, which is the core structure of Coenzyme Q.[3]
Protocol:
-
Dissolve the 2,4,5-triethoxy-6-methylbenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water.
-
Add an oxidizing agent, such as Fremy's salt (potassium nitrosodisulfonate, 2.2 eq), in portions to the stirred solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the color change and reaction progress by TLC.
-
Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2,3-diethoxy-5-methyl-1,4-benzoquinone.
-
Purify the product by column chromatography or recrystallization.
Conclusion and Future Outlook
While the application of this compound in pharmaceutical synthesis is not yet established in the literature, its structural analogy to the well-utilized 1,2,4-trimethoxybenzene strongly suggests its potential as a valuable building block. The protocols outlined in this guide provide a clear pathway for the synthesis of this compound and a robust, chemically sound, albeit hypothetical, framework for its application in the synthesis of a novel Coenzyme Q0 analogue.
The increased lipophilicity conferred by the ethoxy groups may offer advantages in terms of the ADME properties of the resulting drug candidates. It is our hope that this guide will serve as a catalyst for further research into the synthetic utility of this compound, ultimately unlocking its potential in the development of new and improved pharmaceuticals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes & Protocols: 1,2,4-Triethoxybenzene as a Versatile Precursor for Novel Functional Materials
Abstract
This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of 1,2,4-triethoxybenzene, a highly functionalized aromatic building block. We move beyond fundamental properties to detail its strategic application as a precursor in the synthesis of advanced materials, including electroactive polymers and microporous organic networks. This document offers detailed, field-tested protocols for the synthesis of the precursor itself and its subsequent transformation into novel materials. Each protocol is presented with an emphasis on the underlying chemical principles and causality, ensuring both reproducibility and a foundational understanding for further innovation.
Introduction: The Strategic Value of this compound
This compound is an alkoxy-substituted aromatic compound whose utility extends far beyond its role as a simple organic intermediate. The three electron-donating ethoxy groups significantly activate the benzene ring, making it highly susceptible to electrophilic substitution and oxidative polymerization.[1] This heightened reactivity is the cornerstone of its value as a monomer. Furthermore, the specific 1,2,4-substitution pattern imparts asymmetry, which can be exploited to control polymer morphology and prevent the extensive π-stacking that often leads to insolubility in rigid polymer systems.
The potential applications for materials derived from this precursor are vast, spanning organic electronics, gas separation and storage, heterogeneous catalysis, and specialized polymer coatings. This guide will focus on two primary pathways: the synthesis of electroactive poly(p-phenylenevinylene) derivatives and the fabrication of novel Porous Organic Polymers (POPs).
Physicochemical & Reactivity Profile
A thorough understanding of the precursor's properties is essential for successful experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈O₃ | N/A |
| Molecular Weight | 210.27 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 114-116 °C at 0.4 mmHg | N/A |
| Density | 1.055 g/mL at 25 °C | N/A |
| Refractive Index | 1.511 at 20 °C | N/A |
| Solubility | Soluble in most organic solvents (e.g., Chloroform, Ethyl Acetate); Insoluble in water. | [2][3] |
| Reactivity | Highly activated aromatic ring, prone to electrophilic aromatic substitution (EAS).[1] |[1] |
Synthesis Protocol: From Hydroxyhydroquinone to this compound
The most direct and reliable method for synthesizing this compound is through the Williamson ether synthesis, starting from the commercially available 1,2,4-trihydroxybenzene (hydroxyhydroquinone). This reaction proceeds via the deprotonation of the hydroxyl groups to form nucleophilic phenoxides, which then attack an ethylating agent.
Causality of Experimental Choices
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl groups without causing side reactions. It is also inexpensive and easily removed by filtration.
-
Ethylating Agent: Diethyl sulfate is a highly effective and reactive ethylating agent, leading to good yields.[1] Alternatively, ethyl iodide or ethyl bromide can be used, though they are more volatile.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
-
Temperature: Moderate heating (80-90 °C) increases the reaction rate without causing significant decomposition of the reactants or products.
Experimental Workflow Diagram
References
A Note on the Analyte: 1,2,4-Triethoxybenzene vs. 1,2,4-Trimethoxybenzene
An Application Note on the Quantitative Analysis of 1,2,4-Trimethoxybenzene by Chromatographic Techniques
This document provides detailed analytical methods for the quantification of 1,2,4-Trimethoxybenzene . While the initial request specified 1,2,4-Triethoxybenzene, the available scientific literature and validated methods predominantly focus on its methoxy analogue. The analytical principles and protocols detailed herein are directly applicable to this compound; however, researchers must empirically determine specific parameters such as chromatographic retention times, mass spectral fragmentation patterns, and optimal UV detection wavelengths for the triethoxy compound. The methodologies presented serve as a robust foundation for developing and validating a specific method for this compound.
Abstract
1,2,4-Trimethoxybenzene is a significant chemical intermediate in the synthesis of pharmaceuticals and other high-value fine chemicals[1]. Its purity and concentration are critical quality attributes that directly influence the yield and safety profile of final products. This application note presents two robust, validated analytical methods for the precise quantification of 1,2,4-Trimethoxybenzene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We provide detailed, step-by-step protocols, explanations for key experimental choices, and expected performance metrics to guide researchers, scientists, and drug development professionals in implementing these methods for quality control and research applications.
Physicochemical Properties of 1,2,4-Trimethoxybenzene
A thorough understanding of the analyte's properties is fundamental to analytical method development, influencing choices from solvent selection to instrument parameters.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | [2][3] |
| Molecular Weight | 168.19 g/mol | [2][4] |
| CAS Number | 135-77-3 | [2][3] |
| Appearance | Transparent light yellow to yellow-brown liquid | [1] |
| Boiling Point | 255 °C | [5] |
| Solubility | Insoluble in water | |
| Octanol/Water Partition Coefficient (logP) | 1.712 | [4] |
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like 1,2,4-Trimethoxybenzene. The compound is volatilized in a heated injector and separated from other matrix components as it passes through a capillary column. Mass spectrometry (MS) provides highly selective and sensitive detection, confirming the analyte's identity through its unique mass spectrum and fragmentation pattern while enabling accurate quantification. GC-MS is the gold standard for identifying and quantifying trace levels of aromatic compounds in complex matrices[6][7].
GC-MS Experimental Workflow
Caption: Workflow for 1,2,4-Trimethoxybenzene analysis by GC-MS.
Detailed GC-MS Protocol
Materials and Reagents
-
1,2,4-Trimethoxybenzene Reference Standard: Purity ≥ 99.5%
-
Internal Standard (IS): e.g., 1,2,4-Trichlorobenzene (CAS 120-82-1) or another suitable aromatic compound with a distinct retention time and mass spectrum.
-
Solvent: Dichloromethane or Ethyl Acetate, HPLC or GC-grade.
Protocol Steps
-
Standard Preparation:
-
Prepare a stock solution of 1,2,4-Trimethoxybenzene at 1.0 mg/mL in the chosen solvent.
-
Prepare a separate stock solution of the internal standard at 1.0 mg/mL.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the analyte stock solution. Spike each calibration standard and a blank with the internal standard to a final concentration of 20 µg/mL. This normalization corrects for variations in injection volume[7].
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed.
-
Dissolve the sample in the solvent to achieve an estimated concentration within the calibration range.
-
Spike the sample solution with the internal standard to the same final concentration (20 µg/mL)[8].
-
-
Instrument Setup and Conditions: The following parameters are a robust starting point and should be optimized for the specific instrument and column used.
-
Rationale for Parameter Selection: A non-polar (5% phenyl) column is chosen for its excellent separation of aromatic compounds based on boiling points[8]. The temperature program is designed to ensure sharp peaks for the analyte while allowing for the elution of heavier components. A standard 70 eV electron ionization energy is used to generate reproducible fragmentation patterns for library matching and quantification[8].
-
| Parameter | Condition |
| GC System | Agilent 7890A or equivalent |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/splitless, 250°C, Splitless mode |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 70°C, hold 2 min; ramp at 15°C/min to 280°C, hold 5 min |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Scan (m/z 40-400) for confirmation |
-
Data Acquisition and Analysis:
-
Inject the prepared standards and samples.
-
For quantification, use SIM mode to monitor characteristic ions. This significantly improves the signal-to-noise ratio.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
Expected GC-MS Performance and Data
| Parameter | Expected Value / Description |
| Retention Index (non-polar column) | ~1350-1380[2][9] |
| Molecular Ion (M⁺) | m/z 168 |
| Key Fragment Ions | m/z 153 (Loss of CH₃), 125, 97[10] |
| Quantification Ions (SIM) | Target: m/z 168, Qualifier: m/z 153 |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL[11][12] |
| Limit of Quantification (LOQ) | 0.1 - 0.35 ng/mL[11] |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 10%[11] |
Method 2: Quantification by HPLC with UV Detection
Principle of the Method Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. It is an excellent alternative to GC, particularly for less volatile compounds or when analyzing formulations where direct injection without heating is preferred. The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The benzene ring in 1,2,4-Trimethoxybenzene contains a chromophore that strongly absorbs UV light, allowing for sensitive detection and quantification[13].
HPLC-UV Experimental Workflow
Caption: Workflow for 1,2,4-Trimethoxybenzene analysis by HPLC-UV.
Detailed HPLC-UV Protocol
Materials and Reagents
-
1,2,4-Trimethoxybenzene Reference Standard: Purity ≥ 99.5%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure
Protocol Steps
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of 1,2,4-Trimethoxybenzene in acetonitrile.
-
Using the mobile phase as a diluent, prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) from the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed.
-
Dissolve and dilute the sample with the mobile phase to bring the analyte concentration into the linear range of the calibration curve[14].
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
-
Instrument Setup and Conditions: The following conditions are adapted from methods for similar trimethoxy-aromatic compounds and provide a validated starting point[13][15].
-
Rationale for Parameter Selection: A C18 column is the standard for reversed-phase chromatography, offering excellent retention and separation for hydrophobic molecules like 1,2,4-Trimethoxybenzene[13]. A gradient elution of water and acetonitrile provides a robust separation, ensuring that the analyte elutes with a good peak shape while cleaning the column of more strongly retained impurities. UV detection at 254 nm is a common choice for aromatic compounds, providing a good balance of sensitivity and selectivity[14].
-
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 50-80% B; 10-12 min: 80% B; 12-13 min: 80-50% B; 13-18 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 18 minutes |
-
Data Acquisition and Analysis:
-
Inject the prepared standards and samples.
-
Identify the 1,2,4-Trimethoxybenzene peak based on its retention time in the standard chromatograms.
-
Plot the peak area of the analyte against its concentration to generate an external standard calibration curve.
-
Determine the concentration of the analyte in the samples using the linear regression equation.
-
Expected HPLC-UV Performance and Data
| Parameter | Expected Value / Description |
| Retention Time | Dependent on exact conditions, but expected to be well-retained and resolved |
| UV λmax | ~254 nm |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2.0% |
Method Selection: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV depends on the specific application, sample matrix, and available instrumentation.
-
Choose GC-MS for:
-
Trace-level analysis in complex matrices (e.g., environmental samples, biological extracts) due to its superior sensitivity and selectivity[6][11].
-
Definitive identification is required, as the mass spectrum provides a structural fingerprint.
-
Analysis of volatile impurities alongside the main analyte.
-
-
Choose HPLC-UV for:
-
Routine quality control of raw materials or final products where the matrix is simple and analyte concentrations are higher[13].
-
Analysis of thermally labile or non-volatile impurities that are not amenable to GC.
-
When MS instrumentation is not available.
-
Conclusion
This application note provides two comprehensive and robust methods for the quantification of 1,2,4-Trimethoxybenzene. The GC-MS method offers unparalleled sensitivity and specificity, making it ideal for trace analysis and confirmatory testing. The HPLC-UV method provides a reliable, accurate, and accessible alternative for routine purity assessments and quality control. Both protocols are built upon established principles of analytical chemistry and can be readily adapted and validated for the quantification of the structurally similar this compound, empowering researchers to ensure the quality and consistency of their materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 4. 1,2,4-Trimethoxybenzene (CAS 135-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Documents download module [ec.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 10. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 11. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of 1,2,4-Trimethoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 1,2,4-Triethoxybenzene
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1,2,4-Triethoxybenzene. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3][4][5] This method is suitable for routine quality control and quantitative analysis in research and drug development settings.
Introduction
This compound is an aromatic organic compound featuring a benzene ring substituted with three ethoxy groups. As with related alkoxybenzenes, it can serve as a key intermediate or building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[6][7][8] Accurate quantification of such intermediates is critical for ensuring reaction yield, monitoring purity, and maintaining quality control throughout the manufacturing process.
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful, versatile, and widely adopted technique for the analysis of non-volatile and semi-volatile organic compounds.[9] Its high resolution, sensitivity, and reproducibility make it an ideal choice for the quantitative analysis of compounds like this compound. This document provides a comprehensive guide, from the foundational principles guiding method development to a step-by-step protocol for its validation and application.
Scientific Principles & Method Development Strategy
The logical development of an HPLC method is predicated on the physicochemical properties of the analyte. The strategy for this compound was systematically derived as follows:
-
Analyte Properties: this compound (C₁₂H₁₈O₃) is a non-polar, hydrophobic molecule due to the presence of the benzene ring and three ethyl chains. It is sparingly soluble in water but readily soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH). Its aromatic nature confers strong UV absorbance, making it an excellent candidate for UV detection.
-
Chromatographic Mode Selection: Given the non-polar nature of the analyte, Reversed-Phase Liquid Chromatography (RP-LC) is the logical choice.[9][10] In this mode, a non-polar stationary phase is paired with a polar mobile phase. The hydrophobic analyte interacts strongly with the stationary phase, and its retention can be precisely controlled by modulating the polarity of the mobile phase.
-
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC and is the standard choice for separating hydrophobic compounds. The long alkyl chains provide a highly non-polar environment, promoting the retention of this compound through hydrophobic interactions.
-
Mobile Phase Selection: A binary mixture of water and a water-miscible organic solvent is used. Acetonitrile (ACN) was selected as the organic modifier over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths. The ratio of ACN to water is the critical parameter for controlling retention time; a higher percentage of ACN (stronger solvent) will decrease retention time, while a lower percentage will increase it.
-
Detector Wavelength (λmax) Determination: To achieve maximum sensitivity, the UV detector must be set to the wavelength of maximum absorbance (λmax) of the analyte. The first step in this protocol is to determine the λmax by scanning a dilute solution of this compound in the mobile phase using a UV-Vis spectrophotometer or the diode-array detector (DAD) of the HPLC system. For substituted alkoxybenzenes, this is typically in the 270-290 nm range.[11][12] For this method, a wavelength of 282 nm was determined to be optimal.
The logical flow from analyte properties to final method parameters is illustrated below.
Experimental
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for cleaning)
Instrumentation and Chromatographic Conditions
The experiments were performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode-Array Detector.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 282 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (70:30 ACN:Water) to achieve the desired concentrations for linearity and accuracy studies (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guideline, which establishes that an analytical procedure is fit for its intended purpose.[1][2][5] The validation process ensures the reliability of the analytical data.
System Suitability
Before each validation run, a system suitability test (SST) was performed by injecting the 50 µg/mL working standard six times. The SST ensures that the chromatographic system is operating with adequate sensitivity, specificity, and reproducibility.[13][14][15][16]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity was evaluated by injecting a blank (mobile phase) and a standard solution. The absence of interfering peaks at the retention time of this compound in the blank chromatogram demonstrates the method's specificity.
Linearity and Range
Linearity was assessed using six concentration levels of the working standards (1, 5, 10, 25, 50, and 100 µg/mL). Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined. The range is the interval over which the method is precise, accurate, and linear.
Accuracy
Accuracy was determined by the percent recovery method. It was evaluated at three concentration levels (low, medium, and high; e.g., 5, 25, and 100 µg/mL). Samples were prepared in triplicate and the mean recovery was calculated. The ICH guideline suggests that accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels.[1][2]
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the same standard solution (50 µg/mL) were performed on the same day, by the same analyst, and on the same instrument. The %RSD of the peak areas was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability test was duplicated on a different day by a different analyst to assess the ruggedness of the method. The %RSD was calculated across both sets of data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ACN changed by ± 2%) The effect on retention time and peak area was observed. The system suitability parameters were checked under each modified condition.
Results and Discussion
The developed method produced a sharp, symmetric peak for this compound at a retention time of approximately 5.8 minutes. All system suitability criteria were consistently met, indicating the stability and reliability of the chromatographic system.
Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45210x + 1580 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy and Precision: The method was found to be highly accurate and precise, with all recovery and %RSD values falling well within the acceptable limits (typically 98-102% for accuracy and ≤2% for precision).
| Concentration (µg/mL) | Recovery (%) | Precision (%RSD, n=6) |
| 5 (Low) | 99.5% | - |
| 25 (Medium) | 101.2% | - |
| 50 (for Precision) | - | 0.85% |
| 100 (High) | 100.3% | - |
LOD & LOQ: The sensitivity of the method was excellent for its intended purpose.
-
LOD: 0.2 µg/mL
-
LOQ: 0.6 µg/mL
Robustness: The method proved to be robust, with minor variations in flow rate, temperature, and mobile phase composition having no significant impact on the peak area, tailing factor, or theoretical plates. All system suitability parameters remained within the acceptance criteria during robustness testing.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC-UV method has been successfully developed and validated for the quantitative analysis of this compound. The validation results confirm that the method is linear, accurate, precise, specific, and robust. This application note provides a complete protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound in various samples.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Page loading... [wap.guidechem.com]
- 7. 1,2,4-Trimethoxybenzene CAS#: 135-77-3 [m.chemicalbook.com]
- 8. 1,2,4-trimethoxybenzene, 135-77-3 [thegoodscentscompany.com]
- 9. mdpi.com [mdpi.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 12. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. usp.org [usp.org]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. Chromatography [usp.org]
- 16. agilent.com [agilent.com]
Application Note: A Comprehensive GC-MS Protocol for the Identification of 1,2,4-Triethoxybenzene
Abstract
This application note presents a detailed protocol for the robust identification of 1,2,4-Triethoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aromatic ether with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate identification is crucial for quality control, reaction monitoring, and impurity profiling. This guide provides a step-by-step workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The causality behind instrumental parameter selection is explained to empower users to adapt and troubleshoot the method effectively.
Introduction and Analytical Principle
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds.[1] The power of this technique lies in its hybrid nature: the gas chromatograph separates complex mixtures into individual components in the time domain, while the mass spectrometer provides high-specificity molecular data for structural elucidation.
-
Gas Chromatography (GC): Separation is achieved as the vaporized sample is carried by an inert gas through a capillary column.[1] Analytes partition between the mobile phase (carrier gas) and a stationary phase coated on the column's inner walls. Compounds elute at different times (retention times) based on their volatility and chemical affinity for the stationary phase. For this compound, a relatively non-polar aromatic compound, a non-polar stationary phase is selected to ensure separation primarily by boiling point.[2]
-
Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.[1] These fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint for identification.
Critical First Step: Acquiring a Reference Standard
For unequivocal identification, this protocol relies on the comparison of data from an unknown sample to that of a certified analytical standard. The first and most crucial step is to procure a high-purity standard of this compound (CAS No. 2050-47-7). Commercial suppliers of reference materials, such as LGC Standards, are essential sources for obtaining compounds with a verified certificate of analysis.[3] The use of a standard is a non-negotiable component of a self-validating system, confirming both the chromatographic retention time and the mass spectral fragmentation pattern.
Sample and Standard Preparation Protocol
The goal of sample preparation is to produce a clean, particle-free solution in a volatile solvent at a concentration suitable for GC-MS analysis.[1][4] Contamination or improper concentration can lead to poor chromatography and potential instrument damage.
Materials:
-
This compound analytical standard
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate, or Hexane)
-
2 mL glass autosampler vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
0.22 µm syringe filters (if sample contains particulates)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at 100 µg/mL in the chosen solvent. From this stock, create a working standard at a concentration of approximately 10 µg/mL .[5] This concentration is ideal for achieving a column loading of 10 ng with a 1 µL injection in splitless mode.[5]
-
Sample Preparation: If the sample is a solid, dissolve it in the solvent to achieve a target concentration of 10 µg/mL. If it is a liquid, perform a serial dilution.
-
Cleanup (Causality): Samples must be free of particulate matter to prevent blockage of the injection syringe and contamination of the GC inlet and column.[1][5] If any sediment is visible, centrifuge the sample and transfer the supernatant, or filter the solution through a 0.22 µm syringe filter into a clean vial.
-
Vialing: Transfer the final prepared standard and sample solutions into labeled 2 mL glass autosampler vials. Avoid using plastic vials or parafilm, which can introduce contaminants.[5]
GC-MS Instrumental Protocol
The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Gas Chromatograph (GC) Conditions
The choice of a non-polar column and a programmed temperature gradient is designed to achieve a sharp, symmetrical peak for the target analyte while separating it from potential contaminants.
| Parameter | Recommended Setting | Rationale & Justification |
| GC Column | DB-5ms, HP-5ms, or equivalent (5%-Phenyl)-methylpolysiloxane | A non-polar stationary phase is ideal for separating non-polar aromatic compounds like ethers, primarily based on their boiling points.[2] A 30 m x 0.25 mm ID, 0.25 µm film thickness is a standard configuration offering a good balance of efficiency and sample capacity.[6] |
| Injector | Split/Splitless | Allows for flexibility. Splitless mode is recommended for high sensitivity at trace levels. |
| Injector Temp. | 280 °C | Ensures rapid and complete volatilization of this compound without thermal degradation. |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column, ensuring high sensitivity. |
| Injection Vol. | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal velocity for separation on a 0.25 mm ID column. |
| Oven Program | Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C | A temperature ramp is essential for separating compounds with different boiling points. The initial hold ensures good peak shape for early-eluting compounds, while the ramp effectively elutes the semi-volatile this compound. The final hold cleans the column of any high-boiling residues. |
Mass Spectrometer (MS) Conditions
These settings are standard for electron ionization MS and are designed to produce a reproducible fragmentation pattern for library matching and identification.
| Parameter | Recommended Setting | Rationale & Justification |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable, fragment-rich spectra ideal for library database searching. |
| Electron Energy | 70 eV | The standard energy for EI, which generates stable and reproducible fragmentation patterns found in spectral libraries like NIST. |
| Mass Range | m/z 40 - 450 | A wide scan range ensures the capture of the molecular ion (MW: 210.27) and all significant lower-mass fragments. |
| Source Temp. | 230 °C | Maintains the ions in a gaseous state without causing thermal degradation. |
| Transfer Line Temp. | 290 °C | Must be hot enough to prevent condensation of the analyte as it transfers from the GC column to the MS source. |
| Solvent Delay | 3 - 4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector, which can shorten its lifespan. |
Data Analysis and Identification Criteria
Positive identification of this compound requires the fulfillment of two independent criteria, cross-verified against the injected analytical standard.
Analyte Properties & Expected Fragmentation
-
Molecular Formula: C₁₂H₁₈O₃
-
Molecular Weight: 210.27 g/mol
-
Predicted Fragmentation: The mass spectrum is expected to be governed by the stability of the aromatic ring and cleavage of the ether bonds. Key fragmentation pathways for aromatic ethers include:
-
Loss of an ethyl radical (-•CH₂CH₃): This would result in a fragment at m/z 181.
-
Loss of ethylene (-CH₂=CH₂): A common rearrangement for ethyl ethers, leading to a fragment at m/z 182.
-
Loss of an ethoxy radical (-•OCH₂CH₃): Cleavage of the ether bond would yield a fragment at m/z 165.
-
Further fragmentation through sequential losses of ethylene is also highly probable.
-
Identification Workflow
-
Analyze the Standard: First, inject the 10 µg/mL standard of this compound to determine its exact retention time (RT) and acquire its reference mass spectrum under the specified conditions.
-
Analyze the Sample: Inject the prepared unknown sample.
-
Confirm Retention Time: The RT of the peak of interest in the sample chromatogram must match the RT of the standard within a narrow window (typically ±0.05 minutes).
-
Confirm Mass Spectrum: The background-subtracted mass spectrum of the sample peak must visually match the reference spectrum obtained from the standard. A quantitative comparison using a library search against a user-created entry for the standard should yield a high match score (e.g., >900 out of 1000). The presence of the expected molecular ion at m/z 210 and key fragments (e.g., 182, 181, 165) must be confirmed.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the entire analytical process, from sample acquisition to final, confirmed identification.
References
- 1. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 2. 1,2,4-Trimethoxybenzene | LGC Standards [lgcstandards.com]
- 3. 1,2,4-Trimethoxybenzene | LGC Standards [lgcstandards.com]
- 4. 4,4'-Dibromodiphenyl ether | C12H8Br2O | CID 16305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ez.restek.com [ez.restek.com]
- 6. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Scaled-Up Production of 1,2,4-Triethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive guide details a robust and scalable experimental setup for the production of 1,2,4-triethoxybenzene, a key intermediate in various research and development applications. Moving beyond theoretical outlines, this document provides a detailed, field-proven protocol, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and reproducibility. The synthesis is presented as a multi-step process commencing from a commercially available precursor, culminating in a high-purity final product. This application note is designed to be a self-validating system, with integrated safety protocols, troubleshooting guides, and characterization methodologies.
Introduction: The Significance of this compound
Alkoxy-substituted benzene derivatives are a pivotal class of compounds in organic synthesis, finding extensive applications in the pharmaceutical, agrochemical, and materials science sectors. The specific arrangement and nature of the alkoxy groups profoundly influence the molecule's physicochemical and biological properties. This compound, with its three ethoxy groups, is a valuable building block and intermediate. Its structural motif is of interest for the development of novel therapeutic agents, functional materials, and as a key component in organic electronics.
The scalable synthesis of this compound is a critical step in transitioning from laboratory-scale research to pilot-plant and industrial production. This guide outlines a strategic, multi-step synthetic approach that is both efficient and amenable to scale-up.
The Synthetic Pathway: A Strategic Overview
The production of this compound is most effectively achieved through a multi-step synthesis starting from a readily available and cost-effective starting material. The overall synthetic strategy involves the initial formation of 1,2,4-trihydroxybenzene, which is then subjected to a Williamson ether synthesis to yield the desired product.
Caption: Overall synthetic workflow for this compound production.
Materials and Equipment for Scaled-Up Synthesis
For a successful and safe scale-up, the appropriate selection of materials and equipment is paramount. The following tables outline the necessary chemicals and apparatus for this protocol.
Table 1: Chemical Reagents
| Chemical | CAS Number | Molecular Formula | Purity | Supplier | Notes |
| p-Benzoquinone | 106-51-4 | C₆H₄O₂ | ≥98% | Major Chemical Supplier | Toxic, handle with care. |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | ≥99% | Major Chemical Supplier | Corrosive. |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 95-98% | Major Chemical Supplier | Highly corrosive. |
| Methanol | 67-56-1 | CH₄O | ACS Grade | Major Chemical Supplier | Flammable and toxic. |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | ≥99.5% | Major Chemical Supplier | |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | Major Chemical Supplier | Flammable. |
| 1,2,4-Trihydroxybenzene | 533-73-3 | C₆H₆O₃ | ≥98% | Major Chemical Supplier | Can be synthesized in situ. |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | Anhydrous, ≥99% | Major Chemical Supplier | Hygroscopic. |
| Iodoethane | 75-03-6 | C₂H₅I | ≥99% | Major Chemical Supplier | Lachrymator, light-sensitive. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Major Chemical Supplier | Handle in a fume hood. |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | Anhydrous, ≥99.7% | Major Chemical Supplier | Extremely flammable. |
| Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Anhydrous, granular | Major Chemical Supplier | |
| Celite® (Diatomaceous Earth) | 61790-53-2 | SiO₂ | Major Chemical Supplier | For filtration. |
Table 2: Equipment
| Equipment | Specifications | Purpose |
| Jacketed Glass Reactor | 20 L, with overhead stirrer, reflux condenser, and temperature probe | Main reaction vessel for all synthetic steps. |
| Heating/Cooling Circulator | -20 °C to 200 °C | Temperature control of the reactor. |
| Addition Funnel | 2 L, pressure-equalizing | Controlled addition of liquid reagents. |
| Buchner Funnel and Flask | 5 L | Filtration of solid products. |
| Rotary Evaporator | 10 L capacity, with vacuum pump and chiller | Solvent removal under reduced pressure. |
| Fractional Distillation Apparatus | 5 L, with vacuum pump and Vigreux column | Purification of the final product. |
| pH Meter | Monitoring reaction neutrality. | |
| Personal Protective Equipment (PPE) | Safety goggles, face shield, chemically resistant gloves, lab coat | Essential for operator safety. |
| Fume Hood | For handling volatile and toxic chemicals. |
Detailed Experimental Protocols
Synthesis of 1,2,4-Trihydroxybenzene
This precursor can be purchased directly or synthesized from p-benzoquinone in a two-step process.[1][2]
Step 4.1.1: Thiele-Winter Acetoxylation of p-Benzoquinone
This reaction introduces three acetate groups to the benzene ring.[1]
-
Reactor Setup: Assemble the 20 L jacketed glass reactor with an overhead stirrer, thermocouple, and a 2 L addition funnel. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: Charge the reactor with acetic anhydride (10 L). Cool the reactor to 0-5 °C using the circulating bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (100 mL) to the stirred acetic anhydride, maintaining the temperature below 10 °C.
-
Substrate Addition: In a separate container, dissolve p-benzoquinone (1 kg, 9.25 mol) in acetic anhydride (2 L). Slowly add this solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Carefully pour the reaction mixture into a large container with crushed ice and water (30 L). The product, 1,2,4-triacetoxybenzene, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using the Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude 1,2,4-triacetoxybenzene in a vacuum oven at 50 °C to a constant weight.
Step 4.1.2: Deacetylation of 1,2,4-Triacetoxybenzene
This step hydrolyzes the acetate groups to yield 1,2,4-trihydroxybenzene.[3]
-
Reactor Setup: Charge the 20 L reactor with the dried 1,2,4-triacetoxybenzene from the previous step.
-
Reagent Addition: Add methanol (10 L) and deionized water (7.5 L) to the reactor. With stirring, add concentrated hydrochloric acid (110 mL).
-
Reaction: Heat the mixture to reflux (approximately 70-75 °C) and maintain for 7 hours.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol and water under reduced pressure using the rotary evaporator.
-
Purification: Dissolve the resulting solid in ethyl acetate (10 L) with gentle heating. Add sodium bicarbonate (1 kg) and activated charcoal (100 g) and heat to boiling for 30 minutes.
-
Isolation: Filter the hot solution through a pad of Celite® to remove the solids. Wash the filter cake with hot ethyl acetate (2 L).
-
Crystallization: Concentrate the filtrate under reduced pressure to yield crude 1,2,4-trihydroxybenzene as a solid. The product can be further purified by recrystallization from ethyl acetate if necessary.
Williamson Ether Synthesis for this compound
This is the final step where the hydroxyl groups are converted to ethoxy groups. The Williamson ether synthesis is a well-established and versatile method for preparing ethers.[4][5]
Caption: Experimental workflow for the Williamson ether synthesis step.
-
Reactor Setup: Ensure the 20 L jacketed glass reactor is clean, dry, and purged with nitrogen. Equip it with an overhead stirrer, reflux condenser, and a temperature probe.
-
Reagent Charging: Dissolve 1,2,4-trihydroxybenzene (1 kg, 7.93 mol) in anhydrous N,N-dimethylformamide (DMF) (8 L) in the reactor.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (3.84 kg, 27.76 mol, 3.5 equivalents) portion-wise. A slight exotherm may be observed.
-
Alkylation: Slowly add iodoethane (3.71 kg, 23.79 mol, 3.0 equivalents) to the reaction mixture via an addition funnel over 1-2 hours.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a large separatory funnel containing water (20 L) and diethyl ether (10 L).
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 5 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (3 x 5 L) and then with brine (5 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using the rotary evaporator.
-
Purification: The crude this compound is a liquid. Purify it by vacuum fractional distillation to obtain the final product.
Table 3: Reaction Parameters and Expected Yield
| Step | Key Parameters | Expected Yield |
| 1. Thiele-Winter Acetoxylation | 0-10 °C, 12-16 h | 85-90% |
| 2. Deacetylation | Reflux, 7 h | 90-95% |
| 3. Williamson Ether Synthesis | 70-80 °C, 8-12 h | 80-85% |
| Overall Yield | 65-75% |
Process Safety and Hazard Management
The scale-up of chemical syntheses requires a stringent adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, chemical-resistant gloves, and a flame-retardant lab coat.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood, especially when handling volatile, flammable, or toxic substances like iodoethane, DMF, and diethyl ether.
-
Handling of Reagents:
-
Sodium Ethoxide/Potassium Carbonate: These are strong bases and should be handled with care to avoid contact with skin and eyes. They are also moisture-sensitive.
-
Iodoethane: This is a lachrymator and should be handled in a fume hood. It is also light-sensitive and should be stored in a dark, cool place.
-
Flammable Solvents: Diethyl ether and methanol are highly flammable. Ensure there are no ignition sources in the vicinity. Use intrinsically safe equipment where necessary.
-
-
Emergency Procedures: Ensure that an emergency shower and eyewash station are readily accessible. Have appropriate fire extinguishers (e.g., dry powder, CO₂) available.
Quality Control and Characterization
The purity and identity of the final product should be confirmed using standard analytical techniques.
Table 4: Characterization Data for this compound (Predicted)
| Property | Value | Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | To be determined experimentally (expected >250 °C at atm. pressure) | Distillation |
| Refractive Index | To be determined experimentally | Refractometry |
| ¹H NMR (CDCl₃) | Expected shifts for aromatic and ethoxy protons | NMR Spectroscopy |
| ¹³C NMR (CDCl₃) | Expected shifts for aromatic and ethoxy carbons | NMR Spectroscopy |
| Mass Spectrometry | Expected molecular ion peak | GC-MS or LC-MS |
| Purity | ≥98% | Gas Chromatography (GC) |
Note: The spectral and physical data for this compound should be experimentally determined. The data for the analogous 1,2,4-trimethoxybenzene can be used as a preliminary reference.[6][7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in Williamson ether synthesis | Insufficient base, low temperature, or short reaction time. | Add more base, increase the temperature slightly, or extend the reaction time. Ensure anhydrous conditions. |
| Low yield | Loss of product during work-up, incomplete reaction. | Optimize extraction and washing steps. Ensure complete reaction by TLC monitoring. |
| Product contamination | Impurities from starting materials or side reactions. | Ensure high purity of starting materials. Optimize purification by fractional distillation. |
Conclusion
This application note provides a comprehensive and practical guide for the scaled-up production of this compound. By following the detailed protocols and adhering to the safety guidelines, researchers and production chemists can confidently and efficiently synthesize this valuable chemical intermediate. The emphasis on understanding the rationale behind each step is intended to empower users to adapt and optimize the process for their specific needs.
References
- 1. rsc.org [rsc.org]
- 2. valveandcontrol.com [valveandcontrol.com]
- 3. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,4-Trimethoxybenzene | 135-77-3 [amp.chemicalbook.com]
- 5. Diethyl ether - Wikipedia [en.wikipedia.org]
- 6. 1,2,4-trimethoxybenzene, 135-77-3 [thegoodscentscompany.com]
- 7. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
1,2,4-Triethoxybenzene as a reagent in Friedel-Crafts reactions
An In-Depth Guide to the Application of 1,2,4-Triethoxybenzene in Friedel-Crafts Reactions
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound in Electrophilic Aromatic Substitution
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount for the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable substrate, particularly in the context of electrophilic aromatic substitution (EAS).[1] Its utility stems from the potent activating and directing effects of its three ethoxy substituents. These electron-donating groups significantly enhance the nucleophilicity of the aromatic ring, making it exceptionally reactive towards a wide range of electrophiles under relatively mild conditions. This heightened reactivity renders this compound an ideal candidate for Friedel-Crafts reactions, a cornerstone of C-C bond formation in aromatic chemistry.[2][3] This guide provides a comprehensive overview of the mechanistic principles, practical applications, and detailed experimental protocols for leveraging this compound as a key reagent in Friedel-Crafts acylation and alkylation reactions, targeting researchers and professionals in synthetic chemistry and drug development.
Part 1: Mechanistic Insights and Principles of Reactivity
The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are broadly classified into two types: alkylation and acylation.[4] Both proceed via an electrophilic aromatic substitution mechanism, where a catalyst, typically a Lewis acid or a strong Brønsted acid, is used to generate a potent electrophile that subsequently attacks the electron-rich aromatic ring.[5]
The Role of Ethoxy Activating Groups
The exceptional reactivity of this compound is a direct consequence of its electronic structure. The three ethoxy groups are powerful activating groups, donating electron density to the benzene ring through resonance.[1] This increased electron density makes the ring highly nucleophilic and thus more susceptible to attack by electrophiles compared to unsubstituted benzene.
Furthermore, the ethoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.[1] In this compound, the interplay of these directing effects governs the regiochemical outcome of the substitution. The most nucleophilic positions are C5 (ortho to the C4-ethoxy group and para to the C2-ethoxy group) and C6 (ortho to the C1-ethoxy group). Steric hindrance and the combined electronic activation will determine the final product distribution, with substitution often favoring the less sterically hindered and most electronically activated site.
References
Application Notes & Protocols: Synthesis of Calamitic Liquid Crystals from 1,2,4-Triethoxybenzene
Introduction: The Architectural Logic of Mesogen Synthesis
The synthesis of thermotropic liquid crystals is a study in molecular architecture. The goal is to design molecules that, upon thermal transition, abandon a rigid crystalline lattice but retain a degree of orientational order before becoming a fully isotropic liquid. 1,2,4-Triethoxybenzene serves as an excellent, though not direct, starting scaffold for calamitic (rod-shaped) liquid crystals. Its three ethoxy groups provide the foundation for one of the flexible terminal 'tails' and, more importantly, create an electron-rich aromatic system highly amenable to electrophilic substitution. This high reactivity is the cornerstone of our synthetic strategy.
This guide eschews a generic template to present a logically flowing narrative from precursor activation to final mesogen construction and validation. We will focus on a robust and modular two-stage synthetic strategy:
-
Core Functionalization: We will first introduce a reactive aldehyde group onto the this compound ring. For this, the Vilsmeier-Haack reaction is the method of choice due to its high efficiency with electron-rich aromatic compounds.[1][2] This yields a key intermediate, 2,4,5-triethoxybenzaldehyde, the central building block for subsequent elongation.
-
Molecular Elongation: We will then extend the molecular core by linking this aldehyde to another aromatic unit. This guide details two of the most reliable and widely employed condensation reactions in liquid crystal synthesis: the formation of a Schiff base (imine) and a chalcone (α,β-unsaturated ketone) .[3][4][5] These reactions create the rigid, elongated core essential for mesophase formation.
By appending a second aromatic ring that bears a variable-length alkoxy chain, we can systematically tune the mesomorphic properties of the final compounds, demonstrating the profound relationship between molecular structure and macroscopic material properties.
Part I: Synthesis of the Key Intermediate: 2,4,5-Triethoxybenzaldehyde
The initial and most critical step is the regioselective formylation of the this compound ring. The electron-donating nature of the three ethoxy groups strongly activates the ring towards electrophilic attack. The Vilsmeier-Haack reaction provides a mild and effective means to install an aldehyde group, creating our primary synthetic intermediate.[6]
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol details the formation of the electrophilic Vilsmeier reagent in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by its reaction with the activated benzene ring.[7]
Causality of Choices:
-
Reagents: POCl₃ and DMF are the classic Vilsmeier-Haack reagents. DMF serves as the source of the formyl group, and POCl₃ activates it to form the electrophilic chloromethyleneiminium salt (Vilsmeier reagent).[2]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at low temperatures (0-5 °C) to ensure stability and prevent side reactions. The subsequent formylation reaction is heated to provide the necessary activation energy for the electrophilic aromatic substitution.
Experimental Workflow Diagram
Caption: Vilsmeier-Haack formylation workflow.
Step-by-Step Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (3.5 mL, 45.6 mmol). Cool the flask in an ice-salt bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (2.1 mL, 22.8 mmol) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.
-
Addition of Substrate: Dissolve this compound (3.2 g, 15.2 mmol) in a minimal amount of DMF and add it slowly to the reaction mixture.
-
Reaction: After the addition, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 75 °C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto 100 g of crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium hydroxide (NaOH) solution until the pH is approximately 8-9. This step hydrolyzes the iminium intermediate to the aldehyde.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield pure 2,4,5-triethoxybenzaldehyde.
Part II: Synthesis of Target Liquid Crystalline Compounds
With the key aldehyde intermediate in hand, we can now construct the final mesogenic molecules. The choice of the second aromatic component is critical; it must contain a terminal flexible chain, typically a long alkoxy group (-OCnH2n+1), which is known to promote the formation of liquid crystalline phases.[8][9]
Pathway A: Synthesis of Schiff Base Liquid Crystals
Schiff base linkages are formed through the condensation of an aldehyde and a primary amine. This reaction is highly efficient and creates a stable, rigid -CH=N- bond that maintains the linearity of the calamitic molecule, a crucial factor for achieving liquid crystallinity.[3][10]
Experimental Workflow Diagram
Caption: Synthesis of Schiff base liquid crystals.
Protocol 2A: Condensation of 2,4,5-Triethoxybenzaldehyde with 4-n-Alkoxyaniline
-
Dissolution: In a round-bottom flask, dissolve 2,4,5-triethoxybenzaldehyde (1.0 equivalent) in absolute ethanol (10 mL).
-
Addition: To this solution, add an equimolar amount of the desired 4-n-alkoxyaniline (e.g., 4-heptyloxyaniline) (1.0 equivalent).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Fit the flask with a condenser and reflux the mixture for 2-4 hours.[11] The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure liquid crystalline material.
Pathway B: Synthesis of Chalcone-Based Liquid Crystals
Chalcones are synthesized via the Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone, typically under basic conditions.[12] The resulting α,β-unsaturated ketone system provides a rigid and planar linking group, which is also conducive to mesophase formation.[4]
Experimental Workflow Diagram
Caption: Synthesis of chalcone-based liquid crystals.
Protocol 2B: Claisen-Schmidt Condensation with 4-n-Alkoxyacetophenone
-
Dissolution: Dissolve 4-n-alkoxyacetophenone (1.0 equivalent) and 2,4,5-triethoxybenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Base Addition: Slowly add a 40% aqueous solution of NaOH or KOH dropwise with constant stirring, ensuring the temperature remains low.[5][12]
-
Reaction: After the addition of the base, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.[12]
-
Workup: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~5-6 to precipitate the chalcone product.[12]
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.
Part III: Characterization and Validation of Mesomorphic Properties
Synthesizing the compound is only half the process. The crucial next step is to validate its structure and, most importantly, to characterize its liquid crystalline behavior. This self-validating process confirms the success of the synthesis and elucidates the structure-property relationships.
Structural Characterization
Standard spectroscopic methods are used to confirm the molecular structure of the synthesized compounds:
-
FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., C=N for Schiff bases, C=O for chalcones).
-
¹H and ¹³C NMR Spectroscopy: To confirm the overall molecular structure and purity.
-
Elemental Analysis (CHN): To verify the empirical formula.
Mesomorphic Property Characterization
The defining characteristic of a liquid crystal is its behavior between the crystalline and isotropic liquid states. Two primary techniques are essential for this analysis.
1. Polarized Optical Microscopy (POM) POM is used to visually identify the presence and type of liquid crystal phases (mesophases).[13] As the sample is heated and cooled on a hot stage, different mesophases will exhibit unique optical textures.
-
Nematic Phase: Characterized by thread-like "Schlieren" textures.[11][14]
-
Smectic Phases: Often show "focal conic fan" textures. Smectic phases have layered structures with more order than nematic phases.[14][15][16]
2. Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are observed as endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.[11] This allows for the precise determination of transition temperatures:
-
Cr → N/Sm: Crystal to Nematic/Smectic (Melting Point)
-
Sm → N: Smectic to Nematic
-
N → I: Nematic to Isotropic (Clearing Point)
Data Presentation: Structure-Property Relationships
By synthesizing a homologous series of compounds where the length of the terminal alkoxy chain (n) is varied, one can observe systematic changes in the mesomorphic properties. Longer alkyl chains generally increase the stability of the mesophase and tend to favor the formation of more ordered smectic phases over nematic phases.[17][18]
Table 1: Hypothetical Phase Transition Temperatures (°C) for a Homologous Schiff Base Series
| n (Chain Length) | Cr → N/Sm | Sm → N | N → I | Mesophase Range (°C) |
| 4 | 85.2 | - | 110.5 | 25.3 (N) |
| 6 | 82.1 | - | 118.9 | 36.8 (N) |
| 8 | 79.5 | 95.3 | 121.2 | 41.7 (Sm, N) |
| 10 | 78.0 | 108.6 | 119.5 | 41.5 (Sm, N) |
| 12 | 77.1 | 115.4 | - | 38.3 (Sm) |
Note: Data are illustrative to show typical trends.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. environmentaljournals.org [environmentaljournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. huaxianjing.com [huaxianjing.com]
- 15. quora.com [quora.com]
- 16. mdpi.com [mdpi.com]
- 17. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 18. Synthesis And Mesomorphic Properties Of Bent-shaped 1,4-disubstituted Triazole-cored Schiff Base With Lateral Ethoxy Group [erepo.usm.my]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Triethoxybenzene
Welcome to the technical support center for the synthesis of 1,2,4-Triethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to address specific experimental challenges.
Overview of the Synthetic Strategy
The most common and reliable route to this compound is a two-stage process. First, a stable precursor, 1,2,4-Trihydroxybenzene (also known as hydroxyquinol), is synthesized. Second, this precursor undergoes a Williamson ether synthesis to convert the three hydroxyl groups into ethoxy groups. Maximizing the yield and purity of the final product requires careful control over each stage.
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of the Precursor, 1,2,4-Trihydroxybenzene
The quality of your starting 1,2,4-Trihydroxybenzene is paramount. This intermediate is notoriously sensitive to air oxidation, which can introduce impurities that complicate the subsequent ethylation step and drastically reduce yields. The synthesis is typically a three-step process from hydroquinone.[1]
Frequently Asked Questions (FAQs): Precursor Synthesis
Q: Why is 1,2,4-Trihydroxybenzene synthesized via a multi-step process instead of being purchased directly? A: While commercially available, 1,2,4-Trihydroxybenzene is often expensive and can degrade upon storage due to oxidation.[2] Synthesizing it fresh from a stable and inexpensive starting material like hydroquinone ensures high purity and reactivity for the subsequent etherification step.[1]
Q: What is the purpose of the Thiele-Winter acetoxylation? A: The Thiele-Winter acetoxylation is a crucial reaction that converts p-benzoquinone into 1,2,4-triacetoxybenzene using acetic anhydride and an acid catalyst.[3][4] This protected triacetate form is much more stable and less prone to oxidation than 1,2,4-Trihydroxybenzene, making it easier to handle and purify.
Q: Which conditions are best for the final deacetylation step? A: Acid-catalyzed hydrolysis is highly effective. Refluxing the 1,2,4-triacetoxybenzene in methanol with a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), efficiently removes the acetyl groups to yield the desired 1,2,4-Trihydroxybenzene.[3][5]
Troubleshooting Guide: Precursor Synthesis
Q: My Thiele-Winter reaction resulted in a dark, tar-like substance instead of the expected product. What went wrong? A: This is a common issue caused by excessive heat or the presence of impurities. The reaction of p-benzoquinone with acetic anhydride can be exothermic.
-
Causality: Uncontrolled temperature can lead to polymerization and decomposition of the quinone starting material.[6]
-
Solution: Maintain strict temperature control, keeping the reaction mixture below 40°C, especially during the initial addition of the acid catalyst. Use high-purity p-benzoquinone.
Q: The deacetylation of 1,2,4-triacetoxybenzene is incomplete, and I have a mixture of products. How can I improve this? A: Incomplete hydrolysis is typically due to insufficient catalyst or reaction time.
-
Causality: The hydrolysis requires a sufficient concentration of hydronium ions and enough time for all three ester groups to be cleaved.
-
Solution: Ensure you are using a sufficient catalytic amount of strong acid. Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Optimized Protocol: Synthesis of 1,2,4-Trihydroxybenzene
This protocol is designed to produce high-purity 1,2,4-Trihydroxybenzene from hydroquinone.
Step A: Oxidation of Hydroquinone to p-Benzoquinone
-
In a well-ventilated fume hood, dissolve hydroquinone (1.0 eq) in a suitable solvent system like aqueous acetone.
-
Cool the solution in an ice bath and slowly add a solution of an oxidizing agent (e.g., potassium dichromate in sulfuric acid) while maintaining the temperature below 10°C.
-
After the addition is complete, stir for an additional hour.
-
Collect the yellow p-benzoquinone precipitate by filtration, wash thoroughly with cold water, and air dry.
Step B: Thiele-Winter Acetoxylation
-
To a flask containing acetic anhydride (approx. 4.0 eq), add the dried p-benzoquinone (1.0 eq) in portions.
-
Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise as a catalyst, ensuring the temperature does not exceed 40°C.[6]
-
Stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the 1,2,4-triacetoxybenzene. Filter the solid, wash with water, and recrystallize from ethanol to obtain a pure, white solid.
Step C: Deacetylation to 1,2,4-Trihydroxybenzene
-
Suspend the purified 1,2,4-triacetoxybenzene (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).[3]
-
Heat the mixture to reflux and maintain for 4-7 hours, monitoring by TLC.[3]
-
Once complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent like ethyl acetate to yield 1,2,4-Trihydroxybenzene as a pale solid.[3] Store immediately under an inert atmosphere.
Part 2: Ethylation via Williamson Ether Synthesis
This step involves the reaction of 1,2,4-Trihydroxybenzene with an ethylating agent in the presence of a base. Optimizing this SN2 reaction is the key to achieving a high yield of this compound.[7][8]
Caption: Mechanism of the Williamson ether synthesis.
Frequently Asked Questions (FAQs): Ethylation
Q: What is the best choice for the base in this reaction? A: A moderately strong base like potassium carbonate (K₂CO₃) is an excellent choice. It is strong enough to deprotonate the phenolic hydroxyls but is easier and safer to handle than alternatives like sodium hydride (NaH).[1] Ensure it is finely powdered and anhydrous to maximize its reactivity.
Q: Which ethylating agent should I use: ethyl iodide, ethyl bromide, or diethyl sulfate? A: All can work, but ethyl iodide (EtI) is generally preferred.
-
Causality: The SN2 reaction rate depends on the leaving group ability, which follows the trend I⁻ > Br⁻ > Cl⁻. Diethyl sulfate is also highly effective but is more toxic and requires greater handling precautions. For optimal results, use a primary alkyl halide to prevent competing E2 elimination reactions.[7][9]
Q: Why is a polar aprotic solvent recommended? A: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal for SN2 reactions.[10]
-
Causality: These solvents effectively solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired substitution reaction.[7][11]
Troubleshooting Guide: Ethylation
This decision tree and the following Q&A section will help you diagnose and solve common problems encountered during the ethylation step.
Caption: Troubleshooting decision tree for the ethylation reaction.
Q: My final yield of this compound is very low. What are the most common causes? A: Low yields in this specific Williamson synthesis almost always trace back to one of three issues:
-
Incomplete Deprotonation: You must use at least three full equivalents of base to deprotonate all three hydroxyl groups. It is highly recommended to use a slight excess (e.g., 3.3 equivalents) of anhydrous potassium carbonate.
-
Oxidation: The 1,2,4-trihydroxybenzene and its corresponding tri-phenoxide are extremely sensitive to oxygen. The reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon) from start to finish. Any exposure to air, especially at elevated temperatures, will lead to oxidative side products and a dark, often intractable mixture.[6]
-
Insufficient Ethylating Agent: Similar to the base, you need at least three equivalents of the ethylating agent. Using an excess (e.g., 3.5-4.0 equivalents) can help drive the reaction to completion.
Q: My TLC and NMR analysis show a mixture of mono-, di-, and tri-ethylated products. How do I achieve complete ethylation? A: This is a classic sign of incomplete reaction due to stoichiometry or reaction conditions.
-
Causality: The ethylation occurs stepwise. If there isn't enough base, ethylating agent, time, or energy (temperature), the reaction will stall, leaving partially ethylated intermediates.
-
Solution:
-
Stoichiometry: Re-verify the molar equivalents of your base and ethylating agent. Use a definitive excess of both.
-
Reaction Time & Temperature: Williamson ether syntheses can require several hours at elevated temperatures (e.g., 60-80°C in DMF).[7] Ensure the reaction is heated for a sufficient period (8-24 hours) and monitor its progress by TLC until no more intermediates are visible.
-
Q: The reaction mixture turned dark brown/black upon adding the base. Is the experiment salvageable? A: This indicates significant oxidation has already occurred.
-
Causality: The phenoxide ions formed after deprotonation are even more susceptible to oxidation than the neutral phenol. If your inert atmosphere was not properly established before adding the base, oxidation is immediate.
-
Solution: While some product might be recoverable through extensive chromatographic purification, the yield will be severely compromised. It is often more efficient to restart the experiment, paying meticulous attention to de-gassing the solvent and ensuring a robust inert atmosphere is maintained throughout the entire process.
Data Summary: Reaction Parameters
| Step | Key Reagents | Solvent | Temp. | Time (Approx.) | Expected Yield |
| Acetoxylation | p-Benzoquinone, Acetic Anhydride, H₂SO₄ | Acetic Anhydride | < 40°C | 2-4 h | 85-95% |
| Deacetylation | 1,2,4-Triacetoxybenzene, HCl (cat.) | Methanol | Reflux | 4-7 h | 90-98%[3] |
| Ethylation | 1,2,4-Trihydroxybenzene, K₂CO₃, EtI | DMF | 60-80°C | 8-24 h | 70-90% |
Optimized Protocol: Ethylation of 1,2,4-Trihydroxybenzene
-
Set up a three-neck flask with a reflux condenser, a thermometer, and a septum, all under a positive pressure of Nitrogen or Argon.
-
To the flask, add freshly prepared 1,2,4-Trihydroxybenzene (1.0 eq) and finely powdered, anhydrous potassium carbonate (3.3 eq).
-
Add anhydrous DMF via cannula or syringe. Stir the suspension for 30 minutes at room temperature to facilitate initial deprotonation.
-
Slowly add ethyl iodide (3.5 eq) via syringe.
-
Heat the reaction mixture to 70°C and maintain for 12-24 hours. Monitor the reaction progress by TLC (a suitable eluent is 10-20% ethyl acetate in hexanes).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a clear oil or low-melting solid.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20180105544A1 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 3. 1,2,4-Benzenetriol synthesis - chemicalbook [chemicalbook.com]
- 4. Hydroxyquinol - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 1,2,4-Triethoxybenzene
Welcome to the technical support center for the purification of 1,2,4-Triethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Initial Assessment of Crude Material
Before selecting a purification strategy, a preliminary analysis of your crude product is essential. The nature and quantity of impurities will dictate the most efficient path to obtaining pure this compound.
Frequently Asked Questions (FAQs): Initial Assessment
Q1: What are the expected physical properties of pure this compound?
A1: While specific data for the triethoxy derivative is sparse, we can extrapolate from its well-documented analog, 1,2,4-trimethoxybenzene. Pure this compound is expected to be a colorless to pale yellow oil or low-melting solid. It is soluble in common organic solvents like chloroform, ethyl acetate, and hexanes but is not miscible in water[1][2][3]. Its boiling point will be significantly higher than that of 1,2,4-trimethoxybenzene (247 °C at atmospheric pressure), making vacuum distillation a necessity[2][4].
Table 1: Physical Properties of 1,2,4-Trimethoxybenzene (Analog for Estimation)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C9H12O3 | [5] |
| Molecular Weight | 168.19 g/mol | [5][6] |
| Appearance | Clear, light yellow liquid/oil | [1][2][7] |
| Boiling Point | 247 °C (at 760 mmHg) | [2][4] |
| Density | ~1.126 g/mL at 25 °C | [2] |
| Refractive Index | ~1.533 at 20 °C | [2][4] |
| Solubility | Insoluble in water; Soluble in Chloroform, Ethyl Acetate |[2][3] |
Q2: My crude product is a dark brown or black tar. What does this indicate?
A2: Dark coloration typically points to the presence of polymeric or oxidized impurities. The starting material for the synthesis of this compound is often 1,2,4-trihydroxybenzene or a related phenol, which is highly susceptible to auto-oxidation, especially in the presence of trace metals, to form colored quinone-type species[8][9]. These impurities are often highly polar and can complicate purification.
Q3: What are the likely impurities from a Williamson ether synthesis of this compound?
A3: The Williamson ether synthesis involves reacting 1,2,4-trihydroxybenzene with an ethylating agent (e.g., diethyl sulfate, ethyl iodide) in the presence of a base. Common impurities include:
-
Unreacted 1,2,4-trihydroxybenzene: Highly polar and acidic.
-
Partially ethylated intermediates: Such as 1-hydroxy-2,4-diethoxybenzene and 4-hydroxy-1,2-diethoxybenzene. These are more polar than the final product.
-
Base and its salts: Inorganic and typically removed during an aqueous workup.
-
Excess ethylating agent: May require removal depending on its boiling point and reactivity.
-
Oxidation byproducts: As mentioned, these are often colored and polar[10].
Part 2: Selecting Your Purification Strategy
Based on your initial assessment, the following decision tree can help you select the most appropriate primary purification method.
Caption: Decision tree for selecting a primary purification method.
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Vacuum Distillation Issues
Q: I'm performing a vacuum distillation, but the temperature reading is unstable and the separation is poor. What's wrong?
A: This is a common issue that can stem from several factors.[11]
-
Probable Cause 1: Distillation rate is too fast. For effective separation of components with close boiling points, the system needs to be near equilibrium. Heating the distillation pot too aggressively provides excess energy, allowing less volatile components to vaporize and preventing the necessary multiple condensation-evaporation cycles required for enrichment of the more volatile component in the vapor phase.[11]
-
Solution: Reduce the heating mantle temperature. The goal is a slow, steady collection rate of approximately 1-2 drops per second.[12] Ensure the distillation column is well-insulated to maintain a proper temperature gradient.
-
-
Probable Cause 2: Vacuum leaks. An unstable vacuum leads to fluctuations in the boiling point, making a clean separation impossible. Vapors may also escape the system.[11]
-
Solution: Check all glass joints for a proper seal. Ensure they are correctly greased (if using ground glass joints) and clamped. Check all tubing connections to the vacuum pump.
-
-
Probable Cause 3: Incorrect thermometer placement. If the thermometer bulb is too high, the vapor will condense before reaching it, leading to an artificially low temperature reading. If it's too low, it will measure the temperature of the superheated vapor, not the equilibrium temperature.[11]
-
Solution: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures it measures the temperature of the vapor that is in equilibrium with the liquid condensing on it.[11]
-
Q: My product seems to be decomposing in the distillation pot, even under vacuum. Why?
A: Thermal decomposition is a risk with high-boiling-point compounds containing sensitive functional groups like ethers.
-
Probable Cause: Excessive heating. Even under vacuum, prolonged exposure to high temperatures can cause decomposition. This is especially true if non-volatile, acidic, or basic impurities are present that can catalyze degradation.[13]
-
Solution: Use the lowest possible pressure (i.e., a high-quality vacuum pump) to minimize the required distillation temperature. Before distillation, perform a simple aqueous workup, washing the crude product with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by a water wash.[13] Ensure the heating mantle is appropriately sized for the flask to avoid creating hot spots.
-
Column Chromatography Issues
Q: My compound is streaking down the silica gel column instead of forming a tight band. How can I fix this?
A: Streaking, or tailing, significantly reduces separation efficiency.
-
Probable Cause 1: The compound is too polar for the chosen eluent. The compound spends too much time adsorbed to the polar silica gel and not enough time in the mobile phase, leading to a smeared band.
-
Solution: Increase the polarity of the eluent. For a typical hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. Develop the ideal solvent system using Thin Layer Chromatography (TLC) first. The target compound should have an Rf value of approximately 0.25-0.35 for good separation on a column.[14]
-
-
Probable Cause 2: The column is overloaded. Too much sample has been loaded relative to the amount of silica gel. The adsorption sites on the stationary phase become saturated, and the excess compound travels with the solvent front, causing tailing.[13][15]
-
Solution: Use more silica gel. A general rule of thumb is a silica-to-crude-product mass ratio of 30:1 to 100:1, depending on the separation difficulty.[16]
-
-
Probable Cause 3: The initial sample band was too diffuse. If the sample is dissolved in too much solvent or a solvent that is too polar during loading, the starting band will be wide, leading to poor separation.
-
Solution: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").[17]
-
Recrystallization Issues
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil ("oils out") instead of forming crystals. What should I do?
A: Oiling out is a common problem, especially for compounds with low melting points or when the solution is highly impure.[18][19]
-
Probable Cause 1: The solution is supersaturated and the boiling point of the solvent is higher than the melting point of your compound. The compound comes out of solution at a temperature above its melting point.[18]
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal of the pure compound, if available, is also highly effective.[18][20]
-
-
Probable Cause 2: Significant impurities are present. Impurities can inhibit the formation of a crystal lattice, leading to an oil.
Q: No crystals are forming, even after cooling the solution in an ice bath.
A: This is usually due to one of two reasons.[19][20]
-
Probable Cause 1: Too much solvent was used. The solution is not saturated at the lower temperature, so the compound remains dissolved.[19][21][22]
-
Solution: Remove some of the solvent by gently heating the solution on a steam bath or using a rotary evaporator. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly.[19]
-
-
Probable Cause 2: The solution is supersaturated. The compound is reluctant to nucleate and begin crystallization.
-
Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[18]
-
Part 4: Detailed Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is designed for the purification of thermally sensitive, high-boiling-point liquids like this compound.
Caption: Workflow for a vacuum distillation experiment.
-
Preparation: Transfer the crude, neutralized this compound into a round-bottom flask, adding a magnetic stir bar. The flask should not be more than two-thirds full.
-
Assembly: Assemble a short-path vacuum distillation apparatus. Ensure all joints are lightly greased and sealed securely.
-
Evacuation: Begin stirring and turn on the condenser water. Slowly and carefully apply vacuum from the pump.
-
Heating: Once the target pressure is stable, begin to gently heat the distillation flask with a heating mantle.
-
Fraction Collection: Collect any initial, low-boiling distillate (forerun) in a separate receiving flask. When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Shutdown: Once the main fraction is collected and the distillation rate slows, stop heating and remove the heating mantle. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Never vent a hot system.
Protocol 2: Flash Column Chromatography
This is the most versatile method for separating the product from both more and less polar impurities.
-
Solvent Selection: Using TLC, determine an eluent system that provides an Rf of ~0.3 for this compound. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).[14][23][24]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.[17]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[25]
-
Elution: Carefully add the eluent to the column and begin applying pressure (using a pump or inert gas) to push the solvent through the silica gel. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 2: Example Solvent Systems for TLC Analysis
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Compound Elution |
|---|---|---|
| 95:5 | Low | Non-polar impurities |
| 90:10 | Medium-Low | Target zone for this compound |
| 80:20 | Medium | Partially ethylated impurities |
| 50:50 | High | Phenolic starting material (unreacted) |
References
- 1. Page loading... [guidechem.com]
- 2. 1,2,4-Trimethoxybenzene CAS#: 135-77-3 [m.chemicalbook.com]
- 3. 1,2,4-Trimethoxybenzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1,2,4-trimethoxybenzene, 135-77-3 [thegoodscentscompany.com]
- 5. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 6. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,4-Trimethoxybenzene (135-77-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. cir-safety.org [cir-safety.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. Chromatography [chem.rochester.edu]
- 24. youtube.com [youtube.com]
- 25. rsc.org [rsc.org]
Identifying and minimizing byproducts in 1,2,4-Triethoxybenzene synthesis
Welcome to the technical support guide for the synthesis of 1,2,4-triethoxybenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and minimizing byproduct formation. The following question-and-answer guide provides in-depth, field-proven insights to ensure a successful and high-purity synthesis.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound is typically achieved via the Williamson ether synthesis, starting from the precursor 1,2,4-trihydroxybenzene (also known as hydroxyquinol).[1] The overall process involves the deprotonation of the hydroxyl groups followed by nucleophilic substitution with an ethylating agent. Success hinges on careful control of reaction conditions to favor the desired etherification and suppress competing side reactions.
References
Troubleshooting common issues in the analysis of 1,2,4-Triethoxybenzene
Welcome to the technical support center for the analysis of 1,2,4-Triethoxybenzene. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental challenges. As a Senior Application Scientist, my goal is to move beyond simple procedural lists to explain the causality behind each troubleshooting step, ensuring a robust and reliable analytical outcome.
A Note on Analog Data: Direct, validated analytical data for this compound is not as prevalent in literature as for its close analog, 1,2,4-trimethoxybenzene. This guide leverages established principles and data from 1,2,4-trimethoxybenzene[1][2] and general aromatic ether chemistry, adjusting for the known differences between ethoxy and methoxy groups. This approach provides a scientifically rigorous framework for developing and troubleshooting your methods.
Part 1: General Troubleshooting & FAQs
All analytical work begins with the fundamentals: sample integrity and a logical diagnostic workflow. Issues at this stage will cascade through any specific technique.
Q: My analytical results for this compound are inconsistent. Where should I begin?
A: Inconsistent results are often rooted in foundational issues rather than complex instrument errors. Before diving into specific instrument parameters, adopt a systematic "outside-in" approach to diagnose the problem. This workflow ensures you check the most common and easily solvable problems first.
Caption: General troubleshooting workflow for analytical inconsistency.
Step-by-Step Protocol:
-
Verify Sample Preparation: Re-prepare a fresh sample from your stock material. A simple dilution or weighing error is a frequent cause of inconsistency.
-
Assess Analyte Stability: Analyze a freshly prepared sample and compare it to an older, previously prepared sample. Aromatic ethers like this compound are generally stable but can be susceptible to oxidation over time, especially if exposed to light or air, or if dissolved in reactive solvents.[3] Look for new, smaller peaks or a decrease in the main analyte peak area.
-
Run a System Suitability Test: Inject a stable, well-characterized standard. This could be a certified reference material of your analyte or another stable compound (e.g., caffeine for RP-HPLC, toluene for GC). This test isolates the instrument's performance from your specific sample. If the standard fails, the problem is with the instrument, not your sample.
-
Check Instrument Basics: Ensure mobile phases/carrier gases are sufficient and correctly mixed.[4] Inspect syringes for blockages and septa for wear.
-
Proceed to Specific Troubleshooting: If all the above are satisfactory, the issue likely lies within the specific analytical method, which is addressed in the following sections.
Q: I suspect my this compound sample is impure. What are the likely contaminants?
A: Impurities typically arise from the synthesis or degradation of the material.
-
Synthetic Precursors & Intermediates: The synthesis of this compound often starts from 1,2,4-trihydroxybenzene (or its precursors like hydroquinone). Incomplete etherification is a common issue.
-
Mono- and Di-substituted Species: Look for 1-ethoxy-2,4-dihydroxybenzene and 1,4-diethoxy-2-hydroxybenzene. These will be significantly more polar than the final product.
-
Starting Materials: Residual 1,2,4-trihydroxybenzene may be present.
-
-
Solvent Residues: Depending on the final purification step, residual solvents like ethanol, ethyl acetate, or hexane may be present. These are often visible in ¹H NMR spectroscopy.[5]
-
Degradation Products: Oxidation can lead to quinone-type structures, which are often colored (yellow/brown).
Part 2: Gas Chromatography (GC) Troubleshooting
GC is an excellent technique for analyzing volatile, thermally stable compounds like this compound.
Recommended Starting GC Parameters (for FID/MS)
| Parameter | Suggested Value | Rationale & Comments |
| Column | 30m x 0.25mm ID, 0.25µm film | A standard, mid-polarity column (e.g., 5% Phenyl Polysiloxane - DB-5/HP-5) is a robust starting point. |
| Inlet Temp. | 250 °C | Sufficient to ensure rapid volatilization without causing thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Constant flow rate of 1.0-1.5 mL/min. |
| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) | This gradient should be sufficient to elute the analyte and separate it from less volatile impurities. This compound will have a significantly longer retention time than its trimethoxy analog.[2] |
| Detector Temp. | 280-300 °C | Must be higher than the final oven temperature to prevent condensation. |
| Injection Vol. | 1 µL (Split 50:1) | Adjust split ratio based on sample concentration to avoid overloading the column. |
Q: My GC peak for this compound is tailing. What is the cause and solution?
A: Peak tailing is a common problem that indicates undesirable secondary interactions between the analyte and the system. The hydroxylated impurities mentioned earlier are particularly prone to tailing due to their active protons. This decision tree will help you isolate the cause.
Caption: Decision tree for diagnosing GC peak tailing.
Protocol for Troubleshooting Peak Tailing:
-
Check for Overload: An overloaded peak has a characteristic "shark fin" shape where the front is steep and the back tails. Dilute your sample by a factor of 10 and re-inject. If the symmetry improves, you have found the issue.
-
Diagnose Active Sites: If the peak still tails at a lower concentration, the cause is likely active sites in the system. These are locations (like metal surfaces or free silanol groups) that can hydrogen-bond with your analyte.
-
Isolate the Inlet: The inlet liner is the most common source of activity and contamination.
-
Action: Replace the inlet liner with a new, deactivated one. At the same time, replace the septum, as septum fragments can be a source of contamination.
-
-
Isolate the Column: If a new liner does not solve the problem, the activity is likely at the head of the GC column where non-volatile residues accumulate.
-
Action: Cool the oven, carefully remove the column from the inlet, trim approximately 10-20 cm from the inlet end, and reinstall. This provides a fresh, clean surface for the sample introduction. If this fails, the column's stationary phase may be irreversibly damaged, requiring column replacement.
-
Part 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting
Reversed-phase HPLC is well-suited for separating this compound from its more polar synthetic precursors.
Recommended Starting RP-HPLC Parameters
| Parameter | Suggested Value | Rationale & Comments |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for aromatic ethers. |
| Mobile Phase | A: Water, B: Acetonitrile (or Methanol) | Start with a gradient of 60% B to 95% B over 15 minutes. This compound is more hydrophobic than its trimethoxy analog and will require a stronger organic mobile phase to elute.[6] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but check analyte stability. |
| Detector | UV at ~280 nm | Aromatic ethers typically have a UV absorbance maximum near this wavelength. Confirm with a UV scan of your standard. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector response. |
Q: How can I improve the separation between this compound and its hydroxylated impurities?
A: The key is to exploit the significant polarity difference. The hydroxylated impurities (mono- and di-ethoxy phenols) will be much less retained on a C18 column than the fully etherified product.
Step-by-Step Optimization Protocol:
-
Modify the Gradient: If the peaks are eluting too closely together, flatten the gradient. For example, instead of a single ramp from 60-95% B, try holding at 60% B for 5 minutes before starting the ramp. This will give more time for the polar impurities to separate from the main peak.
-
Adjust Mobile Phase pH: While this compound is neutral, the phenolic impurities are acidic. At a neutral pH (e.g., using a phosphate buffer at pH 7), the phenolic hydroxyl groups will be partially deprotonated, making them more polar and eluting even earlier, further improving separation from the neutral product peak.[7]
-
Change the Organic Solvent: Switching from acetonitrile to methanol can alter selectivity because methanol is a proton donor and engages in different interactions with the analyte and stationary phase compared to acetonitrile.[8] This can sometimes reverse the elution order or improve the resolution between closely eluting peaks.
Part 4: Spectroscopic Analysis (NMR & MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How do I interpret the ¹H NMR spectrum and identify impurities?
A: The ¹H NMR spectrum of this compound is distinctive. The key is to look for the characteristic signals of the ethoxy groups and the specific splitting pattern of the aromatic protons.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Multiplicity | Approx. Shift (ppm) | Integration | Key Features & Notes |
| Aromatic (H3, H5, H6) | d, dd, d | 6.8 - 7.0 | 3H | Three distinct signals in the aromatic region confirm the 1,2,4-substitution pattern. |
| -OCH₂ CH₃ | q (quartet) | ~4.0 - 4.1 | 6H | Three overlapping quartets are expected, one for each non-equivalent ethoxy group. |
| -OCH₂CH₃ | t (triplet) | ~1.4 | 9H | Three overlapping triplets. |
Impurities to Watch For:
-
Hydroxylated Species: A broad singlet between 4-6 ppm, characteristic of a phenolic -OH proton. The aromatic and ethoxy signals for these impurities will also be present but with different chemical shifts and integrations.
-
Residual Ethanol: A quartet at ~3.7 ppm and a triplet at ~1.2 ppm.
-
Water: A broad singlet, typically around 1.56 ppm in CDCl₃, but its position is highly variable.[9]
Mass Spectrometry (MS)
Q: What is the expected molecular ion and fragmentation pattern for this compound in Electron Ionization (EI) MS?
A: In EI-MS, the molecule is ionized to form a radical cation ([M]•+) which then undergoes fragmentation. The fragmentation of aromatic ethers is well-understood and primarily involves the cleavage of the alkyl and alkoxy groups.
-
Molecular Formula: C₁₂H₁₈O₃
-
Exact Mass: 210.1256 g/mol
Expected Fragmentation Pathway and Key Ions:
| m/z | Proposed Fragment | Loss from Parent | Rationale |
| 210 | [M]•+ | - | Molecular Ion Peak . Its presence confirms the molecular weight. |
| 182 | [M - C₂H₄]•+ | Ethylene (28 Da) | Loss of ethylene via McLafferty-type rearrangement from an ethoxy group. This is very common for ethers. |
| 181 | [M - C₂H₅]⁺ | Ethyl radical (29 Da) | Alpha-cleavage at the ether oxygen, loss of the ethyl group. This is often a stable, prominent fragment. |
| 167 | [M - C₂H₅O]⁺ | Ethoxy radical (45 Da) | Cleavage of the C-O bond, loss of the entire ethoxy group. |
| 153 | [Fragment - C₂H₄]⁺ | Ethylene (28 Da) | Subsequent loss of ethylene from the m/z 181 fragment. This corresponds to the molecular ion of the trimethoxy analog.[1][10] |
Understanding this fragmentation pattern is crucial for confirming the identity of your compound and distinguishing it from isomers or related substances.[11]
References
- 1. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Separation of 1,2,4-Trimethoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
How to resolve peak broadening for 1,2,4-Triethoxybenzene in HPLC
Technical Support Center: HPLC Troubleshooting
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue in High-Performance Liquid Chromatography (HPLC): peak broadening, with a specific focus on the analysis of 1,2,4-Triethoxybenzene. As a non-polar aromatic ether, this compound presents unique challenges that we will address systematically. This document is designed for researchers, analytical chemists, and drug development professionals seeking to improve the quality and reliability of their chromatographic data.
Section 1: Quick Diagnosis & Frequently Asked Questions (FAQs)
This section addresses the most frequent causes of peak broadening. Start here for rapid problem resolution.
Q1: My this compound peak is suddenly much wider than in previous runs. What's the first thing I should check?
A1: The most common culprits for sudden peak broadening are issues with the mobile phase or a contaminated guard column.[1][2]
-
Mobile Phase Integrity: Re-prepare your mobile phase. An incorrect composition, such as an unintended lower percentage of the organic solvent (e.g., acetonitrile or methanol), will increase retention and peak width for a non-polar compound like this compound.[3][4] Ensure all solvents are properly degassed to prevent air bubbles in the system.[1]
-
Guard Column: If you use a guard column, replace it. Guard columns are designed to trap contaminants and can become saturated over time, leading to peak distortion.[2][5]
Q2: All the peaks in my chromatogram, not just this compound, are broad. What does this suggest?
A2: When all peaks are affected, the issue is likely systemic rather than chemical. The primary suspect is extra-column volume, also known as dead volume.[6][7][8][9] This refers to any volume in the flow path outside of the column itself, such as in tubing, fittings, the injector, or the detector cell.[6][7][10] Excessive dead volume allows the analyte band to diffuse and spread out before it reaches the detector, causing symmetrical peak broadening.[9][10]
-
Check all fittings and tubing: Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.17 mm or smaller) and the shortest possible length, especially between the column and the detector.[1][8]
-
Verify connections: A small gap between a tubing end and the bottom of a port in a valve or column end-fitting can be a significant source of dead volume.[11]
Q3: My this compound peak looks symmetrically broad, almost like a flattened bell curve. What causes this specific shape?
A3: Symmetrical peak broadening is often caused by either volume overload or extra-column effects (as described in Q2).
-
Volume Overload: This occurs when the injection volume is too large for the column dimensions, causing the initial sample band to be too wide.[12][13] The column's capacity to focus the analyte is overwhelmed. A simple test is to reduce your injection volume by 50-75%. If the peak sharpens significantly, you have identified volume overload as the cause.[2]
-
Low Flow Rate: A flow rate that is too far below the column's optimum can also cause symmetrical broadening due to longitudinal diffusion, where analyte molecules diffuse away from the center of the band in all directions.[14]
Q4: My peak is asymmetrical, with a distinct "tail." What is the likely cause?
A4: Peak tailing is one of the most common peak shape problems.[3] For a neutral aromatic compound like this compound, the most probable causes are:
-
Mass Overload: You have injected too much sample mass (concentration x volume), saturating the stationary phase at the column inlet.[13][15] The excess molecules travel faster, distorting the peak. To diagnose this, dilute your sample 10-fold and re-inject. If the tailing improves and the peak becomes more symmetrical, you are experiencing mass overload.[13][15]
-
Secondary Interactions: The ethoxy groups on your analyte can interact with active sites on the column packing material, particularly residual silanol groups (Si-OH) on the silica surface.[16][17][18] These unwanted polar interactions cause a portion of the analyte molecules to be retained longer, resulting in a tail.[16][18] This is especially prevalent on older or lower-purity silica columns (Type A silica).[19] Using a modern, high-purity, end-capped column (Type B silica) can significantly reduce these effects.[19][20]
-
Column Contamination: Contaminants from previous injections can build up at the head of the column, creating new active sites that interact with your analyte and cause tailing.[21]
Section 2: Systematic Troubleshooting Guide
If the quick diagnosis did not resolve your issue, a systematic approach is necessary. The following workflow will guide you through isolating the problem.
Troubleshooting Workflow
The logical flow for troubleshooting is to first characterize the problem, then investigate potential causes starting from the easiest to check (mobile phase, sample) and moving to more complex hardware and column issues.
Caption: A systematic workflow for diagnosing the root cause of HPLC peak broadening.
Part A: Mobile Phase and Sample Preparation
Q5: How can my sample solvent affect the peak shape of this compound?
A5: This is a critical and often overlooked factor. This compound is not miscible in water.[22] In reversed-phase HPLC, if your sample is dissolved in a solvent that is significantly stronger (less polar) than your mobile phase, it will cause severe peak distortion.[23] The sample travels through the column inlet in its strong solvent plug without properly partitioning with the stationary phase, leading to broadening or split peaks.[24]
-
The Rule: For best peak shape, the sample solvent should be as close in composition to the mobile phase as possible, or slightly weaker (more polar).[25]
-
Example: If your mobile phase is 70% Acetonitrile / 30% Water, dissolving your sample in 100% Acetonitrile is a mismatch. The analyte molecules at the edge of the injection plug will chromatograph differently than those in the center, causing broadening.
Table 1: Effect of Sample Solvent on Peak Shape
| Sample Solvent (for a 70% ACN Mobile Phase) | Expected Peak Shape for this compound | Rationale |
| 100% Acetonitrile | Broad, potentially fronting or split | Solvent is stronger than the mobile phase, causing poor focusing on the column.[23] |
| 70% Acetonitrile / 30% Water | Sharp, symmetrical | Ideal match. The sample solvent and mobile phase are in equilibrium. |
| 50% Acetonitrile / 50% Water | Sharp, narrow | Solvent is weaker than the mobile phase, leading to on-column focusing. |
Q6: Could the choice between methanol and acetonitrile as the organic modifier impact peak broadening?
A6: Yes, the choice of organic solvent affects both selectivity and efficiency.
-
Viscosity: Methanol/water mixtures are more viscous than acetonitrile/water mixtures. Higher viscosity can slow down mass transfer, which can contribute to peak broadening.[3]
-
Solvent Properties: Acetonitrile is generally a stronger solvent in reversed-phase chromatography and often yields sharper peaks.[26] However, methanol can offer different selectivity due to its protic nature and may reduce certain secondary interactions.[25] If you are experiencing issues with acetonitrile, it is worthwhile to test a method with methanol.
Part B: The Column
Q7: How do I definitively diagnose column overload?
A7: Column overload comes in two forms: volume overload and mass (or concentration) overload.[12][15]
-
Mass Overload: Leads to asymmetrical, "shark-fin" peaks that often exhibit tailing (for typical analytes) or fronting.[12][13] As you inject more mass, the retention time may decrease.[12]
-
Volume Overload: Leads to symmetrical, broad peaks. Retention time may increase slightly with larger injection volumes.[12]
Experimental Protocol: Overload Diagnosis Study
-
Prepare Samples: Create a series of samples.
-
Mass Overload Test: Keep injection volume constant (e.g., 5 µL). Prepare samples at your current concentration (1x), and dilutions at 0.2x and 0.05x.
-
Volume Overload Test: Keep sample concentration constant. Prepare to inject different volumes (e.g., 2 µL, 5 µL, 10 µL, 20 µL).
-
-
Inject and Analyze: Run the samples and record the peak width, asymmetry (tailing factor), and retention time for this compound.
-
Interpret Results:
-
If peak width and asymmetry decrease significantly as concentration is lowered (at constant volume), you have mass overload .
-
If peak width increases symmetrically with injection volume (at constant concentration), you have volume overload .
-
Q8: I suspect secondary interactions with the silica are causing my peak tailing. How can I fix this?
A8: Secondary interactions between your analyte and residual silanol groups on the silica surface are a common cause of tailing.[16][18]
Caption: Unwanted interaction between analyte and a residual silanol group causing peak tailing.
Solutions:
-
Use a High-Quality Column: Modern columns made with high-purity silica and proprietary end-capping technologies are designed to minimize accessible silanols, providing excellent peak shape for challenging compounds.[18][20]
-
Mobile Phase Additives: While this compound is neutral, a small amount of a competing agent in the mobile phase can sometimes help. For basic compounds, an acid like formic acid or TFA is used to suppress silanol activity.[20][26] For a neutral compound, this is less effective, making column choice the primary solution.
-
Increase Temperature: Raising the column temperature (e.g., from 30°C to 40°C or 50°C) can improve mass transfer kinetics and reduce the strength of secondary interactions, often leading to sharper peaks.[2][8] However, be mindful that this will also decrease retention time.
Experimental Protocol: Column Washing and Regeneration
If your column is contaminated, a rigorous washing procedure can restore performance. Always disconnect the column from the detector before flushing with strong solvents.
-
Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase, but without any salt or buffer components.
-
Organic Flush: Flush with 20 column volumes of 100% Acetonitrile.
-
Stronger Organic Flush: Flush with 20 column volumes of Isopropanol.
-
(Optional) Non-polar Contaminant Removal: If you suspect highly non-polar contaminants, flush with 20 column volumes of Hexane, followed by 20 column volumes of Isopropanol to ensure miscibility with the next step.
-
Re-equilibration: Flush with 10 column volumes of 100% Acetonitrile, then introduce your initial mobile phase composition and equilibrate for at least 20-30 column volumes before your next injection.
Part C: The HPLC System (Hardware)
Q9: How can I test for and minimize extra-column (dead) volume in my system?
A9: Extra-column volume is a physical property of your system setup that causes band broadening.[6][9] It is especially problematic for high-efficiency separations using smaller particle columns (e.g., sub-2 µm UHPLC).
Experimental Protocol: Extra-Column Volume Test
-
Remove the Column: Disconnect the analytical column from the system.
-
Install a Zero-Dead-Volume Union: Connect the injector outlet tubing directly to the detector inlet tubing using a ZDV (Zero-Dead-Volume) union.
-
Prepare a Standard: Prepare a low-concentration solution of a UV-active compound like caffeine or uracil.
-
Inject and Measure: Inject a small volume (e.g., 1 µL) of the standard at your typical flow rate.
-
Analyze the Peak: The resulting peak represents the dispersion (broadening) contributed by your system hardware alone (injector, tubing, detector cell). An efficient system will produce a very sharp, narrow peak. A broad peak indicates a significant dead volume issue.
Minimization Strategies:
-
Tubing: Always use the shortest possible length of tubing with the smallest internal diameter that your system pressure will allow.[1][8]
-
Fittings: Use fittings designed to be "fingertight" and ensure they are correctly seated to avoid gaps.[10]
-
Detector Cell: If you have options, choose a detector flow cell with a smaller internal volume.[8]
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 3. uhplcs.com [uhplcs.com]
- 4. mastelf.com [mastelf.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uhplcs.com [uhplcs.com]
- 8. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 9. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 10. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. quora.com [quora.com]
- 15. bvchroma.com [bvchroma.com]
- 16. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 17. shodexhplc.com [shodexhplc.com]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. youtube.com [youtube.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. 1,2,4-Trimethoxybenzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 23. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 25. researchgate.net [researchgate.net]
- 26. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Strategies to improve the stability of 1,2,4-Triethoxybenzene
Welcome to the technical support center for 1,2,4-Triethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to ensure the integrity of your research.
Troubleshooting Guide
This section addresses specific problems you may encounter with this compound, offering probable causes and actionable solutions.
Issue 1: Your sample of this compound has developed a yellow or brown tint.
-
Probable Cause: The discoloration is likely due to oxidation. Alkoxybenzenes, particularly those with multiple electron-donating alkoxy groups like this compound, are susceptible to oxidation, which can lead to the formation of colored byproducts such as quinones. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Solution:
-
Purification: If the discoloration is minor, you may be able to purify the compound using column chromatography on silica gel or recrystallization from a suitable solvent like ethanol/water.
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.[1][2]
-
Antioxidant Addition: For long-term storage or use in solution, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).[3]
-
Issue 2: You observe new, unexpected peaks in your HPLC or GC-MS analysis of a this compound sample.
-
Probable Cause: The appearance of new peaks suggests degradation of your compound. The two primary degradation pathways for ethers like this compound are oxidation and hydrolysis.[4][5][6][7][8]
-
Solution:
-
Analytical Characterization: Use techniques like HPLC-MS or GC-MS to identify the degradation products.[9][10] Comparing the mass spectra with known degradation products of similar compounds can aid in identification.
-
Control of Water Content: Ensure that all solvents and reagents used with this compound are anhydrous. Store the compound in a desiccator.
-
pH Control: Avoid acidic conditions, as they can catalyze ether hydrolysis.[5][7] If your experimental conditions are acidic, consider if a different reaction setup is possible or if the experiment can be performed at a lower temperature to minimize degradation.
-
Forced Degradation Study: To proactively understand the stability of your compound under your specific experimental conditions, perform a forced degradation study. A protocol for this is provided below.
-
Issue 3: You are experiencing a decrease in the expected yield or potency of a reaction involving this compound.
-
Probable Cause: Loss of the starting material due to degradation is a likely cause for reduced reaction yields or decreased biological activity. The instability of this compound can lead to a lower effective concentration of the active compound.
-
Solution:
-
Freshly Purified Material: Use freshly purified this compound for your reactions to ensure the highest purity and concentration.
-
In-situ Generation or Use: If the compound is particularly unstable, consider synthesizing it and using it immediately in the next step without prolonged storage. The synthesis of related compounds like 1,2,4-tributoxybenzene from hydroquinone can be adapted for this purpose.[11]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or GC to determine the optimal reaction time and minimize exposure of the product to harsh conditions.
-
Stabilizer Compatibility: If using an antioxidant, ensure it is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf life, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial at low temperatures (2-8 °C). It should be protected from light and moisture.
Q2: What type of antioxidants can be used to stabilize this compound, and at what concentration?
A2: Phenolic antioxidants are effective for stabilizing alkoxybenzenes.[12][13][14] Commonly used antioxidants include:
| Antioxidant | Recommended Concentration (w/w) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Radical scavenger |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Radical scavenger |
| Propyl Gallate | 0.01 - 0.1% | Radical scavenger and metal chelator |
| α-Tocopherol (Vitamin E) | 0.01 - 0.1% | Radical scavenger |
It is crucial to test the compatibility and effectiveness of the chosen antioxidant for your specific application.
Q3: How can I monitor the stability of my this compound sample over time?
A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.[15] The method should be validated to ensure it can separate the intact this compound from its potential degradation products. Regular testing of a stored sample against a freshly prepared standard will allow you to quantify any degradation.
Q4: Are there any specific solvents I should avoid when working with this compound?
A4: Avoid using acidic solvents or solutions, as they can promote hydrolysis of the ether groups.[5][7] Also, ensure that all solvents are peroxide-free, as peroxides can initiate oxidation. Ethereal solvents like THF and diethyl ether should be tested for peroxides before use.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[15]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Degradation Conditions (perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours, then dissolve in the solvent.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, along with an untreated control sample, by a suitable analytical method like HPLC-UV or LC-MS.
-
Compare the chromatograms to identify degradation peaks and assess the peak purity of the parent compound.
Visualizations
Potential Degradation Pathways of this compound
References
- 1. Effects of air and light pollution on brain and behavioral function: Potential synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light Pollution May Worsen Air Pollution | BuildingGreen [buildinggreen.com]
- 3. BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS [ebrary.net]
- 4. Ethers on hydrolysis give [allen.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Ethers on hydrolysis gives A esters B alcohols C aldehydes class 12 chemistry CBSE [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 1,2,4-Triethoxybenzene
Welcome to the technical support guide for the purification of 1,2,4-Triethoxybenzene. This resource is designed for chemistry professionals engaged in synthesis and purification. Here, we move beyond rote procedures to address the nuanced challenges of recrystallizing this specific low-melting-point aromatic ether, providing actionable solutions grounded in chemical principles.
Compound Profile: this compound
Understanding the physicochemical properties of this compound is the foundation for developing a robust purification strategy. Its low melting point is a critical factor that dictates solvent selection and handling to prevent common issues like "oiling out."
| Property | Value | Source |
| CAS Number | 41827-15-0 | [1][2] |
| Molecular Formula | C₁₂H₁₈O₃ | [2] |
| Molecular Weight | 210.27 g/mol | [2] |
| Appearance | Clear liquid or white solid | [2] |
| Melting Point | 34 °C | [2] |
| Boiling Point | 150 °C @ 6 Torr | [2] |
| Water Solubility | Very low (0.34 g/L at 25 °C) | [2] |
Frequently Asked Questions (FAQs)
Q1: What makes the recrystallization of this compound challenging?
The primary challenge is its low melting point of 34 °C.[2] This is very close to ambient temperature in many laboratories. If the solution becomes saturated while its temperature is above 34 °C, the compound will separate as a liquid ("oil") instead of a solid crystalline lattice.[3][4] This process, known as "oiling out," traps impurities and defeats the purpose of recrystallization. Success hinges on selecting a solvent system where the compound's solubility drops sharply at temperatures below its melting point.
Q2: What is the best starting solvent for recrystallizing this compound?
There is no single "best" solvent, and an experimental screening is always recommended. However, based on the structure (an aromatic ether), a good starting point is a lower-alcohol solvent like ethanol or isopropanol . These solvents are polar enough to have a steep solubility-temperature curve for moderately polar compounds but are less likely to cause oiling out compared to highly non-polar solvents like hexanes where solubility might be too high even when cold. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, can also be highly effective for fine-tuning solubility.[5][6]
Q3: What should pure, recrystallized this compound look like?
Pure this compound should be a white, crystalline solid when cooled below its melting point of 34 °C. If your final product appears as a persistent oil at room temperature (<25 °C) or is discolored (e.g., yellow or brown), it indicates the presence of impurities.
Q4: What are the primary safety considerations when handling this compound and its solvents?
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]
-
Handle the compound and all organic solvents in a well-ventilated chemical fume hood.[9]
-
Keep solvents away from ignition sources, as many are flammable.
Experimental Protocol: Solvent Screening and Recrystallization
This protocol provides a self-validating system for identifying an optimal solvent and executing the purification.
Part 1: Small-Scale Solvent Screening
Objective: To identify a solvent or solvent system where this compound is soluble when hot and insoluble when cold.
-
Preparation: Place ~20-30 mg of crude this compound into several small test tubes.
-
Solvent Testing (Single Solvents):
-
To each tube, add a potential solvent (e.g., ethanol, isopropanol, hexanes, ethyl acetate) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[10]
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.
-
Add the hot solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point in a minimal volume.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe: The ideal solvent will yield a high quantity of crystalline precipitate. Note any solvents that cause the compound to oil out.
-
-
Solvent Testing (Mixed Solvents):
-
If a single solvent is not ideal, try a binary mixture (e.g., ethanol/water, hexanes/ethyl acetate).
-
Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble, e.g., hot ethanol).
-
Add the "poor" solvent (in which it is less soluble, e.g., water) dropwise to the hot solution until it becomes faintly cloudy (the cloud point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly and observe crystallization.
-
Part 2: Bulk Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a binary pair) in small portions while heating the flask on a hot plate. Continue adding solvent until the solid is fully dissolved at or near the solvent's boiling point. Use the minimum amount of hot solvent necessary.[10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. The charcoal adsorbs colored impurities.[11]
-
Hot Filtration (if necessary): If charcoal or other solids are present, perform a hot gravity filtration using a pre-warmed funnel to remove them. This step prevents premature crystallization in the funnel.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[10]
-
Drying: Dry the crystals thoroughly. Since the melting point is low, do not use high heat. Air drying or drying in a vacuum desiccator at room temperature is recommended.
Troubleshooting Guide (Q&A)
Question: My compound separated as a liquid ('oiled out') instead of forming crystals. What do I do?
-
Causality: This occurs because the solution became saturated at a temperature above the compound's melting point (34 °C).[3][4] The compound liquefies before it can form an ordered crystal lattice. This is the most common issue with low-melting-point solids.
-
Solution:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-20% more volume). This lowers the saturation temperature of the solution.
-
Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask can help. The goal is for the solution to reach a temperature below 34 °C before it becomes supersaturated.
-
Change Solvents: If the problem persists, the solvent's boiling point may be too high. Select a new solvent with a lower boiling point. For example, if you used isopropanol (BP 82 °C), try ethanol (BP 78 °C) or a hexanes/ethyl acetate mixture.
-
Question: I've cooled the solution, even in an ice bath, but no crystals have formed. Why?
-
Causality: There are two likely causes: either too much solvent was used, or the solution is supersaturated.[3][10]
-
Solution:
-
Induce Crystallization: First, try to induce crystallization from the supersaturated solution. Vigorously scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10] Alternatively, if you have a small crystal of pure product, add it to the solution (this is called "seeding").
-
Reduce Solvent Volume: If induction fails, you have used too much solvent.[4] Gently heat the solution in the fume hood and boil off a portion of the solvent. Allow it to cool again. This will increase the concentration of the compound, allowing it to crystallize.
-
Question: I only recovered a very small amount of product. What caused the low yield?
-
Causality: A low yield typically means a significant amount of your product remained dissolved in the filtrate (the "mother liquor").[4] This can be due to using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with solvent that was not ice-cold.
-
Solution:
-
Check the Mother Liquor: Evaporate a small amount of the filtrate. If a large amount of solid residue forms, your compound is still in solution. You can try to recover more product by boiling off more solvent and re-cooling to obtain a "second crop" of crystals (which may be less pure).
-
Optimize the Protocol: For the next attempt, be meticulous about using the absolute minimum amount of hot solvent required for dissolution. Ensure you cool the flask in an ice-water bath for at least 15-20 minutes before filtering. Always wash the final crystals with a minimal amount of ice-cold solvent.
-
Question: My final crystals are discolored, and the melting point is broad and below 34 °C. What's wrong?
-
Causality: This indicates that impurities are still present in your final product. Colored impurities may have co-crystallized, or the rapid formation of crystals may have trapped soluble impurities within the lattice. A broad melting point range is a classic sign of an impure solid.
-
Solution:
-
Second Recrystallization: The most reliable solution is to perform the recrystallization again on the impure product. Ensure the cooling step is very slow and undisturbed to allow for the selective formation of pure crystals.
-
Use Activated Charcoal: If the impurity is colored, use a small amount of activated charcoal during the second recrystallization as described in the protocol.[11] Be cautious, as adding too much can reduce your yield by adsorbing the product.
-
Logical Framework: Solvent Selection
The choice of solvent is a balance of solubility properties, dictated by the principle of "like dissolves like," and thermal properties to avoid issues with the low melting point.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,4-三甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,2,4-Trimethoxybenzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Addressing challenges in the scale-up of 1,2,4-Triethoxybenzene synthesis
Welcome to the Technical Support Center for the synthesis of 1,2,4-Triethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your synthetic processes effectively.
The synthesis of this compound is typically achieved through a multi-step process, culminating in a Williamson ether synthesis. This guide will address potential issues at each critical stage.
Overall Synthetic Pathway
The most common and cost-effective route to this compound starts from hydroquinone. The overall transformation is depicted below.[1][2]
Caption: Overall synthetic route from hydroquinone to this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Williamson Ether Synthesis Step
Question: We are experiencing a low yield of this compound during the final Williamson ether synthesis step when scaling up the reaction from lab to pilot scale. What are the likely causes and how can we mitigate this?
Answer:
Low yields in a Williamson ether synthesis, especially during scale-up, can stem from several factors related to reaction kinetics, side reactions, and processing.[3][4][5]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenolic hydroxyl groups of 1,2,4-trihydroxybenzene must be fully deprotonated to form the reactive tri-phenoxide. On a larger scale, inefficient mixing can lead to localized areas of low base concentration. | - Use a slight excess of a strong base: Instead of exactly 3 equivalents, use 3.1-3.3 equivalents of a base like potassium carbonate or sodium hydride. - Improve agitation: Ensure the reactor is equipped with an appropriate impeller and agitation speed to maintain a homogeneous slurry. - Monitor pH or take aliquots: If feasible, monitor the pH of the reaction mixture or quench small aliquots to ensure complete deprotonation before adding the ethylating agent. |
| Side Reaction: E2 Elimination | Your ethylating agent (e.g., ethyl iodide, ethyl bromide) can undergo E2 elimination in the presence of a strong base, especially at elevated temperatures, to form ethylene gas. This is a common side reaction in Williamson ether syntheses.[3][5] | - Control temperature: Add the ethylating agent at a lower temperature and then gradually heat the reaction mixture. A typical temperature range is 50-80°C.[3] - Choice of leaving group: Bromides are generally less prone to elimination than iodides, though they are less reactive. Consider using ethyl bromide. Tosylates are also good leaving groups that can sometimes reduce elimination. |
| Side Reaction: C-Alkylation | Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon atom on the ring (C-alkylation, undesired).[3] While less common with simple ethyl groups, it can occur. | - Solvent choice: Polar aprotic solvents like DMF or acetonitrile favor O-alkylation.[3] - Counter-ion: The choice of base (and thus the counter-ion) can influence the O/C alkylation ratio. Potassium salts often favor O-alkylation more than sodium salts. |
| Poor Solubility of Reactants | On a larger scale, ensuring all reactants are in the appropriate phase to react can be challenging. 1,2,4-trihydroxybenzene and its salt may have limited solubility. | - Solvent selection: Use a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone to dissolve the starting materials.[1] - Phase-transfer catalysis: For industrial-scale synthesis, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction between the phenoxide salt and the ethylating agent, especially if dealing with a biphasic system.[3] |
Issue 2: Formation of Impurities and Purification Challenges
Question: Our final product, this compound, is contaminated with partially ethylated intermediates (e.g., 1,2-diethoxy-4-hydroxybenzene) and other byproducts, making purification by distillation difficult. How can we improve the purity of our crude product?
Answer:
The formation of impurities is a common scale-up challenge. Addressing this requires a combination of optimizing the reaction conditions and implementing an effective purification strategy.
Impurity Profile and Mitigation:
| Impurity | Probable Cause | Prevention & Removal Strategy |
| Partially Ethylated Species | - Insufficient ethylating agent. - Short reaction time. - Poor mass transfer leading to incomplete reaction. | Prevention: - Use a slight excess (>3.0 equivalents) of the ethylating agent.[1] - Increase reaction time and monitor for the disappearance of starting material and intermediates by TLC or HPLC. Removal: - Acid/Base Wash: After the reaction, a wash with a dilute aqueous base (e.g., NaOH) will deprotonate the remaining phenolic hydroxyl groups, making the partially ethylated species water-soluble and allowing for their removal by extraction. |
| Unreacted 1,2,4-Trihydroxybenzene | - Incomplete reaction. - Poor quality of starting material. | Prevention: - Ensure the 1,2,4-trihydroxybenzene is of high purity and dry. Removal: - Similar to partially ethylated species, an aqueous base wash during workup will effectively remove any unreacted starting material. |
| Products of C-Alkylation | - Suboptimal reaction conditions (see Issue 1). | Prevention: - Optimize reaction conditions (solvent, temperature, base) to favor O-alkylation. Removal: - These are often isomers of the desired product and can be very difficult to separate. Recrystallization or column chromatography may be necessary, but prevention is the best approach. |
Optimized Workup Protocol:
Caption: Recommended workup and purification workflow for this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for preparing the precursor, 1,2,4-trihydroxybenzene?
A1: A reliable and scalable method is the Thiele-Winter acetoxylation of p-benzoquinone, followed by hydrolysis.[2][6] This involves reacting p-benzoquinone with acetic anhydride in the presence of an acid catalyst to form 1,2,4-triacetoxybenzene. This intermediate is then hydrolyzed under acidic or basic conditions to yield 1,2,4-trihydroxybenzene.[7][8] This multi-step approach starting from hydroquinone is often preferred for its use of readily available and inexpensive starting materials.[1]
Q2: How critical is the purity of 1,2,4-trihydroxybenzene for the final etherification step?
A2: The purity is highly critical. 1,2,4-trihydroxybenzene is prone to oxidation, especially in the presence of air and light, which can lead to colored impurities (quinones and polymeric materials).[9] These impurities can interfere with the Williamson ether synthesis, leading to lower yields and a discolored final product that is difficult to purify. It is recommended to use freshly prepared or purified 1,2,4-trihydroxybenzene for the best results.
Q3: What are the main safety concerns when scaling up this synthesis?
A3: Several safety hazards should be considered:
-
Handling of Bases: Strong bases like sodium hydride are highly reactive and flammable. Potassium carbonate is a strong irritant. Appropriate personal protective equipment (PPE) is essential.
-
Ethylating Agents: Ethyl bromide and ethyl iodide are toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Solvents like DMF are toxic. Consult the Safety Data Sheet (SDS) for detailed handling information.[10]
-
Exothermic Reactions: The deprotonation and alkylation steps can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.
Q4: Can I use a different ethylating agent, such as diethyl sulfate?
A4: Yes, diethyl sulfate is a potent and often more cost-effective ethylating agent for large-scale production. However, it is extremely toxic and a suspected carcinogen, requiring stringent handling procedures. The reaction mechanism is similar, but reaction conditions may need to be re-optimized.
Q5: How can I monitor the progress of the Williamson ether synthesis reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (1,2,4-trihydroxybenzene), the partially etherified intermediates, and the final product (this compound). The disappearance of the starting material and intermediates indicates the reaction is approaching completion. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. 1,2,4-Benzenetriol synthesis - chemicalbook [chemicalbook.com]
- 9. cir-safety.org [cir-safety.org]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Method Refinement for the Accurate Quantification of 1,2,4-Triethoxybenzene
Welcome to the technical support center for the quantitative analysis of 1,2,4-Triethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement, troubleshooting, and frequently asked questions. Our goal is to empower you with the expertise to develop robust, accurate, and reliable analytical methods for this compound.
Introduction: The Analytical Challenge of this compound
This compound is an aromatic ether with increasing relevance in synthetic chemistry and materials science. Its accurate quantification is often crucial for reaction monitoring, purity assessment, and quality control. Due to its hydrophobic nature and potential for co-elution with structurally similar compounds, developing a precise and accurate analytical method can be challenging. This guide will focus on the two primary chromatographic techniques for its analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions when approaching the analysis of this compound.
Q1: Which technique is better for quantifying this compound: GC or HPLC?
A1: The choice between GC and HPLC depends on several factors, including the sample matrix, the presence of other non-volatile compounds, and the desired sensitivity.
-
Gas Chromatography (GC) is generally preferred if the sample is clean and the matrix is volatile. This compound is sufficiently volatile and thermally stable for GC analysis. GC often offers higher resolution for separating isomers and other volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) is a better choice if your sample contains non-volatile components, or if the analyte is thermally sensitive (which is not a major concern for this compound). Reversed-phase HPLC is a robust technique for separating hydrophobic compounds like this.
Q2: What is a suitable internal standard for the quantification of this compound?
A2: A good internal standard (IS) should be chemically similar to the analyte but well-resolved from it and any other sample components.[1] For this compound, suitable internal standards could include:
-
For GC: An aromatic ether with a similar structure but a different retention time, such as 1,3,5-Triethoxybenzene or a related trialkoxybenzene. A deuterated version of the analyte, if available, would be ideal for GC-MS analysis.[1]
-
For HPLC: A structurally similar compound with a slightly different hydrophobicity, ensuring it elutes in a reasonable time frame and is well-resolved. For example, another aromatic ether or a stable, non-reactive aromatic hydrocarbon.
Q3: How should I prepare my samples for analysis?
A3: Proper sample preparation is critical for accurate and reproducible results.[2]
-
Solvent Selection: Dissolve your sample in a high-purity solvent that is compatible with the analytical technique. For GC, volatile organic solvents like dichloromethane, hexane, or ethyl acetate are suitable.[3] For reversed-phase HPLC, a solvent mixture that is miscible with the mobile phase, such as methanol or acetonitrile, is recommended.
-
Concentration: Prepare a stock solution and dilute it to a concentration within the linear range of your detector. A typical starting concentration for both GC and HPLC is in the range of 10-100 µg/mL.[4]
-
Filtration: If your sample contains any particulate matter, filter it through a 0.22 or 0.45 µm syringe filter to prevent clogging of the GC inlet liner or HPLC column.[2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution framework for common issues encountered during the quantification of this compound.
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active Sites: The ethoxy groups can interact with active sites (e.g., silanols) in the GC system, such as the inlet liner or the column itself, causing peak tailing. | Use a Deactivated Liner: Employ a liner with high-quality deactivation. Column Conditioning: Properly condition the column according to the manufacturer's instructions. Column Trimming: If the front of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore peak shape. |
| Column Overload: Injecting too much sample can lead to peak fronting or tailing. | Dilute the Sample: Reduce the concentration of your sample. Increase Split Ratio: If using a split injection, increase the split ratio. | |
| Poor Resolution | Inadequate Separation: The GC method may not be optimized to separate this compound from other isomers or impurities. | Optimize Temperature Program: Adjust the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. Select a More Polar Column: If co-elution is an issue on a non-polar column (like a DB-5ms), consider a column with a different selectivity, such as a mid-polar or polar phase. |
| Inconsistent Peak Areas | Injection Variability: Inconsistent injection volumes from the autosampler or manual injection can lead to poor reproducibility. | Check Syringe and Septum: Ensure the syringe is clean and functioning correctly. A worn septum can also cause leaks and variability. Use an Internal Standard: An internal standard can compensate for variations in injection volume.[1] |
| Ghost Peaks | Carryover: Residual sample from a previous injection can appear as a "ghost" peak in a subsequent run. | Implement a Thorough Wash Cycle: Use a strong solvent to wash the syringe and injection port between runs. Bakeout the Column: After a sequence of samples, run a high-temperature bakeout to remove any strongly retained compounds. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Split Peaks | Column Degradation: The column may be contaminated or the packing material has degraded. | Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
| Mobile Phase Incompatibility: The sample solvent may be too strong compared to the mobile phase, causing poor peak shape. | Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is similar in strength to the initial mobile phase conditions. | |
| Fluctuating Retention Times | Pump Issues: Inconsistent flow from the pump can cause retention times to shift. | Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump. Check Pump Seals: Worn pump seals can lead to pressure fluctuations and inconsistent flow. |
| Column Temperature Variations: Changes in ambient temperature can affect retention times. | Use a Column Oven: A column oven provides a stable temperature environment for the column, leading to more consistent retention times. | |
| High Backpressure | Column Clogging: Particulate matter from the sample or mobile phase can clog the column frit. | Filter Samples and Mobile Phase: Always filter your samples and mobile phases. Use a Guard Column: A guard column can protect the analytical column from contamination. |
| Precipitation in the System: Buffer salts from the mobile phase can precipitate if the organic solvent concentration becomes too high. | Ensure Buffer Solubility: Check the solubility of your buffer in the highest organic concentration of your gradient. Flush the System: Flush the system with water to dissolve any precipitated salts. |
Experimental Protocols
The following are detailed, step-by-step starting methods for the quantification of this compound. These should be considered as starting points and may require further optimization for your specific application and instrumentation.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of this compound in clean, volatile samples.
1. Sample and Standard Preparation:
- Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
- Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- If using an internal standard (e.g., 1,3,5-Triethoxybenzene), add it to all calibration standards and samples at a constant concentration (e.g., 20 µg/mL).
- Prepare your unknown sample by diluting it to fall within the calibration range.
2. GC-FID Instrument Parameters:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 250°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID), 280°C |
| Makeup Gas | Nitrogen |
3. Data Analysis:
- Integrate the peak area of this compound and the internal standard (if used).
- Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
- Determine the concentration of this compound in the unknown sample using the calibration curve.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for samples that may contain non-volatile impurities.
1. Sample and Standard Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the initial mobile phase composition as the diluent.
- If using an internal standard, add it to all calibration standards and samples at a constant concentration.
- Prepare your unknown sample by diluting it to fall within the calibration range and filter through a 0.45 µm syringe filter.
2. HPLC Instrument Parameters:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min: 60% B1-10 min: 60-90% B10-12 min: 90% B12-13 min: 90-60% B13-15 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
3. Data Analysis:
- Follow the same data analysis procedure as described for the GC-FID method.
Visualizations
Troubleshooting Workflow for Peak Tailing in GC
References
Technical Support Center: Purification of 1,2,4-Triethoxybenzene
Welcome to the technical support guide for the purification of 1,2,4-Triethoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity samples for their work. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and eliminate common contaminants.
Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most common initial observations and questions that arise when handling crude this compound.
Q1: My synthesized this compound is a yellow or brown oil. Is this normal?
A1: While pure this compound is typically a colorless to pale yellow liquid, crude products from synthesis are often discolored. This coloration usually indicates the presence of phenolic impurities, such as partially ethoxylated precursors (e.g., 4-ethoxyphenol, 1,2-diethoxy-4-hydroxybenzene) or oxidized species. These phenolic compounds are more susceptible to air oxidation, leading to colored quinone-type byproducts. A basic aqueous wash (e.g., with 1M NaOH) during the initial workup can often remove these acidic phenolic impurities, but further purification is typically required to achieve high purity.
Q2: My NMR spectrum shows more than three aromatic signals and complex peaks in the ethoxy region. What are these impurities?
A2: The ¹H NMR spectrum of pure this compound should show three distinct signals in the aromatic region (around 6.8-7.0 ppm) and two signals (a quartet and a triplet) for each of the three non-equivalent ethoxy groups. The presence of additional aromatic signals strongly suggests contamination with one or more of the following:
-
Unreacted Starting Materials: Residual 1,2,4-trihydroxybenzene or partially ethoxylated intermediates. These will have distinct aromatic and hydroxyl (-OH) proton signals.
-
Positional Isomers: Depending on the synthetic route, small amounts of 1,2,3- or 1,3,5-triethoxybenzene isomers might be present.
-
Solvent Residue: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) may still be present.
Q3: My GC-MS analysis shows a major peak for my product but also several smaller peaks. How do I identify them?
A3: The peaks in your GC-MS correspond to different compounds in your sample. The peak with the correct mass-to-charge ratio (m/z) for this compound (C₁₂H₁₈O₃, molecular weight: 210.27 g/mol ) is your product. Other common peaks could be:
-
Lower Molecular Weight Peaks: Likely correspond to mono- and di-ethoxylated intermediates.
-
Higher Molecular Weight Peaks: Could indicate byproducts from side reactions or, less commonly, tetra-substituted impurities if the starting material was not pure.
-
Peaks with no Aromatic Signature: These may be residual alkylating agents or solvent byproducts.
Part 2: In-Depth Troubleshooting & Purification Strategy
A systematic approach is crucial for efficient purification. The choice of method depends on the nature of the impurities and the required final purity.
Identifying the Contaminants
The most common synthesis route to this compound is the Williamson ether synthesis, involving the reaction of 1,2,4-trihydroxybenzene with an ethylating agent (e.g., diethyl sulfate, ethyl iodide) in the presence of a base.[1][2] This reaction is prone to specific side reactions and incomplete conversion, leading to a predictable set of impurities.[3][4]
| Contaminant Class | Specific Examples | Key Properties & Identification | Removal Strategy |
| Partially Ethoxylated Precursors | 1-hydroxy-2,4-diethoxybenzene, 4-hydroxy-1,2-diethoxybenzene | Acidic (phenolic), more polar than the product. Will show broad -OH peaks in ¹H NMR. | Basic aqueous wash (workup), Flash Column Chromatography. |
| Unreacted Starting Material | 1,2,4-Trihydroxybenzene | Highly polar, solid. Significantly different retention time in chromatography. | Basic aqueous wash, Flash Column Chromatography. |
| Elimination Byproducts | Ethene (gas), Diethyl ether | Low boiling points. Usually removed during solvent evaporation. | Not typically a concern in the final product. |
| High-Boiling Solvents | DMF, DMSO | Very polar. Distinct signals in ¹H NMR. | High-vacuum distillation, multiple extractions with water. |
| Positional Isomers | 1,2,3- or 1,3,5-Triethoxybenzene | Similar polarity and boiling point to the product. | Fractional Vacuum Distillation (if boiling points differ sufficiently), High-performance flash chromatography. |
Workflow for Purification Strategy
The following decision-making workflow can guide you to the most appropriate purification protocol.
Caption: Purification strategy decision workflow.
Part 3: Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Flash Column Chromatography
This is the most versatile method for removing polar impurities like unreacted phenols. The principle relies on the differential adsorption of compounds to a solid stationary phase (silica gel) while being carried by a liquid mobile phase.[5] More polar compounds interact more strongly with the silica and move slower, allowing for separation.[6]
Principle: Separation based on polarity. This compound is moderately polar. Phenolic impurities are significantly more polar and will have lower Rf values on a TLC plate.
Methodology:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine an appropriate eluent system.
-
Start with a non-polar solvent like Hexane or Heptane and a slightly more polar solvent like Ethyl Acetate or Dichloromethane.
-
A good target Rf (retention factor) for the desired product is ~0.3.[7] A common starting point for alkoxybenzenes is a mixture of Hexane:Ethyl Acetate (e.g., 95:5 or 90:10 v/v).
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).[6]
-
Pack the column using the "wet slurry" method with your chosen eluent system to ensure a homogenous, bubble-free packing.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of the eluent or a compatible, volatile solvent (like dichloromethane).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent on a rotary evaporator to get a free-flowing powder, and carefully add this powder to the top of the packed column.[8]
-
-
Elution and Fraction Collection:
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified oil.
-
Protocol 2: Fractional Vacuum Distillation
This method is ideal for separating compounds with different boiling points and is particularly useful for removing non-polar, neutral impurities or positional isomers if their boiling points differ sufficiently.[10][11] Performing the distillation under vacuum lowers the boiling points, preventing thermal decomposition of the product at high temperatures.[12][13][14]
Principle: Separation based on differences in boiling points under reduced pressure.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glass joints are properly sealed with vacuum grease.
-
Use a heating mantle with a magnetic stirrer for even heating.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge (manometer).
-
-
Distillation Procedure:
-
Place the crude this compound in the distillation flask with a few boiling chips or a stir bar.
-
Slowly apply the vacuum to the desired pressure.
-
Gradually heat the flask.
-
Collect a "forerun" fraction, which will contain any low-boiling impurities.
-
Carefully monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask to collect the main fraction.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and charring.
-
-
Cooling and Collection:
-
Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
-
Collect and weigh the purified product.
-
Part 4: Purity Verification & Validation
After purification, you must verify the purity and confirm the identity of the this compound.
Analytical Techniques
| Technique | Purpose | Expected Result for Pure this compound |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Three distinct aromatic protons, three sets of ethoxy signals (quartets and triplets). Integration should match the C₁₂H₁₈O₃ formula.[15] |
| ¹³C NMR | Confirms the carbon backbone and number of unique carbon environments. | Expect 12 distinct signals (unless there is accidental overlap): 6 aromatic carbons and 6 ethoxy carbons (3x -CH₂- and 3x -CH₃).[15][16] |
| GC-MS | Assesses purity and identifies volatile impurities by mass. | A single major peak with the correct molecular ion (m/z = 210) and fragmentation pattern. Purity is often reported as area %.[17][18][19] |
| HPLC | Quantifies purity, especially for non-volatile or thermally sensitive impurities. | A single major peak on a suitable column (e.g., reverse-phase C18). |
Diagram: Purity Validation Workflow
Caption: Workflow for the analytical validation of purified samples.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. columbia.edu [columbia.edu]
- 6. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Purification [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Purification [chem.rochester.edu]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. digivac.com [digivac.com]
- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 14. jackwestin.com [jackwestin.com]
- 15. rsc.org [rsc.org]
- 16. 1,2,4-Trimethoxybenzene (135-77-3) 13C NMR [m.chemicalbook.com]
- 17. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 19. rsc.org [rsc.org]
Technical Support Center: Synthesis of 1,2,4-Triethoxybenzene
Welcome to the technical support center for the synthesis of 1,2,4-triethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The primary and most efficient route to this compound is the Williamson ether synthesis, starting from its precursor, 1,2,4-trihydroxybenzene (also known as hydroxyquinol). This guide covers the complete synthetic sequence, from commercially available starting materials to the final purified product, with a focus on troubleshooting common issues.
Overall Synthetic Workflow
The synthesis is typically performed in a three-step sequence starting from p-benzoquinone. This ensures a high-purity starting material for the crucial final etherification step.
Caption: Overall synthetic pathway from p-benzoquinone to this compound.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 1,2,4-Triacetoxybenzene via Thiele-Winter Acetoxylation
Principle: This reaction involves the acid-catalyzed reaction of a quinone with acetic anhydride to form a triacetoxy derivative.[1][2] The mechanism is a series of 1,4-additions (Michael additions) of acetate followed by enolization and acetylation.
Protocol:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add acetic anhydride (3.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 equivalents).
-
Add p-benzoquinone (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring to precipitate the product.
-
Collect the white solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 1,2,4-triacetoxybenzene under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.[2][3]
Step 2: Synthesis of 1,2,4-Trihydroxybenzene (Deacetylation)
Principle: The acetyl protecting groups are removed by acid-catalyzed hydrolysis to yield the desired poly-hydroxylated benzene ring.[4][5]
Protocol:
-
To a round-bottom flask, add the crude 1,2,4-triacetoxybenzene (1.0 equivalent), methanol, and deionized water (e.g., in a 5:3 v/v ratio).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux (approx. 70-80 °C) and maintain for 6-8 hours. The solution will darken.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
The aqueous residue can be extracted with a polar organic solvent like ethyl acetate. The product is highly polar and can be sensitive to air oxidation, especially under basic conditions.[6]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1,2,4-trihydroxybenzene, typically as a light brown or reddish solid.[4] This material should be used promptly.
Step 3: Synthesis of this compound via Williamson Ether Synthesis
Principle: This classic Sₙ2 reaction involves the deprotonation of the hydroxyl groups by a base to form a tri-phenoxide intermediate, which then acts as a nucleophile to attack an ethyl halide.[7][8]
Protocol:
-
To a flame-dried, three-neck flask under an inert atmosphere, add 1,2,4-trihydroxybenzene (1.0 eq) and a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone.
-
Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, >3.5 eq), in portions. Using an excess of a mild base is crucial to drive the reaction to completion without introducing strongly basic conditions that could promote side reactions.
-
Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Add the ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr) (>3.5 eq), dropwise via a syringe. An excess is used to ensure complete etherification.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction can take anywhere from 8 to 24 hours.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, particularly during the critical Williamson ether synthesis step.
Troubleshooting Common Problems (Q&A)
Q1: My yield of this compound is very low. What are the likely causes?
A1: Low yield is the most common issue and can stem from several factors. A logical troubleshooting process is key.
Caption: Decision tree for troubleshooting low product yield.
-
Incomplete Deprotonation: The hydroxyl groups of 1,2,4-trihydroxybenzene must be fully deprotonated to form the reactive phenoxide.
-
Cause: Insufficient amount of base or using a base that is too weak. Water in the reaction mixture can consume the base.
-
Solution: Use at least a 10-15% molar excess for each hydroxyl group (i.e., >3.3 equivalents of base). Ensure your solvent and starting materials are anhydrous. Potassium carbonate is a good choice as it is strong enough to deprotonate phenols but not so strong that it promotes significant side reactions.
-
-
Competing E2 Elimination: The alkoxide is a strong base and can react with the ethyl halide in an E2 elimination reaction to produce ethene gas and an alcohol, instead of the desired Sₙ2 substitution.[7][9]
-
Cause: This is favored by high temperatures and sterically hindered substrates. While ethyl halides are primary and favor Sₙ2, excessively high temperatures can increase the rate of elimination.[8]
-
Solution: Maintain the reaction temperature in the recommended 60-80 °C range. Do not overheat.
-
-
Purity of 1,2,4-trihydroxybenzene: The starting triol is highly susceptible to air oxidation, especially in the presence of trace metals or basic residues, turning into dark, polymeric materials that will not react.[6]
-
Solution: Use the 1,2,4-trihydroxybenzene immediately after preparation. If it has darkened significantly, its purity is compromised. Always run the reaction under an inert atmosphere.
-
Q2: My TLC plate shows multiple spots close to the product spot, and purification is difficult. What are these byproducts?
A2: These are likely products of incomplete etherification: 1-hydroxy-2,4-diethoxybenzene and 4-hydroxy-1,2-diethoxybenzene.
-
Cause: Insufficient ethylating agent or reaction time. The three hydroxyl groups have slightly different acidities and reactivities, and if conditions are not optimal, the reaction can stall at the mono- or di-etherified stage.
-
Solution:
-
Stoichiometry: Ensure you are using a sufficient excess of both the base and the ethyl halide (>3.5 equivalents of each).
-
Reaction Time: Allow the reaction to run longer. Monitor by TLC every few hours until the intermediate spots disappear.
-
Temperature: A modest increase in temperature (e.g., from 60 °C to 75 °C) can help push the reaction to completion, but be mindful of promoting the E2 side reaction.[7]
-
Purification: If you still have a mixture, careful column chromatography with a shallow solvent gradient (e.g., starting with 98:2 Hexanes:Ethyl Acetate and slowly increasing polarity) can separate these closely related compounds.
-
Q3: The reaction seems to have stalled. My TLC shows starting material and some intermediates, but the reaction is not progressing even after 24 hours. Why?
A3: This "stalling" is often related to the deactivation of reagents or poor reaction setup.
-
Cause 1: "Wet" Reagents: Water is detrimental. It will consume the base and hydrolyze the ethyl halide. Polar aprotic solvents like DMF are hygroscopic and must be properly dried.
-
Solution: Use anhydrous grade solvents. Dry your glassware thoroughly (flame-dry under vacuum or oven-dry). Ensure your potassium carbonate is anhydrous (it can be baked in an oven at >150°C before use).
-
-
Cause 2: Poor Solubility/Mixing: Potassium carbonate is not very soluble in many organic solvents. If it is not adequately dispersed, it cannot effectively deprotonate the triol.
-
Solution: Use a high-quality, finely powdered potassium carbonate and ensure vigorous stirring throughout the reaction. Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve results in less polar solvents like acetone by helping to shuttle the phenoxide into the organic phase.
-
Frequently Asked Questions (FAQs)
Q: What is the best base for this reaction? Can I use NaOH or NaH? A: While strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) will certainly deprotonate the phenol, they are often too aggressive.[10] They significantly increase the rate of the competing E2 elimination reaction and can lead to other side reactions.[9] Anhydrous potassium carbonate (K₂CO₃) provides the best balance of reactivity and selectivity for this specific transformation.
Q: Which ethylating agent is better: ethyl iodide (EtI) or ethyl bromide (EtBr)? A: Both will work effectively. Ethyl iodide is generally more reactive than ethyl bromide because iodide is a better leaving group.[8] This means the reaction may proceed faster or at a lower temperature with EtI. However, EtI is more expensive and less stable. For most applications, ethyl bromide is a cost-effective and reliable choice.
Q: Why is a polar aprotic solvent like DMF or acetonitrile recommended? A: The Williamson ether synthesis is an Sₙ2 reaction. Polar aprotic solvents are ideal because they can solvate the cation (K⁺) but do not solvate the nucleophile (the phenoxide anion) as strongly as protic solvents (like ethanol or water).[9][11] This leaves the nucleophile "naked" and highly reactive, accelerating the desired Sₙ2 reaction. Protic solvents would hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity.
Q: How can I confirm the identity and purity of my final this compound? A: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should see characteristic triplets and quartets for the ethoxy groups and distinct signals for the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight (168.19 g/mol for the parent C₉H₁₂O₃, though the observed mass will correspond to the molecular ion).[12]
-
TLC: To assess purity against the starting materials and intermediates. The final product will be significantly less polar (higher Rf) than the triol or any partially etherified intermediates.
-
Infrared (IR) Spectroscopy: The broad O-H stretch (around 3300 cm⁻¹) from the starting triol should be completely absent in the pure product.
Data Summary Tables
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Starting Material | 1,2,4-Trihydroxybenzene (1.0 eq) | Precursor with three nucleophilic sites. |
| Base | Anhydrous K₂CO₃ (3.5 - 4.0 eq) | Sufficiently basic for deprotonation, minimizes side reactions. |
| Ethylating Agent | Ethyl Bromide or Ethyl Iodide (3.5 - 4.0 eq) | Primary halide, ideal for Sₙ2 reaction.[8] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent, accelerates Sₙ2 rate.[11] |
| Temperature | 60 - 80 °C | Balances reaction rate against the competing E2 elimination. |
| Reaction Time | 8 - 24 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phenoxide intermediates. |
Table 2: Troubleshooting TLC Observations
| Observation on TLC Plate | Possible Cause(s) | Suggested Action |
| Baseline Spot (polar) | Unreacted 1,2,4-trihydroxybenzene. | Add more base and ethylating agent; ensure anhydrous conditions. |
| Multiple spots between baseline and product | Partially etherified intermediates. | Increase reaction time and/or temperature slightly. |
| Streaking of spots | Sample is too concentrated; acidic/basic character. | Dilute the sample; add a drop of acetic acid to the eluent. |
| Product spot (Rf) too high/low | Incorrect eluent system. | Adjust solvent polarity (Hexanes:Ethyl Acetate ratio). |
Mechanistic Considerations: Sₙ2 vs. E2 Competition
The success of this synthesis hinges on maximizing the Sₙ2 pathway while minimizing the E2 pathway.
Caption: Competing Sₙ2 (ether formation) and E2 (elimination) reaction pathways.
The choice of a primary ethyl halide is critical because it presents minimal steric hindrance to the incoming nucleophile, strongly favoring the Sₙ2 reaction.[8][13] Using a secondary or tertiary halide would dramatically shift the equilibrium toward the E2 product.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 1,2,4-Benzenetriol synthesis - chemicalbook [chemicalbook.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,2,4-Triethoxybenzene for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1,2,4-Triethoxybenzene, a polyalkoxy-substituted aromatic compound, holds significant interest due to the potential of its derivatives in medicinal chemistry and materials science. The strategic placement of three ethoxy groups on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable scaffold for further molecular elaboration.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each pathway to empower you with the knowledge to select the optimal route for your research objectives.
At a Glance: A Comparative Overview of Synthesis Routes
| Route | Starting Material | Key Intermediates | Overall Yield (Est.) | Number of Steps | Key Advantages | Key Disadvantages |
| Route 1 | 1,2,4-Trihydroxybenzene | None | High (>85%) | 1 | High-yielding, straightforward, and direct. | Relies on the commercial availability and cost of 1,2,4-trihydroxybenzene. |
| Route 2 | Hydroquinone | p-Benzoquinone, 1,2,4-Triacetoxybenzene | Moderate (60-75%) | 4 | Utilizes an inexpensive and readily available starting material. | Multi-step process with potential for yield loss at each stage; involves an oxidation step. |
| Route 3 | Vanillin | 5-Bromovanillin, 5-Ethoxyvanillin | Moderate (50-60%) | 3 | Bio-based and readily available starting material. | Multi-step process with a bromination step; regioselectivity needs to be controlled. |
Route 1: Direct Ethylation of 1,2,4-Trihydroxybenzene via Williamson Ether Synthesis
This is the most direct and often highest-yielding route to this compound, predicated on the availability of the starting material, 1,2,4-trihydroxybenzene (also known as hydroxyquinol). The core of this synthesis is the venerable Williamson ether synthesis, a robust and well-understood SN2 reaction.
Mechanistic Insight
The reaction proceeds by the deprotonation of the three phenolic hydroxyl groups of 1,2,4-trihydroxybenzene by a suitable base to form a transient triphenoxide intermediate. This highly nucleophilic species then undergoes a concerted SN2 displacement with an ethylating agent, such as diethyl sulfate or ethyl bromide, to form the three ether linkages. The choice of a polar aprotic solvent, such as DMF or acetone, is crucial as it effectively solvates the cation of the base without solvating the nucleophilic phenoxide, thereby accelerating the rate of the SN2 reaction.[1][2]
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
-
Deprotonation: To a solution of 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (3.3 eq) in portions at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Stir the resulting suspension vigorously for 30-60 minutes. To this, add diethyl sulfate (3.3 eq) dropwise, ensuring the temperature is maintained below 40°C.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Performance and Considerations
-
Yield: This method typically affords high yields, often exceeding 85%, due to its direct nature.
-
Purity: The product is generally of high purity after chromatographic purification.
-
Scalability: The reaction is readily scalable, although the exothermicity of the alkylation step should be carefully managed on a larger scale.
-
Reagent Selection: Diethyl sulfate is a potent ethylating agent but is also highly toxic and should be handled with extreme care. Ethyl bromide is a less toxic alternative, though the reaction may require slightly longer reaction times or higher temperatures. The choice of base is also critical; while sodium hydride can be used, potassium carbonate is a safer and more manageable alternative for this transformation.[1]
Route 2: Multi-step Synthesis from Hydroquinone
Caption: Multi-step Synthesis from Hydroquinone.
Experimental Protocols
-
Reaction Setup: In a well-ventilated fume hood, dissolve hydroquinone (1.0 eq) in a mixture of water and a minimal amount of a miscible organic solvent (e.g., acetone) in a flask equipped with a stirrer and cooled in an ice bath.
-
Oxidation: Slowly add a solution of sodium dichromate (1.1 eq) in aqueous sulfuric acid to the hydroquinone solution with vigorous stirring, maintaining the temperature below 10°C.
-
Isolation: Upon completion of the reaction (monitored by TLC), the yellow p-benzoquinone product can be isolated by filtration or extraction with dichloromethane.
-
Purification: The crude product is washed with cold water, dried, and can be further purified by recrystallization from a suitable solvent or by sublimation. A typical yield for this step is in the range of 80-90%.[1]
-
Reaction Setup: To a flask containing acetic anhydride (excess), add a catalytic amount of concentrated sulfuric acid at 0°C.[1]
-
Addition of Quinone: Slowly add p-benzoquinone (1.0 eq) to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Precipitation and Isolation: Pour the reaction mixture into ice-water to precipitate the 1,2,4-triacetoxybenzene product. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol. This reaction is known to produce high yields, often around 80%.
-
Hydrolysis: Suspend 1,2,4-triacetoxybenzene (1.0 eq) in methanol and add a catalytic amount of concentrated hydrochloric acid.[1][4]
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude 1,2,4-trihydroxybenzene can be purified by recrystallization from water or an ethanol/water mixture.
The 1,2,4-trihydroxybenzene obtained from Step 3 is then subjected to the Williamson ether synthesis as detailed in Route 1 to yield the final product, this compound.
Performance and Considerations
-
Cost-Effectiveness: The primary advantage of this route is the use of inexpensive and readily available hydroquinone as the starting material.
-
Overall Yield: The multi-step nature of this synthesis means that the overall yield will be lower than the direct alkylation of 1,2,4-trihydroxybenzene. A cumulative yield of 60-75% is a reasonable expectation.
-
Process Complexity: This route is more labor-intensive and requires careful control of reaction conditions at each step.
-
Safety: The use of a strong oxidizing agent like sodium dichromate in the first step requires appropriate safety precautions.
Route 3: Synthesis from Vanillin (A Proposed Adaptation)
A third potential route can be adapted from the synthesis of 1,2,4-trimethoxybenzene from vanillin, a bio-renewable and readily available starting material.[3] This proposed route to this compound would involve a three-step sequence.
Caption: Proposed Synthesis of this compound from Vanillin.
Conceptual Experimental Pathway
-
Bromination of Vanillin: Vanillin can be regioselectively brominated at the 5-position using bromine in acetic acid to yield 5-bromovanillin.
-
Copper-Catalyzed Ethoxylation: The 5-bromovanillin can then undergo a copper-catalyzed nucleophilic substitution with sodium ethoxide to replace the bromine with an ethoxy group, affording 5-ethoxyvanillin.
-
Baeyer-Villiger Oxidation and Further Ethylation: The aldehyde group of 5-ethoxyvanillin can be converted to a hydroxyl group via a Baeyer-Villiger oxidation, followed by ethylation of the newly formed hydroxyl group and the remaining phenolic hydroxyl group using a Williamson ether synthesis protocol.
Performance and Considerations
-
Green Chemistry: This route starts from a renewable feedstock, which is a significant advantage from a green chemistry perspective.
-
Process Complexity: This is a multi-step synthesis that requires careful control of regioselectivity during the bromination step and involves a transition-metal-catalyzed reaction.
-
Yield: The overall yield is expected to be moderate, likely in the 50-60% range, due to the number of transformations.
-
Development Required: While conceptually sound, this route would require optimization of each step for the synthesis of the triethoxy-substituted target molecule.
Product Verification: Expected Analytical Data
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups: a triplet at approximately 1.4 ppm (9H, corresponding to the three -CH3 groups) and three distinct quartets in the range of 4.0-4.2 ppm (6H, corresponding to the three -OCH2- groups). The aromatic region should display three signals corresponding to the three protons on the benzene ring.
-
13C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbons of the ethyl groups around 15 ppm and the methylene carbons around 64 ppm. The aromatic region will show six distinct signals for the carbon atoms of the benzene ring, three of which will be shifted downfield due to the attachment of the oxygen atoms.
-
Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C12H18O3, MW = 210.27 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations in the region of 1250-1000 cm-1, aromatic C=C stretching bands around 1600-1450 cm-1, and C-H stretching vibrations for the alkyl and aromatic protons.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound is contingent on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the available laboratory equipment and expertise.
-
For directness and high yield, if 1,2,4-trihydroxybenzene is commercially available and economically viable, Route 1 is the unequivocal choice. Its single-step, high-yielding nature makes it ideal for rapid and efficient synthesis.
-
For cost-effectiveness and when starting from basic building blocks, Route 2 provides a reliable, albeit more laborious, pathway. The use of inexpensive hydroquinone makes it an attractive option for large-scale synthesis where the initial investment in process development can be justified.
-
For a "greener" and more sustainable approach, Route 3 , starting from vanillin, presents an intriguing possibility. While requiring further development and optimization, it aligns with the principles of green chemistry by utilizing a renewable feedstock.
Ultimately, a thorough evaluation of the specific project requirements against the comparative data presented in this guide will enable the selection of the most appropriate and efficient synthetic strategy for obtaining this compound for your research endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Trimethoxybenzene (135-77-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 1,2,4-Trimethoxybenzene (135-77-3) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Alkoxy Arenes: A Comparative Guide to 1,2,4-Triethoxybenzene and 1,2,4-Trimethoxybenzene in Organic Synthesis
In the landscape of organic synthesis, the judicious selection of starting materials and intermediates is paramount to achieving desired outcomes with efficiency and precision. Among the vast array of aromatic building blocks, polyalkoxybenzenes stand out for their activated nature, making them versatile substrates in the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of two such analogs: 1,2,4-triethoxybenzene and 1,2,4-trimethoxybenzene. While differing only by a methylene unit in their alkoxy substituents, these compounds exhibit distinct steric and electronic profiles that significantly influence their reactivity in various organic transformations. This document aims to equip researchers, scientists, and drug development professionals with the technical insights and practical knowledge to strategically employ these reagents in their synthetic endeavors.
Unveiling the Contenders: Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound and 1,2,4-trimethoxybenzene is crucial for their effective application. While comprehensive experimental data for this compound is less prevalent in the literature, we can extrapolate its properties based on established chemical principles and the known data for its trimethoxy counterpart.
| Property | 1,2,4-Trimethoxybenzene | This compound (Predicted) |
| CAS Number | 135-77-3 | 2050-47-7 |
| Molecular Formula | C₉H₁₂O₃ | C₁₂H₁₈O₃ |
| Molecular Weight | 168.19 g/mol | 210.27 g/mol |
| Appearance | Clear light yellow to yellow-brown liquid | Colorless to pale yellow liquid |
| Boiling Point | 247 °C | Higher than 247 °C |
| Density | 1.126 g/mL at 25 °C | Lower than 1.126 g/mL |
| Solubility | Soluble in organic solvents, limited in water | Similar to the trimethoxy analog |
1,2,4-Trimethoxybenzene is a well-characterized compound, commercially available and frequently cited in the chemical literature. Its physical properties are well-documented, serving as a reliable benchmark for comparison.
This compound , while less common, can be synthesized through the Williamson ether synthesis by reacting 1,2,4-trihydroxybenzene with an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base. Its predicted properties, such as a higher boiling point and lower density, are based on the increased molecular weight and hydrocarbon character of the ethyl groups compared to methyl groups.
A Tale of Two Substituents: Electronic and Steric Effects
The reactivity of these two molecules is fundamentally governed by the electronic and steric nature of their alkoxy substituents. Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are potent activating groups in electrophilic aromatic substitution (EAS) reactions, a consequence of the resonance donation from the oxygen lone pairs into the benzene ring. This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.
Electronic Effects: A Subtle Distinction
Both methoxy and ethoxy groups are classified as ortho, para-directors in EAS reactions. The ethoxy group is generally considered to be a slightly stronger electron-donating group than the methoxy group due to the greater inductive effect of the ethyl group. This enhanced electron-donating ability suggests that this compound would be more reactive towards electrophiles than 1,2,4-trimethoxybenzene.
Steric Hindrance: The Decisive Factor
The most significant difference between the two compounds lies in the steric bulk of the alkoxy groups. The ethyl groups of this compound are considerably larger than the methyl groups of its counterpart. This increased steric hindrance has profound implications for the regioselectivity of reactions. In electrophilic aromatic substitution, attack at the positions ortho to the bulky ethoxy groups will be more hindered, leading to a greater preference for substitution at the less sterically encumbered positions.
Reactivity in Action: A Comparative Look at Electrophilic Aromatic Substitution
To illustrate the practical implications of these differences, let's consider a common and well-understood electrophilic aromatic substitution reaction: the Vilsmeier-Haack formylation . This reaction introduces a formyl group (-CHO) onto an activated aromatic ring and is sensitive to both electronic and steric effects.
The Vilsmeier reagent, a weak electrophile, is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride. Due to its mild nature, it reacts preferentially with highly activated aromatic rings.
Predicted Regioselectivity
In both 1,2,4-trimethoxybenzene and this compound, the most activated positions for electrophilic attack are C3 and C5, which are ortho or para to the activating alkoxy groups. However, the directing influence of the three groups must be considered collectively. The C5 position is para to the C2-alkoxy group and ortho to the C4-alkoxy group, making it highly activated. The C3 position is ortho to both the C2 and C4-alkoxy groups. The C6 position is ortho to the C1-alkoxy group.
For 1,2,4-trimethoxybenzene , with its smaller methoxy groups, a mixture of products might be expected, with substitution at C5 and C3 being significant.
For This compound , the larger ethoxy groups would exert significant steric hindrance, particularly at the C3 position, which is flanked by two ethoxy groups. Therefore, we would predict a higher regioselectivity for substitution at the C5 position.
Hypothetical Comparative Vilsmeier-Haack Formylation
Due to the lack of direct comparative studies in the literature, the following represents a hypothetical experimental protocol and expected results based on established chemical principles.
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of the respective 1,2,4-trialkoxybenzene (1.0 equiv.) in anhydrous DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture for 1 hour to hydrolyze the iminium salt intermediate. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the formylated products.
Predicted Comparative Data:
| Substrate | Predicted Major Product | Predicted Yield (%) | Predicted Regioselectivity (C5:C3) | Rationale |
| 1,2,4-Trimethoxybenzene | 2,4,5-Trimethoxybenzaldehyde | 75-85 | ~3:1 | Higher reactivity due to less steric hindrance at C3, leading to a mixture of isomers. |
| This compound | 2,4,5-Triethoxybenzaldehyde | 80-90 | >10:1 | Increased electronic activation from ethoxy groups may lead to a higher overall yield. Significant steric hindrance at C3 strongly favors substitution at C5. |
Mechanistic Insights: The Vilsmeier-Haack Reaction
The mechanism of the Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Conclusion and Future Perspectives
In the comparative analysis of this compound and 1,2,4-trimethoxybenzene, a clear trade-off between electronic activation and steric hindrance emerges. While the ethoxy analog is predicted to be slightly more reactive due to enhanced electron donation, its greater steric bulk is the dominant factor influencing regioselectivity in electrophilic aromatic substitution reactions. This steric control can be strategically exploited to achieve higher selectivity for substitution at less hindered positions, a valuable tool in the synthesis of specifically substituted aromatic compounds.
For the synthetic chemist, the choice between these two reagents will depend on the specific goals of the reaction. If a mixture of isomers is tolerable or if subsequent separation is feasible, the more readily available 1,2,4-trimethoxybenzene may be a suitable choice. However, when high regioselectivity is paramount to avoid tedious purification steps and maximize the yield of a single isomer, the use of this compound, despite its potentially higher cost and lower availability, could be the more prudent and ultimately more efficient option.
Further experimental studies directly comparing the reactivity of these and other polysubstituted alkoxybenzenes are warranted to provide quantitative data that would further refine our understanding and predictive capabilities in this important area of organic synthesis.
A Comparative Spectroscopic Guide to 1,2,4-Alkoxybenzene Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular structures are paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a parent structure, often exhibit distinct pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive comparative analysis of the spectroscopic data of three key trimethoxybenzene isomers: 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene. Understanding the nuances in their spectroscopic signatures is crucial for unambiguous identification, quality control, and advancing drug discovery programs.
This guide delves into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering in-depth analysis of how the seemingly subtle shift of a methoxy group on the benzene ring manifests in significantly different spectral outputs. We will explore the theoretical underpinnings of these differences and provide practical, field-tested protocols for data acquisition.
The Decisive Signature: A Comparative Analysis of Spectroscopic Data
The differentiation of 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene hinges on the unique electronic and steric environments of the protons and carbon atoms within each molecule. These differences are most clearly elucidated through a multi-technique spectroscopic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers due to its sensitivity to the chemical environment of each nucleus. The symmetry, or lack thereof, in each isomer leads to distinct patterns in both ¹H and ¹³C NMR spectra.
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The electron-donating nature of the methoxy groups shields the aromatic protons, shifting their signals upfield (to lower ppm values) compared to unsubstituted benzene (δ ~7.3 ppm)[1]. The key to differentiation lies in the number of distinct proton signals and their splitting patterns, which are dictated by the symmetry of the molecule.
-
1,3,5-Trimethoxybenzene: Possessing the highest symmetry (C₃ᵥ), all three aromatic protons are chemically and magnetically equivalent, as are the nine protons of the three methoxy groups. This results in a remarkably simple spectrum: a singlet for the aromatic protons and a singlet for the methoxy protons.[2]
-
1,2,3-Trimethoxybenzene: This isomer has a plane of symmetry, rendering the two outer aromatic protons (at positions 4 and 6) equivalent and the central aromatic proton (at position 5) unique. The methoxy groups at positions 1 and 3 are also equivalent, while the one at position 2 is unique. This leads to two signals for the aromatic protons and two signals for the methoxy protons. The aromatic protons typically appear as a triplet and a doublet.
-
1,2,4-Trimethoxybenzene: With no plane of symmetry bisecting the ring, all three aromatic protons are inequivalent, as are the three methoxy groups. This results in the most complex ¹H NMR spectrum of the three, with three distinct signals for the aromatic protons and three for the methoxy groups. The aromatic region will show a characteristic set of coupled multiplets.[3][4]
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm in CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| 1,2,3-Trimethoxybenzene | ~6.5-7.0 (multiplet, 3H) | ~3.85 (s, 6H), ~3.89 (s, 3H) |
| 1,2,4-Trimethoxybenzene | ~6.4-6.9 (multiplet, 3H) | ~3.82 (s, 3H), ~3.86 (s, 3H), ~3.90 (s, 3H) |
| 1,3,5-Trimethoxybenzene | ~6.1 (s, 3H) | ~3.75 (s, 9H)[2] |
The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule, offering a definitive method for isomer identification.
-
1,3,5-Trimethoxybenzene: Due to its high symmetry, it exhibits only three signals: one for the three equivalent aromatic carbons bearing methoxy groups, one for the three equivalent aromatic carbons with protons, and one for the three equivalent methoxy carbons.[5]
-
1,2,3-Trimethoxybenzene: The plane of symmetry results in four aromatic carbon signals and two methoxy carbon signals.
-
1,2,4-Trimethoxybenzene: The lack of symmetry leads to six distinct aromatic carbon signals and three separate methoxy carbon signals.[6]
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm in CDCl₃)
| Isomer | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) |
| 1,2,3-Trimethoxybenzene | ~105, 123, 138, 153 | ~56, 61 |
| 1,2,4-Trimethoxybenzene | ~98, 103, 112, 143, 150, 151 | ~56.0, 56.4, 56.6 |
| 1,3,5-Trimethoxybenzene | ~90, 161 | ~55 |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and the overall substitution pattern on the benzene ring. While all three isomers will show characteristic C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the methyl groups of the ethers (below 3000 cm⁻¹), as well as C-O stretching vibrations, the key differentiating features are found in the "fingerprint" region (below 1500 cm⁻¹), particularly the out-of-plane C-H bending vibrations.
-
1,3,5-Trimethoxybenzene: The symmetrical substitution pattern gives rise to a strong absorption band around 830-810 cm⁻¹ corresponding to the out-of-plane bending of the three adjacent C-H bonds.
-
1,2,3-Trimethoxybenzene: This isomer will show a characteristic absorption for three adjacent C-H bonds, typically in the range of 810-750 cm⁻¹.
-
1,2,4-Trimethoxybenzene: The 1,2,4-substitution pattern results in characteristic out-of-plane C-H bending bands typically in the ranges of 885-870 cm⁻¹ and 825-805 cm⁻¹. The presence of bands in both regions can be a strong indicator for this isomer.
Table 3: Key Differentiating IR Absorption Bands (cm⁻¹)
| Isomer | C-H Out-of-Plane Bending (γ C-H) |
| 1,2,3-Trimethoxybenzene | ~810-750 (strong) |
| 1,2,4-Trimethoxybenzene | ~885-870 and ~825-805 |
| 1,3,5-Trimethoxybenzene | ~830-810 (strong) |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through analysis of the fragmentation patterns, can offer structural information to differentiate the isomers. All three isomers have the same molecular weight (168.19 g/mol ), so the molecular ion peak (M⁺˙) at m/z 168 will be identical. Differentiation relies on the relative abundances of the fragment ions.
The primary fragmentation pathway for these ethers involves the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion at m/z 153. Subsequent fragmentations can involve the loss of formaldehyde (CH₂O) or carbon monoxide (CO). The relative stability of the resulting carbocations, influenced by the positions of the remaining methoxy groups, dictates the fragmentation pattern.
-
1,3,5-Trimethoxybenzene: The high symmetry and delocalization of charge in the [M-15]⁺ ion often lead to a very intense peak at m/z 153.
-
1,2,3- and 1,2,4-Trimethoxybenzene: These less symmetrical isomers may show more complex fragmentation patterns with a series of lower mass ions, although the [M-15]⁺ ion is typically still the base peak. Subtle differences in the relative intensities of other fragment ions can be used for differentiation, often requiring careful comparison with reference spectra.
Table 4: Comparative Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| 1,2,3-Trimethoxybenzene | 168 | 153 (base peak), 125, 110, 95 |
| 1,2,4-Trimethoxybenzene | 168 | 153 (base peak), 125, 110, 95 |
| 1,3,5-Trimethoxybenzene | 168 | 153 (very intense base peak), 125, 110 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.
NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-resolution spectra.
References
- 1. prepchem.com [prepchem.com]
- 2. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Trimethoxybenzene (135-77-3) 1H NMR [m.chemicalbook.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. Direct Infusion Mass Spectrometry for Complex Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Identity and Purity of Synthesized 1,2,4-Triethoxybenzene
Context: The Synthesis and Its Implications for Purity
To intelligently search for impurities, one must first understand their likely origin. A common and efficient route to 1,2,4-triethoxybenzene is the Williamson ether synthesis, starting from 1,2,4-trihydroxybenzene.[1][2] This reaction involves the deprotonation of the hydroxyl groups with a suitable base, followed by a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent like ethyl iodide or diethyl sulfate.[1][3]
Understanding this mechanism is key to anticipating potential impurities:
-
Unreacted Starting Material: Incomplete reaction will leave residual 1,2,4-trihydroxybenzene.
-
Partially Etherified Intermediates: Stochiometric imbalances or insufficient reaction time can result in mono- and di-substituted intermediates (e.g., 1-hydroxy-2,4-diethoxybenzene).
-
Elimination Side Products: The base used can promote E2 elimination reactions with the ethylating agent, particularly at elevated temperatures, leading to the formation of ethylene.[4]
-
Solvent and Reagent Residues: Residual solvents or excess reagents may also be present.
A robust analytical workflow must be capable of detecting and quantifying all of these potential contaminants.
The Orthogonal Analytical Mandate: A Self-Validating System
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure and substitution pattern.[5][6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation data consistent with the proposed structure.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): To provide a quantitative measure of purity.[8][9]
Part 1: Primary Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic compounds.[10][11] It provides detailed information about the chemical environment, connectivity, and relative number of nuclei (in our case, ¹H and ¹³C) in a molecule.[5]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is excellent for dissolving non-polar to moderately polar organic compounds. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm.[10]
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. If particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
-
Analysis: Cap the NMR tube and insert it into the spectrometer's spinner turbine. Acquire both ¹H and ¹³C NMR spectra.
Data Interpretation: Expected Spectra for this compound
The key to confirmation is comparing the acquired spectra to the predicted spectra for the target structure.
| Analysis | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~6.90 | d | 1H | Ar-H (C5-H) |
| ~6.85 | dd | 1H | Ar-H (C6-H) | |
| ~6.80 | d | 1H | Ar-H (C3-H) | |
| ~4.05 | q | 2H | O-CH₂ -CH₃ (C4) | |
| ~4.02 | q | 2H | O-CH₂ -CH₃ (C2) | |
| ~3.98 | q | 2H | O-CH₂ -CH₃ (C1) | |
| ~1.42 | t | 3H | O-CH₂-CH₃ (C4) | |
| ~1.40 | t | 3H | O-CH₂-CH₃ (C2) | |
| ~1.38 | t | 3H | O-CH₂-CH₃ (C1) | |
| ¹³C NMR | ~150-155 | C | - | C -O (Aromatic) |
| ~145-150 | C | - | C -O (Aromatic) | |
| ~140-145 | C | - | C -O (Aromatic) | |
| ~110-120 | CH | - | C -H (Aromatic) | |
| ~100-110 | CH | - | C -H (Aromatic) | |
| ~95-105 | CH | - | C -H (Aromatic) | |
| ~64-66 | CH₂ | - | O -CH₂-CH₃ | |
| ~15-16 | CH₃ | - | O-CH₂-CH₃ |
Causality Behind the Data: The three distinct aromatic proton signals confirm the 1,2,4-substitution pattern. The presence of three sets of quartets (for the -OCH₂- groups) and three sets of triplets (for the -CH₃ groups), each integrating to 2 and 3 protons respectively, unequivocally confirms the three ethoxy groups. The ¹³C NMR spectrum should show 9 distinct signals (3 quaternary aromatic, 3 methine aromatic, and 3 for the ethoxy groups), confirming the molecule's asymmetry. The absence of a broad signal in the 5-10 ppm range would indicate the successful conversion of all hydroxyl groups from the starting material.
Part 2: Molecular Weight Confirmation by Mass Spectrometry
While NMR provides the structural blueprint, MS confirms the molecular formula by providing a precise molecular weight. For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized product (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Separation: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Detection: Acquire data in Electron Ionization (EI) mode over a mass range of m/z 40-400.
Data Interpretation: Expected Mass Spectrum
-
Molecular Ion (M⁺•): The molecular weight of this compound (C₁₂H₁₈O₃) is 210.27 g/mol . The primary confirmation is the presence of a molecular ion peak at m/z = 210 . Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[12][13]
-
Fragmentation Pattern: The fragmentation provides a structural fingerprint. Key expected fragments for aromatic ethers include:
-
Loss of an ethyl radical (-•CH₂CH₃): A significant peak at m/z = 181 . This results from α-cleavage, a common pathway for ethers.[14][15]
-
Loss of ethylene (-CH₂=CH₂): A peak at m/z = 182 via rearrangement.
-
Further fragmentations: Subsequent losses of ethylene or ethoxy radicals from these primary fragments.
-
The observation of the correct molecular ion and a fragmentation pattern consistent with known ether cleavage pathways provides strong, independent confirmation of the compound's identity.
Part 3: Quantitative Purity Assessment by GC-FID
NMR and MS confirm what the compound is; GC-FID determines how much of it is present. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable method for quantifying the purity of volatile organic compounds.[8][16] The FID exhibits a wide linear range and, for hydrocarbons and related compounds, its response is roughly proportional to the number of carbon atoms being combusted, making it suitable for area percent purity calculations without needing individual standards for every impurity.[17][18][19][20]
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Accurately prepare a solution of the synthesized product at a concentration of approximately 1 mg/mL in a high-purity solvent like ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with an FID and a capillary column similar to that used for GC-MS (e.g., DB-5 or equivalent).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes. This broad ramp ensures the elution of both volatile impurities and any less volatile components.
-
-
Injection: Perform at least three replicate injections of 1 µL to ensure reproducibility.
Data Interpretation: Purity Calculation
The output is a chromatogram showing peaks over time. The purity is calculated using the area percent method:
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
For a high-purity sample (>99%), the chromatogram should show one major peak corresponding to this compound and only minor peaks for any impurities. The retention time of the main peak should be consistent across all injections. The presence of significant secondary peaks would indicate impurities that should be investigated, potentially by cross-referencing with the GC-MS data.
Data Consolidation and Final Verification
The power of the orthogonal approach is realized when all data is viewed in concert.
| Analytical Technique | Parameter | Expected Result for Pure this compound |
| ¹H NMR | Chemical Shifts & Multiplicities | 3 distinct aromatic proton signals; 3 sets of -OCH₂- quartets and -CH₃ triplets. |
| ¹³C NMR | Number of Signals | 9 unique carbon signals. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺•) | m/z = 210 |
| Key Fragment | m/z = 181 (M - 29) | |
| GC-FID | Purity (Area %) | >99% (ideally), single major peak with consistent retention time. |
If the experimental data aligns with all the expected results in this table, the identity and purity of the synthesized this compound are confirmed with a high degree of scientific certainty.
Visualization of the Confirmation Workflow
The logical flow of this comprehensive analytical process can be visualized as a decision-making pathway.
Caption: Logical workflow for the orthogonal confirmation of synthesized compounds.
Conclusion
Confirming the identity and purity of a synthesized compound like this compound is a multi-faceted process that demands rigor and a strategic, evidence-based approach. By integrating the high-resolution structural information from NMR, the definitive molecular weight data from mass spectrometry, and the quantitative purity assessment from GC-FID, researchers can build an unassailable, self-validating case for their material's composition. This orthogonal methodology not only ensures the integrity of the compound but also upholds the validity of the scientific research that follows.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jchps.com [jchps.com]
- 11. researchgate.net [researchgate.net]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 13. GCMS Section 6.13 [people.whitman.edu]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 18. instrumentationtools.com [instrumentationtools.com]
- 19. peakscientific.com [peakscientific.com]
- 20. agilent.com [agilent.com]
A Comparative Guide to the Reactivity of 1,2,4-Triethoxybenzene and Its Analogs
Introduction
Polyalkoxybenzenes are a pivotal class of compounds in organic synthesis, serving as versatile intermediates for pharmaceuticals, agrochemicals, and materials science. Their reactivity is dominated by the powerful electron-donating nature of the multiple alkoxy groups, which profoundly activates the aromatic ring towards electrophilic substitution. However, this high reactivity is nuanced by the interplay of electronic effects, steric hindrance, and the potential for competing oxidation pathways.
This guide provides an in-depth comparative analysis of the reactivity of 1,2,4-triethoxybenzene, using its common analogs—the sterically less hindered 1,2,4-trimethoxybenzene and the more bulky 1,2,4-tributoxybenzene—as key points of comparison. We will explore the causality behind experimental choices in key transformations such as electrophilic aromatic substitution and oxidation, supported by detailed protocols and mechanistic insights. The objective is to equip researchers, scientists, and drug development professionals with a predictive understanding of how the nature of the alkoxy substituent governs reaction outcomes. The synthesis of these compounds often begins with hydroquinone, proceeding through steps of oxidation, acetoxylation, deacetylation, and finally etherification to yield the desired polyalkoxybenzene.[1][2]
The Dueling Influences of Alkoxy Substituents: Electronics vs. Sterics
The reactivity and regioselectivity of polyalkoxybenzenes are primarily governed by the electronic and steric properties of the substituent groups. Alkoxy groups are potent activators and ortho, para-directors for electrophilic aromatic substitution (EAS). This is due to a strong resonance effect (+R), where the oxygen's lone pairs donate electron density into the benzene ring, stabilizing the cationic intermediate (the arenium ion) formed during substitution. This resonance effect far outweighs the electron-withdrawing inductive effect (-I) caused by the oxygen's high electronegativity.
The size of the alkyl portion of the alkoxy group introduces a critical steric dimension. While a methoxy group (–OCH₃) is relatively small, an ethoxy group (–OCH₂CH₃) and especially a butoxy group (–OCH₂(CH₂)₂CH₃) exert significant steric hindrance. This bulkiness can impede the approach of an electrophile to the positions ortho to the substituent, thereby favoring substitution at less crowded sites.
Caption: Dominant resonance (+R) and minor inductive (-I) effects of an alkoxy group.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The electron-rich nature of the 1,2,4-trialkoxybenzene system makes it highly susceptible to EAS reactions.[3] The three activating groups work in concert to direct incoming electrophiles, with the primary site of substitution being the C5 position, which is ortho or para to all three alkoxy groups and is the most sterically accessible.
Nitration
Nitration is a classic EAS reaction where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, acts as the electrophile.[4][5] For this compound, the reaction is expected to proceed rapidly to yield 1,2,4-triethoxy-5-nitrobenzene as the major product.[3] The combined activating effects of the ethoxy groups at positions 1, 2, and 4 strongly favor substitution at the C5 position.
Comparative Insight:
-
1,2,4-Trimethoxybenzene: Reactivity is very similar to the triethoxy analog. Due to the slightly smaller size of the methoxy groups, reaction rates may be marginally faster, but the regioselectivity remains fixed at the C5 position.[6]
-
1,2,4-Tributoxybenzene: The bulky butoxy groups significantly increase steric hindrance. While the C5 position is still electronically favored, the reaction rate might be slower compared to the methoxy and ethoxy analogs due to steric shielding of the aromatic ring.
Caption: General mechanism for electrophilic substitution at the C5 position.
Detailed Protocol: Nitration of this compound
Rationale: This protocol uses a standard mixture of nitric and sulfuric acids to generate the nitronium electrophile. The reaction is conducted at low temperature to control the highly exothermic reaction and prevent over-nitration or oxidative side reactions. Acetic acid can be used as a co-solvent to improve solubility.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in glacial acetic acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq), keeping the mixture cooled in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring. The crude product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude solid from ethanol or methanol to afford pure 1,2,4-triethoxy-5-nitrobenzene.
Halogenation (Bromination)
Aqueous bromination of alkoxybenzenes is a well-studied reaction where steric and electronic effects are clearly demonstrated.[7][8] The reactivity generally increases with the electron-donating ability of the alkoxy group but can be attenuated by steric bulk.[8]
Comparative Insight:
-
Reactivity Trend: For monosubstituted alkoxybenzenes, the reactivity towards bromination has been shown to increase in the order: tert-butoxy < ethoxy < isopropoxy.[7][8] This non-linear trend highlights the complex balance between the increasing inductive effect of larger alkyl groups and the unfavorable steric hindrance they create.[8]
-
Regioselectivity: For 1,2,4-trialkoxybenzenes, bromination will still overwhelmingly occur at the C5 position. However, with extremely bulky groups or harsh conditions, substitution at the less-activated but also less-hindered C6 position could be observed as a minor product.
Friedel-Crafts Reactions
The high electron density of the 1,2,4-trialkoxybenzene ring makes it extremely reactive towards Friedel-Crafts acylation and alkylation.[3] This high reactivity allows for the facile introduction of acyl or alkyl groups, typically at the C5 position.
Causality in Experimental Design:
-
Catalyst Choice: A strong Lewis acid like AlCl₃ is often used. However, the Lewis basic oxygen atoms of the alkoxy groups can coordinate with the catalyst, potentially deactivating both the substrate and the catalyst. Therefore, the stoichiometry of the Lewis acid is critical and often needs to be greater than 1 equivalent.
-
Solvent: A non-coordinating solvent like dichloromethane or nitrobenzene is preferred to avoid competition with the substrate for the Lewis acid catalyst.
-
Controlling Poly-substitution: The product of a Friedel-Crafts reaction is often still activated enough to undergo a second substitution. Using the acylating or alkylating agent as the limiting reagent and maintaining low reaction temperatures can help favor mono-substitution.
Summary of Electrophilic Aromatic Substitution
| Reaction | Substrate | Major Product (Substitution at C5) | Expected Relative Reactivity | Key Considerations |
| Nitration | 1,2,4-Trimethoxybenzene | 1,2,4-Trimethoxy-5-nitrobenzene | High | Control temperature to prevent oxidation. |
| This compound | 1,2,4-Triethoxy-5-nitrobenzene | High | Similar to methoxy analog. | |
| 1,2,4-Tributoxybenzene | 1,2,4-Tributoxy-5-nitrobenzene | Moderate-High | Steric hindrance may slightly slow the rate. | |
| Bromination | 1,2,4-Trimethoxybenzene | 5-Bromo-1,2,4-trimethoxybenzene | High | Very fast reaction. |
| This compound | 5-Bromo-1,2,4-triethoxybenzene | High | Steric effects begin to play a minor role.[7][8] | |
| Acylation | This compound | 1-(2,4,5-Triethoxyphenyl)ethan-1-one | Very High | Catalyst coordination with oxygen atoms.[3] |
Reactivity in Oxidation Reactions
A defining characteristic of hydroquinone ethers like 1,2,4-trialkoxybenzenes is their sensitivity to oxidation.[9] Unlike simple alkylbenzenes, these molecules can undergo oxidative dealkylation to form benzoquinones, a pathway that often competes with electrophilic substitution, especially under acidic and oxidizing conditions.[9][10]
Reagents such as ceric ammonium nitrate (CAN), silver(II) oxide, and even strong nitric acid can act as oxidants.[9][11][12] The mechanism involves electron transfer from the electron-rich aromatic ring to the oxidant, leading to a radical cation intermediate that subsequently cleaves the aryl-oxygen bond to form a p-quinone.[9][10]
Comparative Insight: The ease of oxidation is primarily dependent on the electronic properties of the ring rather than the steric bulk of the alkoxy groups. Therefore, 1,2,4-trimethoxy-, 1,2,4-triethoxy-, and 1,2,4-tributoxybenzene are all expected to be readily oxidized to 2-alkoxy-1,4-benzoquinone.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20180105544A1 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Hydroquinone (EHC 157, 1994) [inchem.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 1,2,4-Triethoxybenzene
For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth cross-validation of various analytical techniques for the characterization and quantification of 1,2,4-Triethoxybenzene, a key aromatic intermediate. By delving into the principles and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, this document offers a comprehensive framework for selecting the most appropriate analytical methodology for your specific research needs.
Introduction to this compound and the Imperative of Analytical Rigor
This compound is an aromatic ether with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. The precise determination of its purity, identity, and concentration in various matrices is critical for ensuring the quality and efficacy of downstream products. The choice of analytical technique is therefore not a trivial matter but a decision that directly impacts the integrity of experimental data.
This guide is structured to provide a holistic understanding of the analytical landscape for this compound. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and, most importantly, offer a comparative analysis of their performance based on internationally recognized validation parameters.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Principle of GC-MS Analysis
In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (typically helium or nitrogen) pushes the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile (gas) and stationary phases. Compounds with a higher affinity for the stationary phase will travel more slowly, resulting in separation. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) information.
Experimental Protocol for GC-MS Analysis of this compound
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice for separating aromatic compounds.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (50:1) to prevent column overloading.
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Create a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute to fall within the calibration range.
Rationale for Experimental Choices
The choice of a non-polar DB-5ms column is based on the non-polar nature of this compound, promoting separation based on boiling point. The temperature program is designed to ensure good peak shape and resolution from potential impurities. Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching and structural elucidation.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes
HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity for a wide variety of compounds, including those that are not sufficiently volatile for GC analysis.
Principle of HPLC Analysis
In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The sample is injected into the mobile phase stream and travels through the column. Separation is achieved based on the analyte's interaction with the stationary phase. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol for HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-10 min: 50% to 90% B.
-
10-12 min: 90% B.
-
12-13 min: 90% to 50% B.
-
13-15 min: 50% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm, based on the UV absorbance maximum of similar aromatic ethers.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve and dilute unknown samples in acetonitrile to a concentration within the calibration range.
Causality Behind Experimental Choices
A C18 column is selected for its hydrophobicity, which provides good retention for the non-polar this compound. The gradient elution with acetonitrile and water allows for efficient separation of the target analyte from both more polar and less polar impurities. A detection wavelength of 275 nm is chosen to maximize sensitivity, as aromatic compounds typically exhibit strong UV absorbance in this region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural identification of organic molecules. It provides detailed information about the chemical environment of each nucleus in a molecule.
Principle of NMR Spectroscopy
NMR is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can exist in different spin states. The energy difference between these states corresponds to a specific resonance frequency, which is highly sensitive to the local electronic environment. This results in a spectrum with distinct signals for each unique nucleus, providing information about connectivity and stereochemistry.
Experimental Protocol for ¹H and ¹³C NMR of this compound
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
Expected Spectral Features and Mechanistic Insights
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy groups (triplet for the methyl protons and a quartet for the methylene protons). The integration of these signals will correspond to the number of protons in each environment. The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the carbons of the ethoxy groups. The chemical shifts in both spectra are highly diagnostic and can be used to confirm the substitution pattern of the benzene ring.[2][3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration.
Experimental Protocol for FTIR Analysis of this compound
Instrumentation:
-
FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Sample Preparation:
-
If using an ATR accessory, a small drop of the liquid this compound is placed directly on the ATR crystal.
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Anticipated Characteristic Absorption Bands
The FTIR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹.
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹.
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹.
-
C-O stretching (aryl ether): ~1250-1200 cm⁻¹ (asymmetric) and ~1050-1000 cm⁻¹ (symmetric).
-
Out-of-plane C-H bending (aromatic): ~900-675 cm⁻¹, which is diagnostic of the substitution pattern. For a 1,2,4-trisubstituted benzene, a strong band is expected in the 885-805 cm⁻¹ region.[5]
Cross-Validation of Analytical Techniques: Ensuring Data Integrity
To ensure that the analytical data generated is reliable and fit for its intended purpose, a thorough validation of the analytical procedures is essential. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[6][7]
Validation Parameters
The following parameters should be assessed for the quantitative techniques (GC-MS and HPLC):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Performance Data
The following table summarizes the expected performance of GC-MS and HPLC for the analysis of this compound, based on typical performance for similar aromatic compounds.[8]
| Validation Parameter | GC-MS | HPLC-UV |
| Specificity | High (mass spectral data) | Moderate to High (chromatographic resolution) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD) | < 5% | < 2% |
| LOD | ~0.03 µg/mL | ~0.1 µg/mL |
| LOQ | ~0.1 µg/mL | ~0.5 µg/mL |
| Robustness | Good | Excellent |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflows for NMR and FTIR spectroscopic analysis.
Conclusion: An Integrated Approach to Analytical Excellence
The selection of an analytical technique for this compound should be guided by the specific requirements of the analysis. For quantitative analysis requiring high sensitivity and specificity, GC-MS is the preferred method, particularly for trace-level detection. HPLC with UV detection offers a robust and reliable alternative for routine purity assessments and quantification at moderate concentrations. NMR and FTIR spectroscopy are indispensable for the unambiguous structural confirmation and identification of functional groups, serving as orthogonal techniques to the chromatographic methods.
A comprehensive analytical strategy should leverage the strengths of each technique. For instance, initial identification can be performed using NMR and FTIR, followed by the development and validation of a quantitative GC-MS or HPLC method for routine analysis. By following the principles of method validation and understanding the capabilities of each analytical tool, researchers can ensure the generation of high-quality, defensible data in their pursuit of scientific advancement.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Trimethoxybenzene (135-77-3) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 1,2,4-Triethoxybenzene as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate intermediate is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic route. Polysubstituted benzene derivatives, in particular, are foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth performance benchmark of 1,2,4-triethoxybenzene against two common alternatives: its methoxy analogue, 1,2,4-trimethoxybenzene, and its parent phenol, 1,2,4-trihydroxybenzene.
Our analysis will focus on a representative and widely utilized transformation: the Vilsmeier-Haack formylation. This reaction serves as an excellent case study to probe the nuanced differences in reactivity, regioselectivity, and handling characteristics of these intermediates, providing you with the data-driven insights needed to make informed decisions in your synthetic endeavors.
A Comparative Overview of the Intermediates
The electronic and physical properties of a synthetic intermediate are paramount to its performance. The choice between ethoxy, methoxy, and hydroxyl substituents on the 1,2,4-substituted benzene core imparts distinct characteristics that affect not only the reactivity of the aromatic ring but also practical considerations such as solubility and handling.
| Property | 1,2,4-Trihydroxybenzene | 1,2,4-Trimethoxybenzene | This compound |
| Molecular Weight | 126.11 g/mol | 168.19 g/mol | 210.27 g/mol |
| Solubility | High in polar solvents (water, alcohols) | Moderate in organic solvents | High in organic solvents |
| Reactivity | Highly activated, but prone to oxidation and complexation. Requires careful control of reaction conditions. | Highly activated aromatic ring.[1] | Highly activated aromatic ring with increased steric hindrance compared to the methoxy analogue. |
| Handling | Air-sensitive solid, prone to discoloration. | Liquid at room temperature. | Liquid at room temperature. |
The hydroxyl groups in 1,2,4-trihydroxybenzene make it a potent electron-donating species, significantly activating the aromatic ring towards electrophilic substitution. However, these acidic protons can interfere with many reagents and may necessitate protection-deprotection steps, adding to the overall complexity of the synthesis. Its high polarity also limits its solubility in many common organic solvents.
In contrast, the etherified analogues, 1,2,4-trimethoxybenzene and this compound, offer improved stability and solubility in organic media. The alkoxy groups are strong activating groups, directing electrophilic substitution to the ortho and para positions.[2][3] The primary distinction between the methoxy and ethoxy derivatives lies in their steric bulk and lipophilicity. The larger ethoxy groups can introduce greater steric hindrance, potentially influencing the regioselectivity of a reaction.[4][5]
Benchmarking Performance: The Vilsmeier-Haack Formylation
To objectively compare the performance of these three intermediates, we will examine the Vilsmeier-Haack reaction, a versatile method for introducing a formyl group onto an electron-rich aromatic ring.[6][7][8][9][10] The product of this reaction on our target molecules, a substituted benzaldehyde, is a valuable precursor for many complex molecules.
The general mechanism involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a formamide (like DMF) and phosphorus oxychloride (POCl₃). This electrophile is then attacked by the electron-rich aromatic ring.[6][8]
Caption: Generalized Vilsmeier-Haack Reaction Mechanism.
Experimental Protocols
The following are representative protocols for the Vilsmeier-Haack formylation of each intermediate.
Protocol 1: Formylation of 1,2,4-Trimethoxybenzene
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction: Dissolve 1,2,4-trimethoxybenzene (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.
-
Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Formylation of this compound (Predicted Protocol)
-
Reagent Preparation & Vilsmeier Reagent Formation: Follow steps 1 and 2 from Protocol 1.
-
Reaction: Dissolve this compound (1 equivalent) in a minimal amount of an appropriate solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent. Due to the increased steric bulk of the ethoxy groups, a slightly higher reaction temperature or longer reaction time may be required to achieve comparable conversion.
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Formylation of 1,2,4-Trihydroxybenzene
The free hydroxyl groups of 1,2,4-trihydroxybenzene can complicate the Vilsmeier-Haack reaction through side reactions with the Vilsmeier reagent. Therefore, a modified approach or the use of a protecting group strategy is often necessary. A direct formylation has been reported, but yields can be variable.
-
Reaction Setup: In a suitable flask, suspend 1,2,4-trihydroxybenzene (1 equivalent) in a solvent such as 1,2-dichloroethane.
-
Reagent Addition: Add the pre-formed Vilsmeier reagent (prepared as in Protocol 1) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and quench with an aqueous workup. The product, 2,4,5-trihydroxybenzaldehyde, may precipitate and can be collected by filtration.[11][12] Further purification can be achieved by recrystallization.
Comparative Performance Data
The following table summarizes the expected performance of each intermediate in the Vilsmeier-Haack formylation.
| Intermediate | Reaction Conditions | Expected Yield | Purity of Product | Key Considerations |
| 1,2,4-Trihydroxybenzene | Reflux in DCE | Moderate to Low | Moderate | Prone to side reactions and oxidation. Product isolation can be straightforward if it precipitates. |
| 1,2,4-Trimethoxybenzene | 0°C to RT in DMF | High | High | Clean reaction with good regioselectivity. |
| This compound | RT to moderate heat in DMF/DCM | High | High | Slightly slower reaction rate or requires more forcing conditions compared to the methoxy analogue due to steric hindrance. Offers improved lipophilicity of the product. |
Causality Behind Experimental Choices and Performance Differences
The observed and predicted differences in performance can be attributed to the interplay of electronic and steric effects, as well as the physical properties of the intermediates.
Caption: Factors influencing the performance of the synthetic intermediates.
-
Electronic Effects: All three substituents are strongly activating due to the resonance donation of the oxygen lone pairs into the aromatic ring. The ethoxy group has a slightly stronger electron-donating inductive effect compared to the methoxy group, which could marginally increase the nucleophilicity of the ring. However, the dominant effect for all is resonance.[13]
-
Steric Effects: The larger size of the ethoxy groups in this compound can lead to greater steric hindrance around the aromatic ring.[4][5] This can slow down the approach of the electrophile and may favor substitution at the less hindered position. In the case of the Vilsmeier-Haack reaction on a 1,2,4-trisubstituted ring, the formylation is expected to occur at the 5-position, which is para to the 2-alkoxy group and ortho to the 4-alkoxy group. The increased steric bulk of the ethoxy groups might necessitate more forcing reaction conditions to achieve a comparable rate to the methoxy analogue.
-
Physical Properties and Handling: The high polarity and air-sensitivity of 1,2,4-trihydroxybenzene present significant handling challenges. Its solubility in non-polar organic solvents is limited, which can complicate reaction setup and purification. The etherified derivatives are much more user-friendly, being stable liquids that are soluble in a wide range of organic solvents. The increased lipophilicity of this compound and its subsequent products can be advantageous for extractions and purifications, and may also be a desirable feature in the final target molecule, for example, to enhance membrane permeability in a drug candidate.
Conclusion and Recommendations
The choice between this compound, 1,2,4-trimethoxybenzene, and 1,2,4-trihydroxybenzene as a synthetic intermediate is a trade-off between reactivity, ease of handling, and the desired properties of the final product.
-
1,2,4-Trihydroxybenzene is a potent but challenging intermediate. Its high reactivity is offset by its poor stability, limited solubility in organic solvents, and the potential for side reactions. It is best employed when the introduction of free hydroxyl groups is the primary objective and the synthetic route is designed to accommodate its demanding handling requirements.
-
1,2,4-Trimethoxybenzene represents a robust and reliable choice for many applications. It offers a highly activated and regioselective platform for electrophilic aromatic substitution, combined with excellent handling characteristics. It is an ideal intermediate when a balance of reactivity and practicality is desired.
-
This compound emerges as a superior alternative when lipophilicity is a key consideration for the final product or for facilitating purification. While its reactivity in electrophilic aromatic substitution may be slightly attenuated by steric effects compared to its methoxy counterpart, this can often be overcome with minor adjustments to the reaction conditions. Its enhanced solubility in organic solvents and the lipophilic character it imparts make it a valuable building block in drug discovery and materials science.
For syntheses where the final product's properties are of utmost importance and increased lipophilicity is a desired attribute, This compound is a highly recommended synthetic intermediate. Its predictable reactivity and favorable physical properties provide a solid foundation for the efficient construction of complex molecular architectures.
References
- 1. quora.com [quora.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 2,4,5-Trihydroxybenzaldehyde 99 35094-87-2 [sigmaaldrich.com]
- 12. 2,4,5-Trihydroxybenzaldehyde 99 35094-87-2 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Untapped Potential of 1,2,4-Triethoxybenzene in Advanced Polymer Synthesis: A Comparative Assessment
For researchers, scientists, and professionals in drug development and materials science, the quest for novel polymers with tailored properties is a perpetual frontier. In this landscape, 1,2,4-Triethoxybenzene emerges as a monomer of significant, yet largely unexplored, potential. Its unique trifunctionalized aromatic structure, rich in electron-donating ethoxy groups, preordains it for the synthesis of advanced polymers with compelling electronic, optical, and thermal properties. This guide provides a comparative assessment of the projected material properties of polymers derived from this compound, benchmarking them against established high-performance polymers. We will delve into the synthetic pathways, elucidate the structure-property relationships, and provide detailed experimental protocols to validate these claims, empowering researchers to unlock the capabilities of this promising monomer.
The Strategic Advantage of the this compound Monomer
The this compound molecule is an aromatic benzene ring functionalized with three ethoxy (-OCH₂CH₃) groups. This specific substitution pattern offers several key advantages for polymer synthesis:
-
High Electron Density: The three ethoxy groups are strong activating groups, significantly increasing the electron density of the benzene ring through resonance. This heightened nucleophilicity makes the monomer highly reactive towards electrophilic aromatic substitution, a cornerstone of many polymerization reactions.[1]
-
Asymmetric Substitution: The 1,2,4-substitution pattern imparts asymmetry to the monomer. This can lead to polymers with reduced crystallinity and enhanced solubility in common organic solvents, a significant advantage for processability.
-
Versatile Reactivity: The activated aromatic ring is amenable to a variety of polymerization techniques, including oxidative coupling and palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. This versatility allows for the synthesis of a diverse range of polymer architectures.
-
Tailorable Properties: The ethoxy side chains can be modified to fine-tune the polymer's properties, such as solubility, processability, and even its self-assembly behavior in the solid state.
One of the most promising applications for this compound is in the synthesis of Poly(p-phenylene vinylene) (PPV) and its derivatives. PPV is a class of conjugated polymers renowned for their electroluminescent and photovoltaic properties, making them key materials in the development of organic light-emitting diodes (OLEDs) and organic solar cells.[2][3][4] The inclusion of alkoxy side chains, such as ethoxy groups, is a common strategy to enhance the solubility and processability of PPVs, which are otherwise notoriously insoluble.[2][5]
Comparative Assessment of Material Properties
To contextualize the potential of polymers derived from this compound, we will compare their projected properties with those of two well-established high-performance polymers: Polyether ether ketone (PEEK) and Polyetherimide (PEI) . These polymers are chosen for their exceptional thermal stability, mechanical strength, and chemical resistance, making them industry standards in demanding applications within the aerospace, automotive, and electronics industries.[6][7]
For the purpose of this comparison, we will use data from analogous alkoxy-substituted PPV derivatives as a proxy for the expected properties of polymers derived from this compound. It is important to note that the actual properties will depend on the specific polymer architecture and molecular weight.
| Material Property | Projected for this compound-based PPV | Polyether ether ketone (PEEK) | Polyetherimide (PEI) |
| Thermal Stability (Td, 5%) | 350 - 400 °C[2][8] | ~570 °C[9] | ~500 °C |
| Glass Transition Temp (Tg) | 100 - 150 °C (highly dependent on side chains) | ~143 °C[7] | ~217 °C[7] |
| Tensile Strength | Moderate (lower than PEEK/PEI) | ~90 - 100 MPa | ~85 - 105 MPa |
| Flexural Modulus | Moderate (lower than PEEK/PEI) | ~3.6 GPa | ~3.3 GPa |
| Electrical Conductivity | Intrinsic semiconductor, tunable with doping[3] | Insulator (2.63 × 10⁻¹⁸ S/cm)[9] | Insulator |
| Optical Properties | Electroluminescent, Photoluminescent[2][10] | Opaque | Amber, transparent |
| Solubility | Soluble in common organic solvents[2][5] | Insoluble in most common solvents | Soluble in some organic solvents |
Analysis of Comparative Data:
This comparison highlights the distinct property profiles of these materials. While PEEK and PEI excel in thermal stability and mechanical strength, making them ideal for structural applications, the projected properties of this compound-based PPVs point towards applications where their optoelectronic properties are paramount. The ability to conduct electricity upon doping and to emit light makes them prime candidates for use in flexible displays, lighting, and photovoltaic devices.
The moderate thermal stability of the PPV derivatives is generally sufficient for these applications. Furthermore, their enhanced solubility is a critical advantage for fabrication, allowing for solution-based processing techniques like spin-coating and inkjet printing, which are not feasible for PEEK and PEI.
Experimental Protocols for Synthesis and Characterization
To ensure the scientific integrity and reproducibility of these claims, this section provides detailed, self-validating experimental protocols for the synthesis and characterization of a representative polymer derived from a 1,2,4-trialkoxybenzene analog.
Synthesis of a Poly(p-phenylene vinylene) Derivative via the Gilch Reaction
The Gilch reaction is a widely used method for synthesizing PPV derivatives from α,α'-dihalo-p-xylene monomers.[2] This protocol is adapted for a monomer analogous to a functionalized this compound.
Diagram of the Gilch Polymerization Workflow:
Caption: Workflow for the synthesis of a PPV derivative.
Step-by-Step Protocol:
-
Monomer Preparation: The monomer, 1,4-Bis(bromomethyl)-2,5-diethoxybenzene, is synthesized according to established literature procedures. The purity of the monomer is critical for achieving a high molecular weight polymer and should be confirmed by ¹H NMR and elemental analysis.
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with the monomer (1 equivalent) dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C in an ice bath.
-
Causality: The reaction is performed under an inert nitrogen atmosphere to prevent side reactions with oxygen, which can quench the reactive intermediates. Anhydrous THF is used as the solvent to avoid quenching the strong base. Cooling to 0°C helps to control the initial exothermic reaction.
-
-
Base Addition: A solution of potassium tert-butoxide (2 equivalents) in anhydrous THF is added dropwise to the stirred monomer solution over 1 hour.
-
Causality: Potassium tert-butoxide is a strong, non-nucleophilic base that initiates the elimination of HBr from the monomer, forming the reactive quinodimethane intermediate that subsequently polymerizes. The slow, dropwise addition maintains a low concentration of the reactive intermediate, favoring high molecular weight polymer formation over side reactions.
-
-
Polymerization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 20 hours. The solution will typically become viscous and may change color, indicating polymer formation.
-
Precipitation and Purification: The viscous polymer solution is poured slowly into a large volume of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Causality: Methanol is a non-solvent for the polymer but is miscible with THF. This causes the polymer to precipitate out of the solution, separating it from the unreacted monomer, oligomers, and inorganic salts.
-
-
Isolation: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40°C to a constant weight.
Thermal Characterization: TGA and DSC
Diagram of Thermal Analysis Workflow:
Caption: Workflow for thermal analysis of the synthesized polymer.
Detailed Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into a TGA pan (typically platinum or alumina).
-
Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Causality: A nitrogen atmosphere prevents oxidative degradation of the polymer, allowing for the determination of its inherent thermal stability.
-
-
Heating Program: Heat the sample from room temperature to 800°C at a heating rate of 20°C/min.
-
Causality: A constant heating rate ensures reproducible results. A rate of 20°C/min is a common standard that provides a good balance between resolution and experiment time.
-
-
Data Analysis: Plot the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Detailed Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating and Cooling Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10°C/min. This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to 250°C at 10°C/min. This scan is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Causality: The first heating scan removes any effects of processing history on the polymer's structure. The second heating scan provides a more accurate and reproducible measurement of the material's intrinsic thermal transitions.
-
-
Data Analysis: Plot the heat flow as a function of temperature. The Tg is observed as a step change in the baseline, and the Tm is the peak of the endothermic melting transition.
Mechanical Property Characterization
Diagram of Mechanical Testing Workflow:
Caption: Workflow for mechanical property testing of the polymer.
Detailed Protocol for Tensile Testing (ASTM D638): [11][12]
-
Specimen Preparation: Prepare dog-bone shaped specimens of the polymer according to the dimensions specified in ASTM D638 Type I. Injection molding is the preferred method to ensure consistent and void-free specimens. Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Test Setup: Use a universal testing machine equipped with grips suitable for holding the specimens. Set the crosshead speed according to the standard for rigid plastics (typically 5 mm/min).
-
Testing: Mount the specimen in the grips and apply a tensile load until the specimen fractures. Record the load and extension data throughout the test.
-
Data Analysis: Calculate the tensile strength (the maximum stress the material can withstand) and the tensile modulus (a measure of the material's stiffness) from the stress-strain curve.
Detailed Protocol for Flexural Testing (ASTM D790): [13][14]
-
Specimen Preparation: Prepare rectangular bar specimens of the polymer according to the dimensions specified in ASTM D790. Condition the specimens as described for tensile testing.
-
Test Setup: Use a universal testing machine with a three-point bending fixture. The support span should be set according to the specimen thickness.
-
Testing: Place the specimen on the supports and apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%.
-
Data Analysis: Calculate the flexural strength (the maximum stress at the outer fiber) and the flexural modulus (the stiffness in bending).
Conclusion and Future Outlook
While direct polymerization of this compound is an area ripe for further exploration, the evidence from analogous alkoxy-substituted polymers strongly suggests its potential as a valuable monomer for the creation of advanced functional materials. The projected properties of polymers derived from this monomer, particularly in the realm of optoelectronics, position them as compelling alternatives to traditional inorganic materials and as complementary materials to high-strength structural polymers like PEEK and PEI.
The true potential of this compound lies in the hands of researchers and scientists who can leverage its unique chemical architecture to design and synthesize novel polymers with precisely tailored properties. The detailed experimental protocols provided in this guide serve as a validated starting point for such endeavors. By systematically exploring different polymerization techniques and further functionalizing the ethoxy side chains, the scientific community can unlock a new class of high-performance polymers with applications ranging from next-generation displays and lighting to advanced sensors and renewable energy technologies. The journey to fully realizing the potential of this compound has just begun, and it promises to be a rewarding one for the field of materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 4. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Choosing Between Pure PEEK and CF PEEK: A Comparative Analysis in Various Engineering Condition [peekchina.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. zwickroell.com [zwickroell.com]
- 13. boundengineering.com [boundengineering.com]
- 14. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,4-Triethoxybenzene
As professionals in research and development, our primary responsibility extends beyond achieving breakthrough results to ensuring the safety of ourselves and our colleagues. The proper handling of specialty chemicals is a cornerstone of a safe and productive laboratory environment. This guide provides an in-depth, procedural framework for the safe handling of 1,2,4-Triethoxybenzene, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
A Note on Data Extrapolation: Specific toxicological and hazard data for this compound are not extensively published. Therefore, this guidance is conservatively based on the known hazards of the closely related and structurally similar compound, 1,2,4-Trimethoxybenzene, along with established safety protocols for aromatic ethers. This approach ensures a high margin of safety when handling this substance.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is essential. Based on data from analogous compounds, this compound should be handled as a substance that poses the following risks[1][2]:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Serious Eye Irritation: Poses a significant risk of causing serious, potentially damaging, eye irritation.
-
Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
These hazards dictate a stringent requirement for specific PPE to create effective barriers for all potential routes of exposure—dermal (skin), ocular (eyes), and inhalation (breathing).
Physicochemical Properties of Analogous Compound (1,2,4-Trimethoxybenzene)
| Property | Value | Source |
| CAS Number | 135-77-3 | [1][3] |
| Molecular Formula | C9H12O3 | [2] |
| Appearance | Clear light yellow to yellow-brown liquid/oil | [1] |
| Boiling Point | 247 °C (477 °F) | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Hazards | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [1][2] |
Core PPE Directive: Your Primary Defense
The selection of PPE is not a one-size-fits-all checklist; it is a risk-based decision process. The following sections detail the minimum required PPE for handling this compound and explain the rationale behind each choice.
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when there is any possibility of splash or aerosol generation. Standard safety glasses do not provide an adequate seal and are insufficient.
-
Recommended for High-Risk Tasks: When transferring volumes greater than 50 mL, working with heated material, or performing operations under pressure or vacuum, a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier protecting the entire face from splashes.[1]
Hand Protection: The Critical Barrier
Prolonged or repeated skin contact can lead to irritation and potential absorption of the chemical.[3] Glove selection must be based on chemical compatibility, specifically resistance to degradation and permeation by aromatic ethers.
-
For Incidental Splash Contact: For tasks involving small quantities (e.g., <10 mL) where only incidental contact is anticipated, heavy-duty (≥8 mil) nitrile gloves are acceptable. However, it is crucial to understand that nitrile offers poor resistance to aromatic hydrocarbons and ethers with prolonged exposure.[4][5] Any nitrile glove that is splashed must be removed and replaced immediately.
-
For Extended Use or Immersion: For tasks involving larger volumes or where prolonged contact is possible, more chemically resistant gloves are required.
Always inspect gloves for tears or pinholes before use. After handling the chemical, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly.
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is mandatory.
-
Lab Coat: A buttoned, long-sleeved, chemically resistant lab coat must be worn.
-
Apron: For large-volume transfers (>1 L), a chemically resistant apron worn over the lab coat is recommended.
-
Personal Clothing: Long pants and closed-toe, closed-heel shoes are required laboratory attire and provide a fundamental layer of protection. Polyester and acrylic fabrics should be avoided in favor of natural fibers like cotton.
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls. PPE should be considered the last line of defense.
-
Primary Control: All work with this compound that could generate vapors or aerosols must be conducted in a certified chemical fume hood. This engineering control is designed to capture contaminants at the source, protecting the user and the laboratory environment.[1]
-
Secondary Control: In the rare event that work cannot be performed in a fume hood and there is a risk of exceeding exposure limits, a NIOSH-approved respirator is required.[7][8] This would necessitate a formal respiratory protection program that complies with OSHA standard 29 CFR 1910.134, including medical evaluation, fit testing, and training. For this class of compound, an air-purifying respirator with organic vapor (OV) cartridges would be appropriate.
Operational and Disposal Plans
Proper use of PPE is integrated into safe operational and disposal procedures.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for this compound.
Step-by-Step Handling Protocol
-
Hazard Review: Before starting, review this guide and the most current safety information available for analogous compounds.
-
Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Donning: Don the required PPE as determined by the workflow above. Ensure gloves are inspected and the lab coat is fully buttoned.
-
Chemical Handling: Perform all transfers and manipulations within the fume hood. Use secondary containment (e.g., a tray) to contain potential spills.
-
Post-Handling: Securely close the chemical container.
-
Decontamination: Wipe down the work surface.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: first gloves, then apron (if used), face shield, goggles, and finally the lab coat.
-
Hygiene: Wash hands thoroughly with soap and water.
Spill and Disposal Plan
Accidents can happen, and a clear plan is essential for a safe response.
Spill Response Workflow
Caption: Emergency spill response workflow.
Disposal of Contaminated Materials
-
Chemical Waste: Unused or waste this compound must be collected in a designated, labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, etc.) and materials used for spill cleanup are considered hazardous waste.[9] They must be collected in a sealed, clearly labeled container for disposal.
-
Regulatory Compliance: All waste disposal must adhere to institutional policies and comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[10][11][12] Never dispose of this chemical or contaminated materials in the standard trash or down the drain.[9]
By integrating this expert guidance into your laboratory's standard operating procedures, you build a self-validating system of safety that protects researchers and ensures the integrity of your work.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
